7-Fluoro-1,5-naphthyridin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
7-fluoro-1H-1,5-naphthyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-5-3-6-8(11-4-5)7(12)1-2-10-6/h1-4H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJNOFYNSDLDOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)N=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Strategic Importance of Fluorinated Naphthyridinols in Modern Drug Discovery
An In-Depth Technical Guide to the Synthesis of 7-Fluoro-1,5-naphthyridin-4-ol
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds with applications ranging from antimicrobial to anticancer and anti-inflammatory agents.[1] The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, membrane permeability, binding affinity, and overall pharmacokinetic profiles.[2][3] The target molecule, this compound, combines these two valuable features. As a structural analog of 4-hydroxyquinoline (a key pharmacophore in many quinolone antibiotics), it represents a promising template for the development of novel therapeutics.[4] This guide provides a comprehensive overview of the primary synthetic route to this molecule, grounded in established chemical principles and supported by field-proven methodologies, designed for researchers and professionals in drug development.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of this compound points to the Gould-Jacobs reaction as the most direct and efficient synthetic strategy.[1][4] This classical reaction builds the 4-hydroxypyridinone ring by cyclizing an aniline or, in this case, an aminopyridine derivative.
The core disconnection breaks the C4-C4a and N1-C8a bonds, revealing two key building blocks: a fluorinated 3-aminopyridine and a three-carbon electrophile, typically derived from a malonic ester. This leads to our forward-synthesis plan, which is a two-stage process:
-
Synthesis of the Key Precursor : Preparation of 3-Amino-5-fluoropyridine.
-
Annulation of the Second Ring : Condensation with a malonic ester derivative followed by high-temperature intramolecular cyclization to construct the this compound core.
References
- 1. Page loading... [guidechem.com]
- 2. A series of 5-aminosubstituted 4-fluorobenzyl-8-hydroxy-[1,6]naphthyridine-7-carboxamide HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Chemical Properties of 7-Fluoro-1,5-naphthyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Fluorinated 1,5-Naphthyridine Scaffold
The 1,5-naphthyridine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, planar structure and the presence of nitrogen atoms allow for diverse molecular interactions with biological targets. The introduction of a fluorine atom to this scaffold, as in 7-Fluoro-1,5-naphthyridin-4-ol, can profoundly influence its physicochemical and pharmacological properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity, and modulate pKa, making fluorinated naphthyridines highly sought after in drug discovery.[3][4] This guide provides a comprehensive overview of the chemical properties of this compound, offering insights into its synthesis, reactivity, and potential applications for researchers in the pharmaceutical sciences.
Physicochemical Properties
While extensive experimental data for this compound is not widely published, the following table summarizes its known and predicted properties. This data is crucial for understanding its behavior in various experimental settings, from reaction conditions to biological assays.
| Property | Value | Source |
| CAS Number | 1437790-06-1 | --INVALID-LINK-- |
| Molecular Formula | C₈H₅FN₂O | --INVALID-LINK-- |
| Molecular Weight | 164.14 g/mol | --INVALID-LINK-- |
| Appearance | Solid (predicted) | General knowledge of similar compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| pKa | Not available |
Synthesis of this compound: A Proposed Protocol Based on the Gould-Jacobs Reaction
The synthesis of 4-hydroxy-1,5-naphthyridines is commonly achieved through the Gould-Jacobs reaction.[5][6] This established methodology can be adapted for the synthesis of this compound from commercially available starting materials. The proposed synthetic pathway involves the condensation of a substituted aminopyridine with a malonic ester derivative, followed by a thermal cyclization.
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol:
Step 1: Condensation to Form the Intermediate Adduct
-
In a round-bottom flask, combine 3-Amino-5-fluoropyridine (1 equivalent) and diethyl 2-(ethoxymethylene)malonate (1.1 equivalents).
-
Heat the mixture at 120-130°C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature. The resulting intermediate can be used in the next step without further purification, or it can be purified by recrystallization from ethanol.
Step 2: Thermal Cyclization
-
Add the crude intermediate from Step 1 to a high-boiling point solvent such as Dowtherm A or diphenyl ether.
-
Heat the mixture to approximately 250°C for 30-60 minutes.[7] This high temperature is necessary to drive the intramolecular electrocyclization.
-
Cool the reaction mixture and add hexane to precipitate the product, 7-Fluoro-4-hydroxy-1,5-naphthyridine-3-carboxylic acid ethyl ester.
-
Collect the solid by filtration and wash with hexane.
Step 3: Saponification
-
Suspend the ester from Step 2 in a 10% aqueous solution of sodium hydroxide.
-
Reflux the mixture for 2-4 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the solution and acidify with a mineral acid (e.g., HCl) to a pH of approximately 4-5 to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry.
Step 4: Decarboxylation
-
Heat the carboxylic acid from Step 3 at a temperature above its melting point until the evolution of carbon dioxide ceases.
-
The resulting solid is the final product, this compound.
-
Purify the product by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.[7]
Spectral Properties (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the naphthyridine core will exhibit characteristic splitting patterns (doublets and triplets) due to coupling with adjacent protons and the fluorine atom. The hydroxyl proton will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals for the carbon atoms in the molecule. The carbon atom directly attached to the fluorine will show a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the nitrogen atoms and the fluorine atom.
-
IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching vibrations are expected around 3100-3000 cm⁻¹, and C=C and C=N stretching vibrations within the aromatic system will appear in the 1650-1450 cm⁻¹ region. A strong absorption band corresponding to the C-F stretch is anticipated in the 1250-1000 cm⁻¹ range.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (164.14 g/mol ).
Chemical Reactivity
The reactivity of this compound is governed by the interplay of the electron-deficient 1,5-naphthyridine core, the activating hydroxyl group, and the deactivating fluoro substituent.
Caption: Predicted reactivity of this compound.
-
Reactions of the Hydroxyl Group: The hydroxyl group can undergo typical reactions such as O-alkylation and O-acylation to generate ethers and esters, respectively. These modifications can be used to modulate the compound's solubility and pharmacokinetic properties.
-
Electrophilic Aromatic Substitution: The 4-hydroxy group is an activating group and directs electrophilic substitution to the ortho and para positions. However, the electron-withdrawing nature of the two nitrogen atoms in the naphthyridine rings generally makes electrophilic substitution challenging.
-
Nucleophilic Aromatic Substitution: The fluorine atom at the 7-position is activated towards nucleophilic aromatic substitution (SₙAr) by the electron-withdrawing naphthyridine core. This allows for the introduction of various nucleophiles, such as amines and thiols, at this position. This is a common strategy for the diversification of fluoroquinolone and fluoronaphthyridine antibacterial agents.[8][9]
Potential Applications in Drug Discovery
The this compound scaffold is a valuable starting point for the development of novel therapeutic agents. The broader class of fluoronaphthyridines has demonstrated a wide range of biological activities.
-
Antibacterial Agents: Many fluorinated naphthyridine derivatives have been developed as potent antibacterial agents.[10][11] They typically function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication. The 7-fluoro substituent is a common feature in this class of antibiotics, and modifications at other positions of the naphthyridine ring can be explored to optimize antibacterial spectrum and potency.
-
Anti-inflammatory Agents: Certain naphthyridine derivatives have shown significant anti-inflammatory properties.[12][13] They can modulate the production of pro-inflammatory cytokines, suggesting their potential in treating inflammatory diseases.
-
Anticancer Agents: The 1,5-naphthyridine scaffold has been incorporated into molecules with anticancer activity. These compounds can exert their effects through various mechanisms, including the inhibition of kinases and interaction with DNA.
Safety and Handling
Based on the Safety Data Sheet for this compound, the following safety precautions should be observed:
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Precautionary Measures: Handle in a well-ventilated area, avoiding the generation of dust. Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection. In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in drug discovery and development. While detailed experimental data on this specific molecule is limited, its synthesis can be reliably approached using established methods like the Gould-Jacobs reaction. Its chemical reactivity allows for diverse functionalization, enabling the creation of libraries of novel compounds for biological screening. The proven track record of the fluoronaphthyridine scaffold in medicinal chemistry underscores the importance of further investigation into this compound and its derivatives as potential therapeutic agents. This guide provides a solid foundation for researchers to embark on the synthesis and exploration of this promising molecule.
References
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1,5-NAPHTHYRIDINE(254-79-5) 13C NMR spectrum [chemicalbook.com]
- 4. 1,5-NAPHTHYRIDINE(254-79-5) IR Spectrum [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 9. Gould-Jacobs Reaction [drugfuture.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
7-Fluoro-1,5-naphthyridin-4-ol mechanism of action
An In-Depth Technical Guide to the Putative Mechanism of Action of 7-Fluoro-1,5-naphthyridin-4-ol
Introduction
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic and steric properties allow for diverse interactions with various biological targets. This guide focuses on a specific, less-characterized derivative, this compound, and aims to provide a comprehensive technical overview of its putative mechanism of action based on the established activities of structurally related naphthyridinone analogs. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this compound class.
As a Senior Application Scientist, the following guide is structured not as a rigid protocol, but as a logical framework for investigation. We will first explore the known biological space of naphthyridinones, with a significant focus on Poly(ADP-ribose) polymerase (PARP) inhibition, a well-documented mechanism for this class. We will then extrapolate these findings to propose a testable hypothesis for the mechanism of this compound and detail the necessary experimental workflows for its validation.
The Naphthyridinone Core: A Versatile Pharmacophore
The 1,5-naphthyridin-4-one core is a key structural feature in a variety of therapeutic agents. Its bicyclic, nitrogen-containing structure allows it to act as a versatile scaffold, presenting functional groups in a defined three-dimensional space that can facilitate high-affinity binding to enzyme active sites.
Known Biological Activities of Naphthyridinone Derivatives
Research into substituted naphthyridinones has revealed a broad spectrum of biological activities. Notably, these compounds have been identified as:
-
PARP Inhibitors: Several patents and research articles describe substituted 1,5-naphthyridin-4-ones as potent inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes, which are critical for DNA repair.
-
GABA-A Receptor Agonists: Certain derivatives have shown selectivity for the α1 subunit of the GABA-A receptor, suggesting potential applications in neuroscience.
-
Kinase Inhibitors: The general naphthyridine scaffold is also found in compounds designed to target various protein kinases, playing a role in cancer and inflammatory diseases.
Given the prevalence of PARP inhibition among structurally similar compounds, this guide will use it as the primary hypothetical mechanism for this compound.
Proposed Mechanism of Action: PARP Inhibition
We hypothesize that this compound functions as a PARP inhibitor. The core 1,5-naphthyridin-4-one structure likely mimics the nicotinamide moiety of the NAD+ cofactor, enabling it to bind to the catalytic domain of PARP enzymes. The fluorine substitution at the 7-position could enhance binding affinity and modulate the physicochemical properties of the molecule.
The PARP Catalytic Cycle and Point of Inhibition
The proposed mechanism is best understood in the context of the PARP catalytic cycle.
Caption: Proposed inhibition of the PARP catalytic cycle by this compound.
Experimental Validation Workflow
To validate the hypothesis that this compound is a PARP inhibitor, a multi-step experimental approach is required. The following protocols are designed to provide a comprehensive and self-validating system for mechanistic elucidation.
Step 1: In Vitro Enzyme Inhibition Assays
The initial step is to determine if this compound directly inhibits PARP enzyme activity.
Protocol: Homogeneous PARP Inhibition Assay
-
Reagents and Materials:
-
Recombinant human PARP1 and PARP2 enzymes
-
Histone H1 (substrate)
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
This compound (test compound)
-
Olaparib (positive control)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2)
-
-
Procedure:
-
Coat a 96-well plate with Histone H1 and block with BSA.
-
Prepare a serial dilution of this compound and the positive control.
-
Add the PARP enzyme, biotinylated NAD+, and varying concentrations of the test compound or control to the wells.
-
Incubate to allow the PARP reaction to proceed.
-
Wash the plate and add Streptavidin-HRP conjugate.
-
Wash again and add the HRP substrate.
-
Measure the absorbance or fluorescence to quantify the amount of biotinylated PAR attached to the histone.
-
Calculate the IC50 value for this compound.
-
Expected Data Presentation
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| This compound | TBD | TBD |
| Olaparib (Control) | ~1-5 | ~1-5 |
Step 2: Cellular Assays to Confirm Target Engagement
Following confirmation of direct enzyme inhibition, it is crucial to determine if the compound engages PARP within a cellular context.
Protocol: Cellular PARP Inhibition Assay (PARP Activity in Cells)
-
Cell Line: A cancer cell line with high PARP expression (e.g., HeLa, MDA-MB-231).
-
Procedure:
-
Seed cells in a 96-well plate.
-
Treat cells with varying concentrations of this compound for a specified time.
-
Induce DNA damage using an agent like H2O2 or MMS.
-
Lyse the cells and perform an ELISA-based assay to detect PAR levels.
-
Quantify the reduction in PAR formation as a measure of PARP inhibition.
-
Step 3: Elucidating the Functional Consequences
If PARP inhibition is confirmed, the next logical step is to assess the downstream functional effects, such as synthetic lethality in BRCA-deficient cancer cells.
Protocol: Synthetic Lethality Assay
-
Cell Lines: A pair of isogenic cell lines, one with functional BRCA1/2 (e.g., U2OS-BRCA2-WT) and one with deficient BRCA1/2 (e.g., U2OS-BRCA2-KO).
-
Procedure:
-
Treat both cell lines with a range of concentrations of this compound.
-
After a prolonged incubation (e.g., 5-7 days), assess cell viability using a standard assay (e.g., CellTiter-Glo).
-
Compare the dose-response curves for the two cell lines. A significantly greater potency in the BRCA-deficient line is indicative of synthetic lethality.
-
Logical Flow of Investigation
The following diagram illustrates the proposed workflow for characterizing the mechanism of action.
Caption: A stepwise workflow for the validation of the proposed mechanism of action.
Conclusion and Future Directions
This guide outlines a scientifically rigorous and logically structured approach to elucidating the mechanism of action of this compound. Based on the chemical structure and the known activities of related naphthyridinone compounds, we propose that its primary mechanism is the inhibition of PARP enzymes. The provided experimental workflows offer a clear path to testing this hypothesis, from initial in vitro validation to cellular and functional characterization.
Successful validation of this mechanism would position this compound as a promising candidate for further preclinical and clinical development, particularly in the context of oncology. Future studies should also explore its selectivity against other PARP family members and its potential for combination therapies.
The Biological Versatility of 7-Fluoro-1,5-naphthyridin-4-ol: A Technical Guide for Drug Discovery Professionals
Abstract: The 1,5-naphthyridine scaffold represents a privileged heterocyclic motif in medicinal chemistry, consistently appearing in molecules with a diverse range of biological activities. The strategic incorporation of a fluorine atom at the 7-position, coupled with a hydroxyl group at the 4-position, significantly modulates the molecule's physicochemical properties, metabolic stability, and target engagement potential. This technical guide offers an in-depth exploration of the biological landscape of 7-Fluoro-1,5-naphthyridin-4-ol, not as a standalone therapeutic, but as a pivotal core structure in the design of potent, targeted inhibitors. We will dissect its established and potential biological activities, provide mechanistic insights, and present detailed experimental protocols to empower researchers in their drug discovery and development endeavors.
The Strategic Importance of the this compound Scaffold
The 1,5-naphthyridine core is a bioisostere of quinoline and is recognized for its ability to form key hydrogen bonds and engage in various non-covalent interactions with biological macromolecules. The introduction of specific functional groups is a cornerstone of rational drug design, and the this compound structure is a prime example of this principle in action.
-
The 4-ol/4-one Tautomer: The hydroxyl group at the C4 position exists in tautomeric equilibrium with its keto form, 7-fluoro-1,5-naphthyridin-4(1H)-one. This feature provides a critical hydrogen bond donor and acceptor site, which is frequently observed to interact with the hinge region of kinase domains, a common motif in kinase inhibitor binding.
-
The C7-Fluorine Atom: Fluorine is the most electronegative element, and its incorporation into a drug candidate can have profound effects. A fluorine atom at the 7-position can:
-
Enhance Binding Affinity: Through the formation of favorable orthogonal multipolar interactions with protein residues.
-
Increase Metabolic Stability: By blocking sites susceptible to oxidative metabolism, thereby prolonging the compound's half-life.
-
Modulate pKa: Influencing the ionization state of the molecule, which can affect its solubility and cell permeability.
-
These features make this compound a highly attractive starting point for the synthesis of targeted therapies.
Key Biological Activities and Therapeutic Applications
While this compound itself is not typically the final active pharmaceutical ingredient, it serves as a crucial pharmacophore in several classes of biologically active compounds.
Anticancer Activity: A Scaffold for Potent Kinase Inhibition
One of the most significant applications of the this compound core is in the development of small-molecule kinase inhibitors for oncology. Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.
-
Anaplastic Lymphoma Kinase (ALK) and ROS1 Proto-Oncogene Receptor Tyrosine Kinase (ROS1) Inhibition: Chromosomal rearrangements involving ALK and ROS1 are oncogenic drivers in a subset of non-small-cell lung cancers (NSCLCs).[1] Derivatives of the 7-fluoro-1,5-naphthyridin-4-one scaffold have been designed as potent inhibitors of these kinases. For example, a series of 2,4-disubstituted 7-fluoro-1,5-naphthyridine derivatives have demonstrated significant, nanomolar inhibitory activity against both ALK and ROS1, as well as their clinically relevant resistant mutants.[2]
-
Aurora Kinase Inhibition: Aurora kinases are essential for cell cycle regulation, and their overexpression is common in many human cancers. (7-Aryl-1,5-naphthyridin-4-yl)ureas, which can be synthesized from a 7-substituted-1,5-naphthyridin-4-amine core, have shown excellent inhibitory activity against Aurora kinases A and B, with some compounds displaying IC₅₀ values in the low nanomolar range.[3]
-
Transforming Growth Factor-beta (TGF-β) Type I Receptor (ALK5) Inhibition: The TGF-β signaling pathway is implicated in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[4] Dysregulation of this pathway is a key factor in both cancer and fibrosis. Novel 1,5-naphthyridine derivatives have been identified as potent and selective inhibitors of the TGF-β type I receptor, ALK5.[5][6] Certain pyrazole derivatives incorporating the 1,5-naphthyridine core have demonstrated IC₅₀ values as low as 4 nM for ALK5 autophosphorylation.[5][6]
Caption: Inhibition of the TGF-β signaling pathway by 1,5-naphthyridine derivatives.
Antibacterial Activity: A Legacy of DNA Synthesis Inhibition
The naphthyridine core is a well-established pharmacophore in antibacterial agents, most notably the fluoroquinolone antibiotics.[7] These drugs function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes that are critical for DNA replication, repair, and recombination.[8][9] While direct antibacterial studies on this compound are not extensive, its structural similarity to the core of fluoroquinolones strongly suggests its potential in this therapeutic area. The mechanism involves the formation of a stable ternary complex between the drug, the enzyme, and the bacterial DNA, which leads to double-strand breaks in the DNA and ultimately, bacterial cell death.[10][11][12]
Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV by fluoroquinolone-like compounds.
Experimental Protocols for Biological Evaluation
To facilitate the investigation of novel derivatives of this compound, this section provides detailed, step-by-step protocols for key in vitro assays.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase (e.g., ALK, ROS1, Aurora, ALK5).
Rationale: This assay quantifies the amount of ADP produced in a kinase reaction. The amount of ADP is directly proportional to the kinase activity. A luminescent signal is generated from the ADP, and a decrease in signal in the presence of a test compound indicates inhibition of the kinase. The ADP-Glo™ Kinase Assay (Promega) is a widely used platform for this purpose.[4][13][14][15][16]
Materials:
-
Recombinant human kinase (e.g., ALK, ROS1)
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Plating: Dispense 1 µL of serially diluted test compound into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Reaction Setup: Prepare a master mix containing the kinase and its substrate in kinase buffer. Add 2 µL of this master mix to each well.
-
Reaction Initiation: Prepare an ATP solution in kinase buffer. Initiate the reaction by adding 2 µL of the ATP solution to each well. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any unconsumed ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: A typical workflow for a luminescence-based in vitro kinase inhibition assay.
Cell-Based Proliferation Assay (MTT Assay)
Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) of a test compound on a cancer cell line (e.g., H3122 for ALK-positive NSCLC).[17][18]
Rationale: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[5][11][19][20][21][22] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line (e.g., H3122)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
96-well clear-bottom cell culture plates
-
Test compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) in 100 µL of medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for a defined period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI₅₀ value.
Structure-Activity Relationship (SAR) Insights
The this compound core provides a rigid scaffold upon which substitutions at various positions can be systematically explored to optimize potency, selectivity, and pharmacokinetic properties.[15]
| Position | Modification | Impact on Kinase Inhibitory Activity (e.g., ALK/ROS1) |
| C2 | Introduction of substituted anilines or other aryl/heteroaryl groups. | Critical for potency and selectivity. Can form key interactions in the ATP-binding pocket. |
| C4 | Typically maintained as the 4-one tautomer. | Essential for hydrogen bonding with the kinase hinge region. |
| N5 | Alkylation or substitution. | Can be used to modulate solubility, cell permeability, and metabolic stability. |
| C7 | Fluorine substitution. | Generally enhances potency, likely through favorable interactions and improved metabolic stability. |
| C8 | Substitution with various groups. | Can influence selectivity and pharmacokinetic properties. |
Conclusion and Future Perspectives
The this compound scaffold is a testament to the power of strategic functionalization in medicinal chemistry. While not an end in itself, it is a highly validated and versatile starting point for the development of potent and selective inhibitors targeting a range of therapeutically relevant proteins. Its demonstrated success in the generation of inhibitors for critical cancer targets like ALK, ROS1, Aurora kinases, and the TGF-β receptor underscores its importance. Furthermore, its structural relationship to the successful fluoroquinolone class of antibiotics suggests untapped potential in the ongoing battle against infectious diseases. Future research efforts should continue to explore novel substitutions on this privileged core to address unmet medical needs, including the challenge of acquired drug resistance in oncology and the urgent need for new antimicrobial agents. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for scientists dedicated to these pursuits.
References
- 1. indiachest.org [indiachest.org]
- 2. Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of alectinib and crizotinib on ionizing radiation - in vitro analysis of ALK/ROS1-wildtype lung tissue cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 5. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Proliferation Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Video: TGF - β Signaling Pathway [jove.com]
- 14. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Therapeutic strategies to overcome crizotinib resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and In Vitro Anti-Lung Cancer Activity of Novel 1, 3, 4, 8-Tetrahydropyrrolo [4, 3, 2-de]quinolin-8(1H)-one Alkaloid Analogs - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 7-Fluoro-1,5-naphthyridin-4-ol: A Core Scaffold for Modern Drug Discovery
For distribution to researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of 7-Fluoro-1,5-naphthyridin-4-ol, a key heterocyclic building block in medicinal chemistry. We will delve into its structural and physicochemical properties, explore rational synthesis strategies, and discuss its significance and applications in the development of novel therapeutics.
Core Compound Identification and Structural Elucidation
This compound is a fluorinated derivative of the 1,5-naphthyridine bicyclic heterocycle. The strategic placement of the fluorine atom and the hydroxyl group significantly influences the molecule's electronic properties, making it a valuable scaffold in drug design.
Key Identifiers:
| Property | Value | Source |
| Chemical Name | This compound | - |
| Keto Tautomer Name | 7-Fluoro-1H-[1][2]naphthyridin-4-one | [1] |
| CAS Number | 1151802-05-9 (for 7-Fluoro-1H-[1][2]naphthyridin-4-one) | [1] |
| Molecular Formula | C₈H₅FN₂O | [1] |
| Molecular Weight | 164.14 g/mol | [1] |
Tautomerism: The Hydroxy-Keto Equilibrium
An essential structural feature of this compound is its existence in a tautomeric equilibrium between the hydroxyl (-ol) form and the keto (-one) form, 7-Fluoro-1H-[1][2]naphthyridin-4-one. In solid-state and many solution-phase conditions, the keto form is generally predominant. This equilibrium is a critical consideration for reaction design and for understanding its interactions with biological targets, as either form may be the active species. For the remainder of this guide, we will refer to the compound by its "-ol" name but utilize the more commonly registered "-one" CAS number.
The Strategic Importance of Fluorinated Naphthyridines in Medicinal Chemistry
The 1,5-naphthyridine core is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active molecules. The introduction of a fluorine atom, as in this compound, offers several advantages for drug development professionals:
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups, influence molecular conformation, and modify lipophilicity, which in turn affects solubility, cell permeability, and pharmacokinetic profiles.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block this pathway, thereby increasing the compound's half-life in vivo.
-
Improved Target Binding: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in a protein's binding pocket, leading to enhanced potency and selectivity.
This compound serves as a critical intermediate for creating more complex molecules, particularly in the development of kinase inhibitors, antibacterial agents, and other therapeutics[2][3].
Synthesis Strategy and Methodologies
Proposed Synthetic Workflow: A Gould-Jacobs Approach
This multi-step synthesis involves the condensation of a substituted aminopyridine with a malonic acid derivative, followed by a high-temperature cyclization and subsequent decarboxylation.
Caption: Proposed Gould-Jacobs synthesis workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative, field-proven methodology based on analogous syntheses. Researchers should perform their own optimizations.
Step 1: Synthesis of Diethyl 2-(((5-fluoropyridin-3-yl)amino)methylene)malonate (Intermediate Enamine)
-
To a round-bottom flask, add 3-Amino-5-fluoropyridine (1.0 eq) and Diethyl 2-(ethoxymethylene)malonate (1.05 eq).
-
Heat the reaction mixture at 110-120 °C for 2-3 hours, monitoring the evolution of ethanol.
-
Cool the mixture to room temperature. The resulting crude product, often a solid, can be triturated with hexane or diethyl ether to remove unreacted starting material and then filtered.
-
Causality: This step forms the key enamine intermediate. The reaction is typically run neat (without solvent) and driven to completion by the removal of the ethanol byproduct.
-
Step 2: Synthesis of Ethyl 7-fluoro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate
-
Add the crude enamine intermediate from Step 1 to a high-boiling point solvent like Dowtherm A in a flask equipped with a high-temperature thermometer and a condenser.
-
Heat the mixture to 240-250 °C. The cyclization is usually rapid (15-30 minutes).
-
Cool the reaction mixture to below 100 °C and dilute with a hydrocarbon solvent like hexane to precipitate the product.
-
Filter the solid, wash thoroughly with hexane, and dry under vacuum.
-
Causality: This intramolecular thermal cyclization is the core of the Gould-Jacobs reaction, forming the pyridone ring of the naphthyridine system. The high temperature is necessary to overcome the activation energy for the ring-closing reaction.
-
Step 3: Synthesis of this compound (Final Product)
-
Suspend the ester from Step 2 in a 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 2-4 hours to achieve saponification of the ester.
-
Cool the solution and carefully acidify with concentrated hydrochloric acid to a pH of approximately 1-2. This will protonate the carboxylate and precipitate the carboxylic acid intermediate.
-
Continue to heat the acidic mixture at reflux. The 3-carboxylic acid intermediate will decarboxylate, evolving CO₂. Monitor the reaction until gas evolution ceases.
-
Cool the mixture and collect the precipitated solid product by filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol. Dry under vacuum.
-
Causality: The final step involves a standard ester hydrolysis (saponification) followed by an acid-catalyzed thermal decarboxylation, which is a classic method for removing the 3-carboxy group from this type of heterocyclic system.
-
Physicochemical and Spectroscopic Characterization
While experimental data for this specific compound is sparse in the literature, the following table outlines the expected properties and the standard analytical techniques used for validation.
| Parameter | Expected Value / Method | Rationale and Field Insight |
| Melting Point | >250 °C (with decomposition) | Naphthyridinone cores are typically high-melting solids due to their planar structure, which allows for efficient crystal packing, and strong intermolecular hydrogen bonding in the solid state. |
| Solubility | Sparingly soluble in water and common organic solvents (e.g., DCM, EtOAc). Soluble in DMSO, DMF, and acidic/basic aqueous solutions. | The hydrogen bonding capacity and rigid structure limit solubility in non-polar solvents. Solubility in acidic or basic solutions is due to salt formation. |
| ¹H NMR | DMSO-d₆ | The spectrum is expected to show distinct aromatic proton signals. Key features would include doublet or doublet-of-doublet patterns characteristic of the pyridine rings, with coupling constants revealing the proton relationships. The N-H proton of the pyridone ring would likely appear as a broad singlet at a high chemical shift (>11 ppm). |
| ¹⁹F NMR | DMSO-d₆ | A single resonance is expected for the fluorine atom. Its chemical shift provides a highly sensitive probe of the local electronic environment and is invaluable for monitoring reactions and interactions. |
| LC-MS | ESI (+/-) | The primary use is to confirm the molecular weight. The expected [M+H]⁺ ion would be at m/z 165.04. |
Conclusion and Future Outlook
This compound (and its tautomer) is a foundational building block for the synthesis of complex, biologically active molecules. Its strategic fluorination provides medicinal chemists with a powerful tool to fine-tune the properties of lead compounds, addressing challenges in metabolic stability and target potency. The robust and scalable Gould-Jacobs synthesis pathway allows for reliable access to this important scaffold. As research into targeted therapies continues, the demand for well-designed heterocyclic intermediates like this compound is expected to grow, solidifying its role in the future of drug discovery.
References
An In-depth Technical Guide to 7-Fluoro-1,5-naphthyridin-4-ol: Synthesis, Properties, and Potential in Drug Discovery
Abstract: This technical guide provides a comprehensive overview of 7-Fluoro-1,5-naphthyridin-4-ol, a fluorinated heterocyclic compound of significant interest to medicinal chemists and drug development professionals. While direct literature on this specific molecule is limited, this document leverages established synthetic methodologies for the 1,5-naphthyridine core and the known reactivity of related compounds to present plausible and detailed synthetic routes. Furthermore, it explores the predicted physicochemical properties, potential biological activities, and strategic applications of this scaffold as a key intermediate in the design of novel therapeutics. The guide is intended to serve as a foundational resource for researchers looking to synthesize and utilize this promising building block.
Introduction: The Strategic Value of the Fluorinated 1,5-Naphthyridine Scaffold
The 1,5-naphthyridine ring system, a bicyclic heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its rigid structure and ability to form multiple hydrogen bonds allow it to serve as an effective pharmacophore in a wide range of biologically active compounds, including antibacterial, antiviral, and anticancer agents.[3] The introduction of a fluorine atom into such scaffolds is a well-established strategy in modern drug design to modulate metabolic stability, binding affinity, and pharmacokinetic properties.
This compound (or its tautomeric form, 7-Fluoro-1H-[1][4]naphthyridin-4-one) represents a strategically important, yet underexplored, building block. Its structure combines the key features of the 1,5-naphthyridine core with the benefits of a fluorine substituent and a versatile hydroxyl group, which can be readily converted into other functionalities for further chemical elaboration. This guide outlines the most logical and established methods for its synthesis and discusses its potential as a cornerstone for developing next-generation therapeutics.
Plausible Synthetic Strategies for this compound
The synthesis of the 1,5-naphthyridin-4-one core is most effectively achieved through thermal cyclization reactions starting from substituted 3-aminopyridines. The Gould-Jacobs reaction is a particularly robust and widely-used method for this transformation.[1] The most logical starting material for the synthesis of the target compound is 3-amino-6-fluoropyridine.
Proposed Synthetic Pathway via Gould-Jacobs Reaction
The proposed two-step synthesis involves the initial condensation of 3-amino-6-fluoropyridine with diethyl ethoxymethylenemalonate (EMME), followed by a high-temperature intramolecular cyclization to yield the desired 1,5-naphthyridin-4-ol core.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed)
-
Step 1: Synthesis of Ethyl 2-((6-fluoropyridin-3-yl)amino)methylene)malonate (Intermediate Enamine)
-
To a round-bottom flask, add 3-amino-6-fluoropyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).
-
Heat the mixture with stirring at 110-120 °C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting amine.
-
Upon completion, cool the reaction mixture to room temperature. The resulting crude product, often a solid, can be triturated with hexane or ether to remove unreacted EMME and then recrystallized from ethanol or a similar solvent to yield the pure intermediate enamine.
-
-
Step 2: Synthesis of Ethyl 7-fluoro-4-hydroxy-1,5-naphthyridine-3-carboxylate
-
In a flask equipped with a high-temperature condenser, suspend the intermediate enamine from Step 1 in a high-boiling inert solvent such as Dowtherm A or diphenyl ether.
-
Heat the mixture to reflux (approximately 250-260 °C) with vigorous stirring for 30-60 minutes.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to below 100 °C and dilute with a hydrocarbon solvent like hexane to precipitate the product.
-
Filter the solid, wash thoroughly with hexane, and dry under vacuum to obtain the crude ester.
-
-
Step 3: Synthesis of this compound
-
Suspend the crude ester from Step 2 in an aqueous solution of sodium hydroxide (e.g., 10-20%).
-
Heat the mixture to reflux until the saponification is complete (typically 2-4 hours), resulting in a clear solution.
-
Cool the solution in an ice bath and carefully acidify with concentrated hydrochloric acid or acetic acid to a pH of approximately 5-6. This will cause the simultaneous decarboxylation and precipitation of the final product.
-
Stir the resulting suspension in the cold for 30 minutes, then filter the solid product.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield this compound.
-
Physicochemical and Spectroscopic Properties
While experimental data is not available in the literature, the properties of this compound can be predicted based on its structure.
| Property | Predicted Value |
| Molecular Formula | C₈H₅FN₂O |
| Molecular Weight | 164.14 g/mol |
| CAS Number | 1151802-05-9 |
| Predicted LogP | ~1.0 - 1.5 |
| Predicted pKa | ~7.5 - 8.5 (for the 4-ol) |
| Appearance | Expected to be an off-white to light brown solid |
Expected Spectroscopic Signatures:
-
¹H NMR: Aromatic protons would appear in the 7.0-9.0 ppm range. The presence of the fluorine atom at C7 would cause characteristic splitting (coupling) of the signals for the protons at C6 and C8.
-
¹³C NMR: The carbon attached to the fluorine (C7) would show a large one-bond C-F coupling constant. The carbonyl carbon (C4) would appear significantly downfield.
-
¹⁹F NMR: A singlet or a multiplet (depending on coupling to adjacent protons) would be observed in the typical range for an aryl fluoride.
-
IR Spectroscopy: Characteristic peaks for O-H stretching (broad, ~3100-3400 cm⁻¹), N-H stretching (if in the keto form), and C=O stretching (~1650-1680 cm⁻¹) would be expected.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a valuable starting point for the synthesis of a diverse range of potential therapeutic agents. The 4-hydroxyl group can be readily converted to a 4-chloro or 4-triflate group, which then serves as an excellent electrophilic handle for nucleophilic aromatic substitution (SₙAr) reactions.
Caption: Functionalization of the core scaffold for drug discovery.
This strategy allows for the rapid generation of compound libraries by introducing various side chains at the 4-position, which is crucial for structure-activity relationship (SAR) studies. Potential therapeutic applications include:
-
Antibacterial Agents: The related 1,8-naphthyridine core is central to the fluoroquinolone class of antibiotics.[5][6] By analogy, derivatives of this compound could be explored for novel antibacterial activity.
-
Kinase Inhibitors: Many small-molecule kinase inhibitors feature a substituted heterocyclic core that occupies the ATP-binding pocket of the enzyme. The 1,5-naphthyridine scaffold is well-suited for this purpose, and its derivatives could be investigated as inhibitors of targets like ERK2, Aurora B, or tyrosine kinases.[2]
-
Antiviral Agents: Certain naphthyridine derivatives have shown promise as HIV-1 integrase inhibitors, highlighting another potential avenue for exploration.[7]
Conclusion
This compound is a heterocyclic building block with significant untapped potential in medicinal chemistry. Although detailed characterization is absent in current literature, its synthesis is highly feasible through established methods such as the Gould-Jacobs reaction. Its strategic placement of a fluorine atom and a functionalizable hydroxyl group makes it an attractive starting point for the development of new kinase inhibitors, anti-infective agents, and other therapeutics. This guide provides a robust, scientifically-grounded framework for researchers to synthesize, characterize, and utilize this valuable scaffold in their drug discovery programs.
References
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines [mdpi.com]
- 3. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine - Google Patents [patents.google.com]
- 5. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluoronaphthyridines as antibacterial agents. 4. Synthesis and structure-activity relationships of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8- naphthyridine-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A series of 5-aminosubstituted 4-fluorobenzyl-8-hydroxy-[1,6]naphthyridine-7-carboxamide HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 7-Fluoro-1,5-naphthyridin-4-ol
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,5-naphthyridine core is a significant pharmacophore in modern medicinal chemistry, with its derivatives demonstrating a wide array of biological activities. The strategic introduction of a fluorine atom at the 7-position, yielding 7-Fluoro-1,5-naphthyridin-4-ol, has emerged as a key modification in the development of targeted therapeutics, particularly in the realm of kinase inhibitors. This technical guide provides a comprehensive overview of the discovery and history of this important heterocyclic compound. It delves into the foundational synthetic strategies, primarily the Gould-Jacobs reaction, that have enabled its creation and explores the evolution of its applications in drug discovery. Detailed experimental protocols, comparative data, and mechanistic insights are provided to equip researchers with a thorough understanding of this valuable molecular scaffold.
Introduction: The Strategic Importance of Fluorinated Naphthyridines
The fusion of two pyridine rings to form the naphthyridine isomers has provided a rich scaffold for the development of biologically active molecules. Among these, the 1,5-naphthyridine framework has garnered considerable attention. Its unique electronic properties and ability to form key hydrogen bonding interactions have made it a privileged structure in medicinal chemistry.
The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate pKa, and improve binding affinity.[1][2] When applied to the 1,5-naphthyridine core, fluorination, particularly at the 7-position, has led to the development of potent and selective inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases. This compound, and its tautomeric form 7-Fluoro-1H-[3][4]naphthyridin-4-one, represent a cornerstone building block for the synthesis of these advanced therapeutic agents.
This guide will trace the historical development of this compound, from its conceptual synthesis based on classical organic reactions to its current role as a key intermediate in the synthesis of targeted therapies.
The Genesis of a Scaffold: Historical Synthesis and Methodologies
While a singular, seminal publication detailing the absolute first synthesis of this compound is not readily apparent in the historical literature, its conceptual discovery is firmly rooted in the well-established principles of heterocyclic chemistry, most notably the Gould-Jacobs reaction .[5] This powerful cyclization method, first reported in 1939, has been the cornerstone for the synthesis of 4-hydroxyquinolines and, by extension, 4-hydroxy-1,5-naphthyridines.[5][6]
The logical and historically practiced approach to the synthesis of this compound involves a two-step sequence starting from 3-amino-5-fluoropyridine .
The Foundational Gould-Jacobs Approach
The Gould-Jacobs reaction proceeds via two key transformations:
-
Condensation: The initial step involves the reaction of an aromatic amine, in this case, 3-amino-5-fluoropyridine, with diethyl ethoxymethylenemalonate (DEEM). This condensation reaction forms an enamine intermediate.[5]
-
Thermal Cyclization: The subsequent application of heat, typically in a high-boiling solvent such as Dowtherm A or diphenyl ether, induces an intramolecular cyclization to form the fused pyridine ring, yielding the corresponding ethyl 7-fluoro-4-hydroxy-1,5-naphthyridine-3-carboxylate.[3]
The final step to obtain the parent this compound involves the hydrolysis of the ethyl ester followed by decarboxylation.
Modern Methodologies and Variations
Recent advancements in synthetic methodology have focused on improving the efficiency and environmental footprint of the Gould-Jacobs reaction. A notable example is the work by Kethireddy et al. (2023), who developed methodologies for the synthesis of 4-hydroxy-[3][4]naphthyridine-3-carbonitriles, including a 7-fluoro substituted analog.[3] Their work highlights the use of both conventional thermal heating with Dowtherm-A and microwave-assisted synthesis, with the latter often providing higher yields in shorter reaction times.[3]
| Method | Reagents | Conditions | Yield of 7-fluoro-4-hydroxy-[3][4]naphthyridine-3-carbonitrile | Reference |
| Conventional Heating | 3-amino-5-fluoropyridine, Ethyl (ethoxymethylene)cyanoacetate | Dowtherm-A, 240-250 °C | Not explicitly stated for this specific derivative, but generally effective. | [3] |
| Microwave Irradiation | 3-amino-5-fluoropyridine, Ethyl (ethoxymethylene)cyanoacetate | Microwave, 200W, 15-20 min | Generally higher yields compared to conventional heating. | [3] |
Table 1: Comparison of synthetic methodologies for a closely related derivative of this compound.
Experimental Protocols
The following protocols are based on the established Gould-Jacobs reaction and recent literature for the synthesis of related compounds.[3][5]
Synthesis of Ethyl 7-fluoro-4-hydroxy-1,5-naphthyridine-3-carboxylate
Causality Behind Experimental Choices:
-
Excess DEEM: A slight excess of diethyl ethoxymethylenemalonate is used to ensure complete consumption of the starting aminopyridine.
-
Two-Stage Heating: The initial lower temperature heating allows for the controlled formation of the enamine intermediate. The subsequent high-temperature cyclization is necessary to overcome the activation energy for the ring-closing reaction.
-
High-Boiling Solvent: Dowtherm A or diphenyl ether are used due to their thermal stability at the high temperatures required for the cyclization.
-
Precipitation: The addition of a non-polar solvent like hexane after cooling is crucial for precipitating the product from the high-boiling reaction medium.
Synthesis of this compound
-
Saponification: The ethyl 7-fluoro-4-hydroxy-1,5-naphthyridine-3-carboxylate is suspended in an aqueous solution of sodium hydroxide (e.g., 10% w/v) and heated to reflux for 2-4 hours.
-
Acidification: The reaction mixture is cooled, and the pH is adjusted to ~3-4 with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid intermediate.
-
Decarboxylation: The isolated carboxylic acid is then heated at a high temperature (typically above its melting point) until the evolution of carbon dioxide ceases, yielding this compound.
The Role in Drug Discovery and Development
The this compound scaffold is a critical component in a variety of biologically active compounds, most notably as inhibitors of protein kinases. The fluorine atom at the 7-position can engage in favorable interactions within the kinase active site, leading to enhanced potency and selectivity.
Notable Applications:
-
Aurora Kinase Inhibitors: Derivatives of the 1,5-naphthyridine core have shown excellent inhibitory activity against Aurora kinases A and B, which are key regulators of cell division and are often overexpressed in cancer.[7] The 7-fluoro substitution can contribute to improved pharmacokinetic properties and target engagement.
-
Antimicrobial Agents: The broader class of fluorinated naphthyridines has a long history in the development of antibacterial agents, with nalidixic acid being a prominent early example.[4] While not a direct application of the 4-ol, this highlights the general importance of this scaffold in anti-infective research.
-
Other Kinase Inhibitors: The versatility of the 7-fluoro-1,5-naphthyridine scaffold has led to its exploration in the development of inhibitors for a range of other kinases implicated in various diseases.
Conclusion
This compound stands as a testament to the enduring power of classical synthetic reactions and the strategic value of fluorine in medicinal chemistry. Its synthesis, logically derived from the Gould-Jacobs reaction, has provided a versatile and valuable building block for the creation of targeted therapeutics. As our understanding of the molecular drivers of disease continues to grow, the demand for sophisticated and highly functionalized heterocyclic scaffolds like this compound will undoubtedly increase, ensuring its continued relevance in the field of drug discovery for years to come.
References
- 1. CCCC 1996, Volume 61, Issue 3, Abstracts pp. 371-380 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 2. lookchem.com [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CCCC 1996, Volume 61, Issue 2, Abstracts pp. 268-275 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 7-aryl-substituted (1,5-naphthyridin-4-yl)ureas as aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility and Stability Profiling of 7-Fluoro-1,5-naphthyridin-4-ol
Abstract
7-Fluoro-1,5-naphthyridin-4-ol represents a class of fluorinated heterocyclic compounds with significant potential in medicinal chemistry and materials science. As with any novel chemical entity, a thorough understanding of its fundamental physicochemical properties is a prerequisite for successful application development. This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for each experimental choice. This document outlines detailed protocols for determining aqueous and organic solubility, as well as for conducting forced degradation studies to assess the compound's intrinsic stability under various stress conditions, in alignment with international regulatory standards.
Introduction: The Significance of Naphthyridinones
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active molecules. The introduction of a fluorine atom, as in this compound, can profoundly modulate key properties such as metabolic stability, membrane permeability, and binding affinity to biological targets. The "-ol" (or its keto tautomer, "-one") functionality further provides a crucial site for hydrogen bonding, influencing both solubility and target interactions.
Before this promising scaffold can be translated into a viable drug candidate or functional material, its solubility and stability must be rigorously defined. Solubility impacts bioavailability and formulation options, while stability determines shelf-life, storage conditions, and potential degradation pathways. This guide provides the experimental blueprint to establish this critical foundation.
Aqueous and Organic Solubility Assessment
Understanding the solubility profile is the first step in developing any formulation or experimental assay. The goal is to determine the saturation concentration of the compound in various solvent systems, which dictates its handling, delivery, and bioavailability.
Causality Behind Solvent Selection
The choice of solvents is not arbitrary. It is a systematic exploration of the compound's behavior in media of varying polarity and proticity, reflecting the diverse environments it will encounter, from aqueous physiological conditions to organic solvents used in synthesis and purification.
-
Aqueous Buffers (pH 3.0, 7.4, 9.0): These are chosen to mimic physiological conditions (e.g., stomach, blood plasma, intestine) and to understand the impact of the compound's potential pKa on its solubility. The acidic, neutral, and basic conditions reveal whether the compound's solubility is enhanced or suppressed upon protonation or deprotonation.
-
Organic Solvents (DMSO, Ethanol, Acetonitrile): These are common solvents in drug discovery and development. Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent used for stock solutions. Ethanol is a protic solvent often used in formulations. Acetonitrile is a polar aprotic solvent frequently used in chromatographic analysis.
Experimental Protocol: Equilibrium Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility. It ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to several vials for each selected solvent system. The excess solid is critical to ensure saturation is achieved.
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C and 37 °C) for a defined period (typically 24-48 hours). This duration allows the system to reach thermodynamic equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solid.
-
Sampling: Carefully collect a precise aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.
-
Dilution: Dilute the supernatant with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method (e.g., HPLC-UV).
-
Quantification: Analyze the diluted samples using a validated HPLC method against a standard curve prepared from a known concentration of the compound.
-
Calculation: Calculate the original concentration in the saturated solution to determine the solubility.
Data Presentation: Solubility Summary
All quantitative solubility data should be summarized in a clear table for easy comparison.
| Solvent System | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |
| Aqueous Buffer pH 3.0 | 25 | Experimental Data | Calculated Data |
| Aqueous Buffer pH 7.4 | 25 | Experimental Data | Calculated Data |
| Aqueous Buffer pH 9.0 | 25 | Experimental Data | Calculated Data |
| DMSO | 25 | Experimental Data | Calculated Data |
| Ethanol | 25 | Experimental Data | Calculated Data |
| Acetonitrile | 25 | Experimental Data | Calculated Data |
Intrinsic Stability Profiling: Forced Degradation Studies
Forced degradation, or stress testing, is essential for understanding the chemical stability of a molecule.[1] These studies deliberately expose the compound to harsh conditions to identify likely degradation products and establish degradation pathways.[2] This knowledge is crucial for developing stable formulations, determining appropriate storage conditions, and establishing the stability-indicating nature of analytical methods.[1][2] The typical goal is to achieve 5-20% degradation; over-stressing can lead to secondary degradation products not relevant to real-world stability.[2][3]
Visualization of the Stability Testing Workflow
The following diagram illustrates the logical flow of a comprehensive forced degradation study.
Caption: Workflow for a forced degradation study of this compound.
Experimental Protocols for Stress Conditions
For these studies, a stock solution of this compound (e.g., 1 mg/mL) is typically prepared in a suitable solvent like acetonitrile or a water/acetonitrile mixture.[3]
A. Acidic and Basic Hydrolysis
-
Rationale: To assess susceptibility to pH-mediated degradation. Many drug molecules contain hydrolyzable functional groups.
-
Protocol:
-
Mix equal volumes of the drug stock solution with 0.2 M HCl (for acid) and 0.2 M NaOH (for base) to achieve final concentrations of 0.1 M acid/base.[1]
-
Incubate samples at an elevated temperature (e.g., 60°C) and collect time points (e.g., 2, 8, 24 hours).[3]
-
Before analysis, neutralize the samples by adding an equimolar amount of base or acid, respectively.
-
Analyze by a stability-indicating HPLC method alongside an unstressed control sample.
-
B. Oxidative Degradation
-
Rationale: To determine the compound's sensitivity to oxidation, a common degradation pathway. Hydrogen peroxide is a widely used oxidizing agent.[1]
-
Protocol:
-
Mix the drug stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate the sample at room temperature, protected from light.
-
Collect time points and analyze directly by HPLC.
-
C. Thermal Degradation (Thermolysis)
-
Rationale: To evaluate the impact of high temperatures on the compound's stability, which informs manufacturing and storage conditions.
-
Protocol:
-
Solid State: Place the solid powder in a controlled-temperature oven (e.g., 80°C).
-
Solution State: Incubate a sealed vial of the drug stock solution in the same oven.
-
Collect time points, dissolve the solid sample in a suitable solvent, and analyze all samples by HPLC.
-
D. Photolytic Degradation
-
Rationale: To assess the compound's sensitivity to light, as mandated by ICH Q1B guidelines.[3] This is critical for packaging and handling decisions.
-
Protocol:
-
Expose both solid and solution samples to a light source that provides combined UV and visible light, as specified by ICH guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[3]
-
A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
Analyze the exposed and dark control samples by HPLC.
-
Data Analysis and Presentation
The results of the forced degradation studies should be presented in a summary table. The analysis requires a validated stability-indicating HPLC method capable of separating the parent compound from all degradation products.[4]
| Stress Condition | Duration/Intensity | % Assay of Parent Compound | % Degradation | No. of Degradants | Observations (e.g., RRT of Major Degradant) |
| 0.1 M HCl, 60°C | 24 hours | Experimental Data | Calculated Data | Experimental Data | Experimental Data |
| 0.1 M NaOH, 60°C | 24 hours | Experimental Data | Calculated Data | Experimental Data | Experimental Data |
| 3% H₂O₂, RT | 24 hours | Experimental Data | Calculated Data | Experimental Data | Experimental Data |
| Thermal (Solid), 80°C | 7 days | Experimental Data | Calculated Data | Experimental Data | Experimental Data |
| Photolytic (Solution) | ICH Q1B | Experimental Data | Calculated Data | Experimental Data | Experimental Data |
Conclusion and Forward Outlook
This guide provides a robust, scientifically-grounded framework for the initial characterization of this compound. By systematically evaluating its solubility and intrinsic stability, researchers can generate the foundational data package necessary for all subsequent development activities. The protocols described herein are designed to be self-validating and align with industry best practices and regulatory expectations. The resulting data will not only guide formulation and analytical method development but will also provide critical insights into the molecule's inherent chemical liabilities, ultimately accelerating its journey from a promising chemical entity to a valuable application.
References
An In-Depth Technical Guide to the Spectroscopic Characterization of 7-Fluoro-1,5-naphthyridin-4-ol
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: The Imperative for Rigorous Spectroscopic Analysis in Drug Discovery
In the landscape of modern medicinal chemistry, the unequivocal structural confirmation of novel chemical entities is paramount. The journey from molecular design to a viable drug candidate is paved with analytical data, where spectroscopy serves as the cornerstone for molecular identification and purity assessment. The naphthyridine scaffold, a privileged heterocyclic motif, is of significant interest due to its diverse pharmacological activities. The introduction of a fluorine atom, as in the case of 7-Fluoro-1,5-naphthyridin-4-ol, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a compelling target for drug development.
This guide provides a comprehensive overview of the spectroscopic techniques essential for the characterization of this compound. While a complete, publicly available dataset for this specific molecule is not readily accessible, we will draw upon established principles of spectroscopic interpretation for fluorinated and heterocyclic compounds to present a detailed, predictive analysis. The methodologies and interpretative frameworks discussed herein are grounded in extensive field experience and are designed to be a self-validating system for researchers working with similar molecular architectures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and chemical environment of a molecule. For a molecule such as this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is indispensable.
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms.
Anticipated Chemical Shifts and Coupling Constants:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 8.0 - 8.2 | d | J(H2, H3) = 5.0 - 6.0 |
| H-3 | 6.8 - 7.0 | d | J(H3, H2) = 5.0 - 6.0 |
| H-6 | 8.6 - 8.8 | d | J(H6, F7) = 8.0 - 9.0 (ortho C-F coupling) |
| H-8 | 7.2 - 7.4 | dd | J(H8, F7) = 9.0 - 10.0 (meta C-F coupling), J(H8, H6) = ~2.0 (meta H-H coupling) |
| OH | Broad singlet | s | - |
| NH | Broad singlet | s | - |
Causality Behind Predictions:
-
The protons on the pyridine ring (H-2, H-3) are expected to be in the aromatic region, with their characteristic doublet splitting.
-
The presence of the electron-withdrawing fluorine atom at C-7 will significantly influence the chemical shifts of the adjacent protons. H-6 is expected to be deshielded and show a doublet due to ortho coupling with the ¹⁹F nucleus.
-
H-8 will exhibit a doublet of doublets due to meta coupling with both the ¹⁹F nucleus and H-6.
-
The hydroxyl (OH) and amide (NH) protons are expected to be broad singlets and their chemical shifts can be highly dependent on the solvent and concentration.
Predicted ¹³C NMR Spectroscopy
The carbon NMR spectrum reveals the number of chemically distinct carbon environments.
Anticipated Chemical Shifts:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 145 - 150 |
| C-3 | 110 - 115 |
| C-4 | 175 - 180 (C=O) |
| C-4a | 120 - 125 |
| C-6 | 150 - 155 (d, ¹J(C-F) ≈ 240-260 Hz) |
| C-7 | 160 - 165 (d, ²J(C-F) ≈ 20-30 Hz) |
| C-8 | 115 - 120 (d, ³J(C-F) ≈ 5-10 Hz) |
| C-8a | 140 - 145 |
Causality Behind Predictions:
-
The carbonyl carbon (C-4) will be significantly downfield.
-
The carbon directly attached to the fluorine (C-7) will exhibit a large one-bond coupling constant (¹J(C-F)).
-
The carbons ortho (C-6, C-8) and meta (C-4a, C-8a) to the fluorine will show smaller two- and three-bond couplings, respectively.
Predicted ¹⁹F NMR Spectroscopy
The fluorine NMR spectrum is a highly sensitive technique for fluorinated compounds.
Anticipated Chemical Shift:
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| F-7 | -110 to -130 | dd |
Causality Behind Predictions:
-
The chemical shift of the fluorine atom is highly dependent on its electronic environment. For an aromatic fluorine, a shift in this range is typical.
-
The multiplicity will be a doublet of doublets due to coupling with the ortho proton (H-6) and the meta proton (H-8).
Experimental Protocol: NMR Spectroscopy
Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra of this compound for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to encompass all expected carbon signals (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR.
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional ¹⁹F spectrum.
-
Set the spectral width to an appropriate range for aromatic fluorine signals (e.g., -100 to -150 ppm).
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs.
-
Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).
-
Integrate the peaks in the ¹H spectrum and analyze the multiplicities and coupling constants.
-
Mass Spectrometry (MS): The Molecular Scale
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, which are crucial for confirming its identity.
Predicted Mass Spectrum
Anticipated Molecular Ion Peak:
-
Molecular Formula: C₈H₅FN₂O
-
Exact Mass: 164.0386
-
Expected [M+H]⁺: 165.0459
Anticipated Fragmentation Pattern: The fragmentation will likely involve the loss of small, stable molecules such as CO, HCN, and HF from the parent ion.
Experimental Protocol: Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., ESI-TOF, Orbitrap).
-
Data Acquisition:
-
Infuse the sample solution into the electrospray ionization (ESI) source in positive ion mode.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
-
-
Data Analysis:
-
Identify the [M+H]⁺ peak and determine its accurate mass.
-
Compare the measured accurate mass with the calculated exact mass to confirm the elemental composition.
-
If necessary, perform tandem MS (MS/MS) experiments by isolating the [M+H]⁺ ion and inducing fragmentation to obtain structural information.
-
Infrared (IR) Spectroscopy: The Vibrational Fingerprint
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Spectrum
Anticipated Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (hydroxyl) | 3200 - 3600 | Broad, Strong |
| N-H stretch (amide) | 3100 - 3500 | Medium |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C=O stretch (amide) | 1650 - 1680 | Strong |
| C=C/C=N stretch (aromatic) | 1450 - 1600 | Medium-Strong |
| C-F stretch | 1200 - 1300 | Strong |
Causality Behind Predictions:
-
The broad O-H and N-H stretching bands are characteristic of hydrogen-bonded hydroxyl and amide groups.
-
The strong C=O absorption is a hallmark of the carbonyl group in the lactam ring.
-
The C-F stretch is typically a strong and distinct band in the fingerprint region.
Experimental Protocol: Infrared Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the beam path and acquire the sample spectrum.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Visualization of Experimental Workflow
To provide a clear overview of the analytical process, the following workflow diagram is presented.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a novel chemical entity.
Conclusion: A Framework for Confidence in Molecular Characterization
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. By employing a multi-technique approach encompassing NMR, MS, and IR spectroscopy, researchers can build a self-validating dataset that provides unambiguous evidence for the molecular structure and purity of their compound. While the presented data is predictive, the underlying principles and experimental protocols are universally applicable and serve as a reliable guide for scientists in the field of drug discovery and development. The meticulous application of these techniques ensures the scientific integrity of the research and builds a solid foundation for subsequent biological evaluation.
Methodological & Application
Application Notes and Protocols for the Characterization of 7-Fluoro-1,5-naphthyridin-4-ol in Cell-Based Assays
Introduction: The 1,5-Naphthyridine Scaffold as a Privileged Structure in Drug Discovery
The 1,5-naphthyridine core is a heterocyclic aromatic compound that has garnered significant interest in medicinal chemistry. This scaffold, consisting of two fused pyridine rings, is considered a "privileged structure" due to its ability to bind to a variety of biological targets with high affinity.[1] Derivatives of naphthyridine have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The structural rigidity of the naphthyridine ring system, combined with its capacity for diverse substitutions, allows for the fine-tuning of its pharmacological properties.
Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[4] The presence of a fluorine atom in the 7-position of the 1,5-naphthyridine core, as in 7-Fluoro-1,5-naphthyridin-4-ol, is therefore anticipated to modulate its biological activity. While the specific biological targets of this compound are not yet fully elucidated, the broader class of naphthyridines has been shown to interact with key cellular enzymes, including protein kinases and topoisomerases.[5][6] This document provides a comprehensive guide for researchers to characterize the cellular effects of this compound, with a focus on assays relevant to the study of putative kinase inhibitors.
Proposed Mechanism of Action: A Focus on Kinase Inhibition
Given the prevalence of the naphthyridine scaffold in known kinase inhibitors, a primary hypothesis for the mechanism of action of this compound is the inhibition of one or more protein kinases. Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5] Cell-based kinase assays are therefore essential tools for understanding how a compound like this compound interacts with its target in a physiologically relevant context.[5][6][7]
The following protocols are designed to provide a comprehensive workflow for the initial characterization of this compound as a potential kinase inhibitor.
Experimental Workflow for Cellular Characterization
The characterization of a novel compound in a cellular context should follow a logical progression from broad phenotypic effects to specific target engagement and downstream functional consequences.
Figure 1: A generalized workflow for the cellular characterization of a novel small molecule inhibitor.
Protocol 1: Cell Viability and Cytotoxicity Assessment
Principle: The initial step in characterizing a new compound is to determine its effect on cell viability and proliferation. This allows for the determination of the compound's potency (e.g., IC50 value) and helps to establish a suitable concentration range for subsequent, more specific assays. Assays like the MTT or CellTiter-Glo® luminescent cell viability assay are commonly used for this purpose.
Materials:
-
Target cell line (e.g., a cancer cell line known to be dependent on a specific kinase)
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well clear-bottom cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to create a range of working concentrations (e.g., 100 µM to 1 nM).
-
Remove the medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO only) and a positive control (e.g., a known inhibitor like staurosporine).
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
Viability Measurement (using MTT as an example):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value.
| Parameter | Description |
| Cell Line | Select a cell line relevant to the hypothesized target kinase. |
| Seeding Density | Optimize for logarithmic growth during the assay period. |
| Compound Concentrations | Use a wide range to capture the full dose-response curve. |
| Incubation Time | Typically 48-72 hours to observe effects on proliferation. |
| Controls | Vehicle (DMSO), untreated, and a known inhibitor. |
Protocol 2: Target Engagement in Live Cells using NanoBRET™
Principle: To confirm that this compound directly interacts with its putative kinase target within the complex cellular environment, a target engagement assay is crucial. The NanoBRET™ Target Engagement (TE) Assay is a proximity-based method that measures the binding of a test compound to a specific protein target in live cells.[8] This assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe (tracer) that binds to the same kinase. A compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.[8]
Materials:
-
Cells expressing the NanoLuc®-kinase fusion protein.
-
Opti-MEM® I Reduced Serum Medium.
-
NanoBRET™ TE Tracer specific for the kinase of interest.
-
NanoBRET™ Nano-Glo® Substrate.
-
This compound.
-
White, 96-well assay plates.
-
Luminometer capable of measuring dual-filtered luminescence.
Procedure:
-
Cell Preparation:
-
Harvest cells expressing the NanoLuc®-kinase fusion and resuspend them in Opti-MEM®.
-
Count the cells and adjust the density to the recommended concentration.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound in Opti-MEM®.
-
In the 96-well plate, combine the cell suspension, the specific NanoBRET™ tracer, and the diluted compound. Include "no tracer" and "no compound" controls.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours to allow for compound binding and equilibration.
-
-
Substrate Addition and Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the plate within 10 minutes on a luminometer equipped with 450 nm (donor) and 600 nm (acceptor) filters.
-
Data Analysis:
-
Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the BRET ratios to the vehicle control.
-
Plot the normalized BRET ratio against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value for target engagement.
Protocol 3: Assessment of Downstream Signaling by Western Blotting
Principle: If this compound inhibits a specific kinase, the phosphorylation of that kinase's downstream substrates should decrease. Western blotting using phospho-specific antibodies is a robust method to measure this effect.[9]
Figure 2: Inhibition of a kinase-mediated signaling pathway.
Materials:
-
Target cell line.
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (phospho-specific for the substrate and total protein for loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (based on the IC50 from the viability assay) for a specified time (e.g., 1-4 hours).
-
Wash cells with cold PBS and lyse them with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
Strip the membrane (if necessary) and re-probe for a total protein or housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phospho-protein signal to the total protein or loading control signal.
-
Compare the normalized signals across different treatment conditions to determine the effect of the compound on substrate phosphorylation.
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating. The inclusion of appropriate controls is critical for data interpretation. For all assays, a dose-response relationship should be established. In the target engagement assay, a known inhibitor of the target kinase should be used as a positive control. For the Western blot analysis, the specificity of the phospho-antibody should be confirmed, and the use of a loading control is essential for accurate quantification. By integrating data from these orthogonal assays—phenotypic (viability), target-specific (BRET), and functional (downstream signaling)—researchers can build a robust and trustworthy profile of the cellular activity of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines [mdpi.com]
- 5. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 6. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. caymanchem.com [caymanchem.com]
In Vitro Efficacy and Target Engagement of 7-Fluoro-1,5-naphthyridin-4-ol: A Guide for Preclinical Research
Introduction: The Therapeutic Potential of 7-Fluoro-1,5-naphthyridin-4-ol as a Putative Kinase Inhibitor
The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer and immunomodulatory effects.[1] Notably, compounds with this core have been identified as potent inhibitors of key cellular kinases, such as Aurora kinases, which are critical regulators of cell division.[2] Pathological cell proliferation, a hallmark of cancer, is often driven by the dysregulation of such kinases.[2] This application note provides a comprehensive guide for the in vitro evaluation of this compound, a novel compound with therapeutic potential as an anticancer agent, hypothesized to act through the inhibition of a key cellular kinase.
This guide is designed for researchers, scientists, and drug development professionals. It offers a tiered approach to in vitro testing, starting with broad phenotypic assays to assess cytotoxic and antiproliferative effects, followed by target engagement and mechanistic studies to elucidate the compound's mode of action. Each protocol is presented with the underlying scientific rationale to empower researchers to make informed experimental choices.
Tier 1: Foundational Screening for Anticancer Activity
The initial evaluation of a potential anticancer compound involves assessing its impact on cancer cell viability and proliferation. These assays provide a broad overview of the compound's cytotoxic or cytostatic effects and are essential for determining the effective dose range for further mechanistic studies.
Cell Viability Assessment using the MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability. In metabolically active cells, NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.[3]
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells (e.g., HeLa, HL-60, or PC-3) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[4][5]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Treat the cells with a range of concentrations and include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[4]
-
MTT Addition: Add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[4]
-
Solubilization: Carefully remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3] Measure the absorbance at 492 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Cell Proliferation Assessment using the BrdU Assay
The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis, providing a direct assessment of cell proliferation.[6] BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[6] Incorporated BrdU can then be detected using a specific antibody.[7]
Protocol: BrdU Cell Proliferation Assay
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol.
-
BrdU Labeling: During the final 2 to 24 hours of incubation, add BrdU solution to each well to a final concentration of 1X.[8] The optimal incubation time will depend on the cell line's doubling time.[6]
-
Fixation and Denaturation: Remove the culture medium and add 100 µL of Fixing/Denaturing Solution to each well. Incubate for 30 minutes at room temperature.[8]
-
Antibody Incubation: Wash the wells with 1X Wash Buffer. Add 100 µL of a 1X anti-BrdU detection antibody solution and incubate for 1 hour at room temperature.[8]
-
Secondary Antibody Incubation: Wash the wells and add 100 µL of a 1X HRP-conjugated secondary antibody solution. Incubate for 30 minutes at room temperature.[8]
-
Substrate Addition and Measurement: Wash the wells and add 100 µL of TMB substrate. Incubate for 30 minutes at room temperature, then add 100 µL of Stop Solution.[8] Read the absorbance at 450 nm.
-
Data Analysis: Determine the percentage of proliferation relative to the control and calculate the IC50 value.
| Assay | Principle | Endpoint | Typical Cell Lines |
| MTT | Measures metabolic activity via reduction of MTT to formazan. | Cell Viability (IC50) | HeLa, HL-60, PC-3[5] |
| BrdU | Measures DNA synthesis via incorporation of a thymidine analog.[6] | Cell Proliferation (IC50) | HeLa, HL-60, PC-3 |
Tier 2: Target Engagement and Mechanistic Elucidation
Following the confirmation of antiproliferative activity, the next crucial step is to determine if this compound directly interacts with its intended intracellular target. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in a cellular context.[9]
Target Engagement Verification with Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle of ligand-induced thermal stabilization of the target protein.[9] When a protein binds to a ligand, its thermal stability increases, resulting in a higher denaturation temperature.[9] This shift in thermal stability can be quantified to confirm direct binding of the compound to its target protein within intact cells.[10]
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture the selected cancer cell line to ~80% confluency. Treat the cells with this compound or vehicle control for a specified time.
-
Harvesting and Resuspension: Harvest the cells and resuspend the pellet in PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes.[9]
-
Heat Challenge: Heat the PCR tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling on ice for 3 minutes.[9]
-
Cell Lysis: Lyse the cells by adding lysis buffer and incubating on ice.[9]
-
Centrifugation: Pellet the aggregated proteins by centrifugation at high speed (20,000 x g) for 20 minutes at 4°C.[9]
-
Western Blot Analysis: Collect the supernatant containing the soluble proteins and analyze by Western blotting for the hypothesized target protein (e.g., Aurora Kinase A/B).
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Mechanism of Action Confirmation by Western Blotting
To further investigate the mechanism of action, Western blotting can be used to analyze the expression and phosphorylation status of the target kinase and its downstream effectors. For instance, if this compound inhibits Aurora kinase, a reduction in the phosphorylation of its substrates would be expected.
Protocol: Western Blotting
-
Cell Lysis: Treat cells with this compound for various times and at different concentrations. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.[12]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target protein (e.g., total Aurora Kinase A/B, phospho-Aurora Kinase A/B, and downstream targets) overnight at 4°C.[12]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescence substrate and image the blot.[13]
Caption: Hypothesized Signaling Pathway Inhibition.
Conclusion and Future Directions
This application note provides a structured and scientifically grounded framework for the initial in vitro characterization of this compound. By following these tiered protocols, researchers can efficiently assess its anticancer potential, confirm target engagement, and begin to unravel its mechanism of action. Positive results from these assays would warrant further investigation, including broader kinase profiling, in vivo efficacy studies in animal models, and detailed structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity. The combination of phenotypic screening and target-based validation provides a robust strategy for advancing promising compounds like this compound through the drug discovery pipeline.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Discovery of 7-aryl-substituted (1,5-naphthyridin-4-yl)ureas as aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. MTT (Assay protocol [protocols.io]
- 5. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. origene.com [origene.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. addgene.org [addgene.org]
Application Notes & Protocols: Leveraging 7-Fluoro-1,5-naphthyridin-4-ol in Kinase Inhibition Studies
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the 1,5-Naphthyridine Scaffold
The protein kinase family, a cornerstone of cellular signaling, has become a major focus for therapeutic intervention, particularly in oncology.[1] The development of specific and potent kinase inhibitors is a critical endeavor in modern drug discovery.[2] Within this landscape, privileged scaffolds—molecular frameworks that can bind to multiple targets with high affinity—are invaluable starting points for medicinal chemistry campaigns.[2][3] The 1,5-naphthyridine core is one such scaffold, recognized for its versatile biological activities, including antiproliferative, antimicrobial, and anti-inflammatory properties.[4][5][6] Its rigid, heterocyclic structure provides a robust platform for the strategic placement of functional groups to interact with the highly conserved ATP-binding pocket of kinases.[3][7]
This document provides a detailed guide for researchers on the application of 7-Fluoro-1,5-naphthyridin-4-ol , a key intermediate and structural motif, in the discovery and characterization of novel kinase inhibitors. The fluorine substitution at the 7-position offers a potential vector for modifying electronic properties and metabolic stability, or for further functionalization, making it an attractive starting point for fragment-based and structure-based drug design. We will delve into the rationale behind its use, provide detailed protocols for its evaluation, and present a framework for advancing from a hit compound to a lead candidate.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
Most small-molecule kinase inhibitors are designed to be competitive with ATP, binding to the enzyme's active site and preventing the phosphorylation of substrate proteins.[8] The 1,5-naphthyridine scaffold is well-suited to mimic the purine ring of ATP, forming key hydrogen bond interactions with the "hinge" region of the kinase domain. This interaction is a critical anchor for many successful kinase inhibitors.[7]
Derivatives of this compound can be synthesized to present various substituents that will occupy adjacent hydrophobic pockets and solvent-exposed regions of the ATP-binding site. This allows for the fine-tuning of potency and selectivity against a specific kinase target. For example, studies on related 1,5-naphthyridine derivatives have demonstrated potent inhibition of kinases such as the TGF-beta type I receptor (ALK5) and Aurora kinases through this mechanism.[9][10]
Below is a conceptual diagram illustrating the general mechanism of action for a kinase inhibitor derived from the 1,5-naphthyridine scaffold.
Caption: Competitive inhibition of a kinase by a this compound derivative.
Experimental Protocols
The following protocols provide a comprehensive workflow for evaluating novel compounds derived from the this compound scaffold. This workflow progresses from initial biochemical potency determination to cellular target engagement and functional impact.
Protocol 1: In Vitro Kinase Assay (Biochemical Potency)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase enzyme. A common method is a luminescence-based assay that quantifies ATP consumption.[11][12]
Objective: To measure the direct inhibitory effect of a compound on kinase activity.
Materials:
-
Purified recombinant kinase of interest
-
Specific peptide substrate for the kinase
-
Test compounds (derivatives of this compound) dissolved in DMSO
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT)[12]
-
ATP solution (concentration should be at or near the Km for the specific kinase)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 100 µM).
-
Dispense a small volume (e.g., 100 nL) of the diluted compounds and DMSO (vehicle control) into the wells of the 384-well plate.
-
Enzyme Preparation: Dilute the purified kinase enzyme to the desired concentration in kinase buffer.
-
Reaction Initiation: Add the diluted kinase to the wells containing the compounds. Allow for a pre-incubation period of 15-30 minutes at room temperature to permit compound binding.
-
Prepare a substrate/ATP mixture in kinase buffer. Initiate the kinase reaction by adding this mixture to all wells.
-
Reaction Incubation: Incubate the plate at 30°C for 60-90 minutes.[12] The optimal time should be determined empirically to ensure the reaction is within the linear range.
-
Signal Detection:
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
After confirming biochemical potency, it is crucial to verify that the compound can enter cells and bind to its intended target in a physiological context.[1] The NanoBRET™ Target Engagement (Promega) assay is a powerful method for this.[13]
Objective: To quantify the binding of the inhibitor to the target kinase within living cells.
Materials:
-
Human cell line (e.g., HEK293)
-
Expression vector for the target kinase fused to NanoLuc® luciferase
-
NanoBRET™ Kinase Tracer
-
Test compounds
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection reagent (e.g., FuGENE® HD)
-
White, 96-well cell culture plates
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
Procedure:
-
Cell Transfection: Co-transfect the chosen cell line with the NanoLuc®-kinase fusion vector. Plate the transfected cells into a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in Opti-MEM.
-
Tracer Addition: Add the NanoBRET™ Tracer (at a pre-determined optimal concentration) to the compound dilutions.
-
Cell Dosing: Remove the culture medium from the cells and add the compound/tracer mixtures. Also include controls for "no tracer" and "no compound."
-
Incubation: Incubate the plate for 2 hours in a CO2 incubator at 37°C.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate (mixed with the Extracellular NanoLuc® Inhibitor to reduce background) to all wells.
-
Data Acquisition: Immediately read the plate on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (>610 nm).
-
Data Analysis: Calculate the raw NanoBRET™ ratio by dividing the acceptor emission by the donor emission. Convert these ratios to milliBRET units (mBU). Plot the mBU values against the logarithm of the inhibitor concentration and fit the data to determine the cellular IC50 value, which reflects the concentration required to displace 50% of the tracer from the target kinase.
Protocol 3: Cellular Phosphorylation Assay (Western Blot or ELISA)
This functional assay measures the inhibition of a specific signaling pathway downstream of the target kinase.[13]
Objective: To confirm that target engagement by the compound leads to a functional downstream effect.
Materials:
-
Cancer cell line known to have an active signaling pathway involving the target kinase.
-
Test compounds.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: one for the phosphorylated form of a known downstream substrate and one for the total protein of that substrate.
-
Secondary antibody (e.g., HRP-conjugated).
-
SDS-PAGE gels and Western blot equipment, or ELISA plates and reagents.
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. The next day, treat the cells with a serial dilution of the test compound for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with cold PBS and then lyse them directly in the plate with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot Analysis:
-
Normalize the protein amounts for each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then probe with the primary antibody against the phosphorylated substrate.
-
After washing, incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with the antibody for the total substrate protein as a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry. Normalize the phospho-protein signal to the total protein signal for each treatment. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50 for pathway inhibition.
Data Interpretation and Lead Optimization
The data gathered from these protocols will enable a comprehensive evaluation of any novel inhibitor derived from the this compound scaffold.
| Parameter | Assay | Interpretation | Next Steps |
| Biochemical IC50 | In Vitro Kinase Assay | Measures direct potency against the purified enzyme. A low nanomolar value is typically desired. | Optimize for potency and kinase selectivity. |
| Cellular IC50 (Target Engagement) | NanoBRET™ | Confirms the compound enters cells and binds to the target. Should be reasonably close to the biochemical IC50. | If significantly weaker, investigate cell permeability or efflux issues. |
| Cellular IC50 (Pathway Inhibition) | Phosphorylation Assay | Measures functional consequence of target binding. Validates the mechanism of action in a cellular context. | Correlate with anti-proliferative or other phenotypic assays. |
A successful lead candidate will exhibit high potency in the biochemical assay, which translates effectively into target engagement and functional pathway inhibition in cellular models. Structure-activity relationship (SAR) studies, guided by these assays, can be used to modify the this compound core to enhance potency, selectivity, and drug-like properties.[14][15][16]
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its structural features are amenable to the design of potent and selective ATP-competitive inhibitors. By employing a systematic workflow of biochemical, target engagement, and cellular functional assays, researchers can effectively characterize new derivatives of this scaffold. The protocols outlined in this document provide a robust framework for identifying and validating new lead compounds, ultimately contributing to the advancement of targeted cancer therapies.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Discovery of 7-aryl-substituted (1,5-naphthyridin-4-yl)ureas as aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Application Note: A Guide to Validating 7-Fluoro-1,5-naphthyridin-4-ol Derivatives as Chemical Probes for Kinase Targets, Featuring p38α as a Model System
Audience: Researchers, scientists, and drug development professionals.
Introduction: From a Privileged Scaffold to a Precision Tool
The 1,5-naphthyridine core is recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules with a wide range of biological activities, including potent kinase inhibitors.[1][2][3] Its rigid, planar structure and hydrogen bonding capabilities make it an excellent starting point for designing specific ligands. This guide focuses on derivatives of 7-Fluoro-1,5-naphthyridin-4-ol, a scaffold poised for development into highly selective chemical probes.
A chemical probe is a selective small molecule used to study the function of a specific protein target in cells and organisms.[4][5] Unlike a drug, its primary purpose is not therapeutic but rather to provide a precise understanding of a biological question. The validation of a chemical probe is a rigorous process, ensuring that its observed biological effects can be confidently attributed to the modulation of its intended target.[6][7]
This document provides a comprehensive workflow for the validation of a novel chemical probe derived from the this compound scaffold. We will use the stress-activated protein kinase p38α (MAPK14) as a model target. p38α is a key regulator of cellular responses to inflammatory cytokines and environmental stress, making it a high-interest target in various diseases.[8][9][10] The protocols herein will guide the user from initial biochemical characterization to confirming target engagement and functional modulation in a cellular context.
Section 1: The Chemical Probe Validation Funnel
A credible chemical probe must meet stringent criteria for potency, selectivity, and on-target activity in a cellular environment.[6] The validation process can be visualized as a funnel, where a candidate molecule must pass through successive layers of increasingly complex biological assays to be confirmed as a reliable tool.
Probe Candidate Profile: "Naphtho-Fluor-38" (NF-38)
For the purposes of this guide, we will use a hypothetical, optimized derivative of this compound, which we'll call "Naphtho-Fluor-38" or NF-38 . The table below summarizes the ideal characteristics that this probe should exhibit by the end of the validation workflow.
| Property | Target Value | Rationale |
| Biochemical Potency (IC₅₀) | < 100 nM | Ensures potent interaction with the purified target protein.[6] |
| Kinome Selectivity (S-Score) | < 0.035 (highly selective) | Demonstrates specificity for the target kinase over other kinases. |
| Cellular Target Engagement | EC₅₀ < 1 µM | Confirms the probe can enter cells and bind to its target.[6] |
| Downstream Pathway Modulation | Clear dose-response | Shows the probe functionally alters the target's signaling pathway. |
| Negative Control Compound | > 30-fold less active | An inactive analog used to rule out off-target or non-specific effects. |
dot digraph "Probe_Validation_Workflow" { graph [rankdir="LR", splines=ortho, bgcolor="#FFFFFF", fontname="Arial"]; node [shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", penwidth=2]; edge [color="#5F6368", penwidth=1.5];
} /dot Caption: The Chemical Probe Validation Funnel.
Section 2: Protocol 1 - In Vitro Biochemical Potency (ADP-Glo™ Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of NF-38 against purified p38α kinase.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[11][12] Kinase activity is directly proportional to ADP production, and the luminescent signal positively correlates with kinase activity.[13][14] An inhibitor will reduce the amount of ADP produced, leading to a decrease in luminescence.
Materials:
-
Recombinant human p38α (MAPK14) enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
NF-38 compound and a negative control
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of NF-38 in DMSO, starting from 10 µM. Also, prepare a DMSO-only control.
-
Kinase Reaction Setup:
-
In each well of a 384-well plate, add 2.5 µL of the kinase reaction buffer containing p38α enzyme and MBP substrate.
-
Add 0.5 µL of the serially diluted NF-38 or DMSO control to the appropriate wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[15]
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides the luciferase/luciferin mix to produce light.[12]
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data using the DMSO-only (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the normalized response versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Section 3: Protocol 2 - Cellular Target Engagement (CETSA)
Objective: To confirm that NF-38 binds to p38α in intact cells.
Principle: The Cellular Thermal Shift Assay (CETSA) is based on the principle of ligand-induced thermal stabilization.[16][17] When a ligand binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[18][19] By heating cells treated with a compound to various temperatures and then quantifying the amount of soluble target protein remaining, one can observe a "thermal shift," which indicates direct target engagement.[20]
Materials:
-
HeLa or U-937 cells
-
NF-38 compound and DMSO vehicle control
-
PBS with protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Primary antibody against p38α
-
HRP-conjugated secondary antibody
-
Western blot reagents and equipment
-
Thermal cycler
Procedure:
-
Cell Treatment: Treat cultured cells with either NF-38 (e.g., at 1 µM and 10 µM) or DMSO for 1-2 hours.
-
Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat Challenge: Place the PCR tubes in a thermal cycler and apply a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes. Immediately cool the tubes on ice for 3 minutes.[16]
-
Cell Lysis: Lyse the cells using freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) to avoid detergents that might interfere with protein aggregation.
-
Clarification: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Western Blot Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and Western blotting using an antibody specific for p38α.
-
-
Data Analysis:
-
Quantify the band intensities for p38α at each temperature for both the DMSO- and NF-38-treated samples.
-
Plot the percentage of soluble p38α (relative to the non-heated control) against the temperature to generate a "melt curve."
-
A shift of the curve to the right for the NF-38-treated sample indicates thermal stabilization and confirms target engagement.
-
Section 4: Protocol 3 - Downstream Pathway Inhibition (Western Blot)
Objective: To verify that NF-38 functionally inhibits the p38α signaling pathway in cells by measuring the phosphorylation of a downstream substrate.
Principle: p38α is an upstream kinase that, upon activation by cellular stress (e.g., UV radiation, osmotic shock, or cytokines), phosphorylates and activates a cascade of downstream proteins.[9][21] A key and direct substrate of p38α is MAPK-activated protein kinase 2 (MK2).[22][23] By treating cells with a stress stimulus and the probe, we can measure the probe's ability to block the phosphorylation of MK2, confirming functional pathway inhibition.[24][25]
dot digraph "p38a_Pathway" { graph [fontname="Arial", splines=ortho, bgcolor="#FFFFFF"]; node [shape=box, style="filled,rounded", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2]; edge [color="#5F6368", penwidth=1.5];
} /dot Caption: p38α signaling pathway and point of inhibition.
Materials:
-
RAW 264.7 or THP-1 cells
-
Lipopolysaccharide (LPS) or Anisomycin as a stress stimulus
-
NF-38 compound (various concentrations) and DMSO control
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-MK2 (Thr334), anti-total-MK2, anti-p38α, anti-GAPDH
-
Western blot reagents and equipment
Procedure:
-
Cell Plating: Seed cells in a 6-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with serially diluted NF-38 or DMSO for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) or Anisomycin (e.g., 10 µg/mL) for 15-30 minutes to robustly activate the p38α pathway.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly in the plate with lysis buffer containing inhibitors.
-
Western Blot Analysis:
-
Clarify lysates by centrifugation.
-
Perform SDS-PAGE and Western blotting.
-
Probe the membrane with an antibody for phospho-MK2 (p-MK2).
-
Strip and re-probe the membrane for total MK2, total p38α, and a loading control (e.g., GAPDH) to ensure equal protein loading and that the treatment did not alter total protein levels.
-
-
Data Analysis:
-
Quantify the band intensities for p-MK2 and total MK2.
-
Normalize the p-MK2 signal to the total MK2 signal for each condition.
-
Observe the dose-dependent decrease in p-MK2 levels in the NF-38-treated samples compared to the stimulated DMSO control. This demonstrates a functional, on-target effect of the probe.
-
Section 5: Data Interpretation and Best Practices
-
Building the Case: A validated chemical probe requires a consistent story across all assays. The biochemical IC₅₀ should be potent, this potency should translate to cellular target engagement (CETSA), and the concentration required for functional pathway modulation should be in a similar range.
-
The Importance of Controls: Always include a negative control—a structurally similar but biologically inactive molecule—to ensure that the observed phenotype is not due to non-specific effects of the chemical scaffold.
-
Selectivity is Key: The 1,5-naphthyridine scaffold can bind to various ATP-binding sites.[26][27][28] Therefore, comprehensive selectivity profiling (e.g., against a broad panel of kinases) is essential to confirm that the probe is selective for p38α and to understand potential off-targets.
-
Troubleshooting: If the biochemical potency does not translate to cellular activity, consider issues like poor cell permeability, rapid metabolism of the compound, or efflux pump activity. If CETSA shows a thermal shift but no downstream effect is observed, the target's enzymatic activity may not be essential for that specific downstream readout, or the assay conditions may need optimization.
By following this structured validation workflow, researchers can develop and characterize high-quality chemical probes like derivatives of this compound, enabling robust and reproducible investigation of complex biological systems.
References
- 1. benchchem.com [benchchem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancing Biomedical Research with Quality Chemical Probes [worldwide.promega.com]
- 5. Chemical Probes | Thermo Fisher Scientific - CL [thermofisher.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Assay Validation Using Chemical Probes - Alto Predict [altopredict.com]
- 8. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. assaygenie.com [assaygenie.com]
- 11. ADP-Glo™ Kinase Assay [promega.jp]
- 12. bmglabtech.com [bmglabtech.com]
- 13. eastport.cz [eastport.cz]
- 14. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ADP-Glo™ Kinase Assay Protocol [promega.kr]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. CETSA [cetsa.org]
- 20. bio-protocol.org [bio-protocol.org]
- 21. researchgate.net [researchgate.net]
- 22. Molecular basis of MAPK-activated protein kinase 2:p38 assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pnas.org [pnas.org]
- 24. The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 25. p38 MAP Kinase and MAPKAP Kinases MK2/3 Cooperatively Phosphorylate Epithelial Keratins - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines [mdpi.com]
Application Notes & Protocols: A Framework for In Vivo Evaluation of 7-Fluoro-1,5-naphthyridin-4-ol
Abstract
The 1,5-naphthyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing initial in vivo studies for the novel compound 7-Fluoro-1,5-naphthyridin-4-ol. Given the nascent status of this specific molecule, this guide establishes a foundational, phased approach, beginning with essential preclinical characterization and progressing through pharmacokinetics, tolerability, and efficacy model selection. The protocols herein are designed to be robust and self-validating, emphasizing the scientific rationale behind each experimental step to ensure the generation of high-quality, interpretable data for go/no-go decisions in a drug development pipeline.
Introduction: The Scientific Rationale for Investigating this compound
Naphthyridines, a class of fused pyridine ring systems, are of significant interest due to their diverse bioactivities.[3] The 1,5-naphthyridine core, in particular, is present in numerous natural and synthetic compounds with demonstrated therapeutic potential.[2][3] The introduction of a fluorine atom, a common strategy in medicinal chemistry, can significantly modulate a molecule's metabolic stability, membrane permeability, and binding affinity.[4][5] Therefore, this compound represents a compound of high interest for preclinical investigation.
Based on the activities of structurally related analogs, the potential therapeutic applications for this compound are broad.
| Potential Biological Activity | Precedent from Naphthyridine Derivatives | Relevant Citations |
| Anticancer | Cytotoxic activity against various cancer cell lines, often through inhibition of critical enzymes like topoisomerases or protein kinases. | [6][7] |
| Anti-inflammatory | Reduction of pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6 in cellular and animal models. | [1][3] |
| Antimicrobial | Potent activity against Gram-positive and Gram-negative bacteria, including drug-resistant strains. The related 1,8-naphthyridine core is foundational to many fluoroquinolone antibiotics. | [8][9] |
| Antiparasitic | Dual inhibition of critical parasite pathways, such as in Plasmodium falciparum (malaria). | |
| Antiviral | Inhibition of viral replication, for example, as HIV integrase inhibitors. | [6][10] |
This guide provides the strategic framework and detailed methodologies to begin elucidating the in vivo potential of this compound.
Strategic Phased Approach for In Vivo Evaluation
A logical, stepwise progression is critical to efficiently allocate resources and make informed decisions. We propose a four-phase approach that builds from fundamental characterization to definitive efficacy testing.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Activity of Naphthyridine Derivatives | MDPI [mdpi.com]
- 9. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A series of 5-aminosubstituted 4-fluorobenzyl-8-hydroxy-[1,6]naphthyridine-7-carboxamide HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-Fluoro-1,5-naphthyridin-4-ol
This guide provides a comprehensive overview of the best practices for the dissolution and storage of 7-Fluoro-1,5-naphthyridin-4-ol (CAS No. 1437790-06-1). These protocols are designed for researchers, scientists, and drug development professionals to ensure the compound's integrity and the reproducibility of experimental results.
Introduction and Physicochemical Profile
This compound is a fluorinated heterocyclic compound belonging to the naphthyridinone class. Such scaffolds are of significant interest in medicinal chemistry and drug discovery. The presence of a fluorine atom can modulate physicochemical properties such as metabolic stability and binding affinity. Proper handling and storage are paramount to preserving the compound's structure and activity.
Due to tautomerism, this compound can exist as 7-Fluoro-1H-1,5-naphthyridin-4-one (CAS No. 1151802-05-9). For the purpose of these protocols, we will refer to the compound as this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1437790-06-1 | [1] |
| Molecular Formula | C₈H₅FN₂O | [1] |
| Molecular Weight | 164.14 g/mol | [1] |
| Appearance | White to off-white crystalline solid (presumed) | General for this class of compounds |
| Solubility | Data not readily available. Presumed to be poorly soluble in water and soluble in organic solvents like DMSO. | [1] |
Safety, Handling, and Storage of Solid Compound
2.1. Hazard Identification
While specific toxicity data for this compound is limited, compounds of this class should be handled with care. A Safety Data Sheet (SDS) for this compound indicates that skin or eye contact may cause irritation, and inhalation may lead to respiratory system irritation.[1]
2.2. Personal Protective Equipment (PPE)
Standard laboratory PPE should be worn at all times when handling the solid compound:
-
Nitrile gloves
-
Safety glasses or goggles
-
Laboratory coat
2.3. Storage of Solid Compound
For long-term stability, the solid form of this compound should be stored under the following conditions:
-
Temperature: -20°C is recommended for long-term storage.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from air and moisture.
-
Light: Protect from light by storing in an amber vial.
-
Container: Use a tightly sealed container to prevent moisture absorption.
Dissolution Protocols
Given the lack of specific solubility data, a systematic approach is recommended. Naphthyridinone derivatives often exhibit poor aqueous solubility, making organic solvents necessary for the preparation of stock solutions.[2] Dimethyl sulfoxide (DMSO) is the recommended starting solvent.[2][3]
3.1. Protocol for Preparing a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution. Adjust the amounts as needed for your desired concentration.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO (≥99.9%)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (water bath)
Procedure:
-
Equilibrate: Allow the vial of this compound to reach room temperature before opening to prevent moisture condensation.
-
Weigh: On a calibrated analytical balance, accurately weigh out 1.64 mg of the compound into a sterile vial.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the vial. This will yield a 10 mM solution.
-
Dissolve: Tightly cap the vial and vortex for 1-2 minutes.[2]
-
Inspect: Visually inspect the solution for any undissolved particulates.
-
Troubleshoot (if necessary): If the compound is not fully dissolved, sonicate the vial in a room temperature water bath for 10-15 minutes. Gentle warming in a 37°C water bath for 5-10 minutes can also be employed, but ensure the compound's thermal stability is not compromised.[2]
Diagram 1: Workflow for Preparing a DMSO Stock Solution
Caption: Workflow for preparing a 10 mM stock solution of this compound in DMSO.
Storage of Stock Solutions
4.1. Short-Term and Long-Term Storage
-
Solvent: DMSO stock solutions are generally stable for extended periods when stored correctly.
-
Temperature: For long-term storage, -80°C is preferred over -20°C. A stock solution at -80°C should be stable for at least 6 months.[4]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to compound degradation, it is crucial to aliquot the stock solution into smaller, single-use volumes.[4][5]
-
Light Protection: Always store aliquots in amber or light-blocking vials.
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Notes |
| Solid | -20°C | > 1 year | Store in a dark, dry place under inert gas. |
| DMSO Stock | -20°C | Up to 1 month | [4] |
| DMSO Stock | -80°C | Up to 6 months | [4] |
Preparation of Aqueous Working Solutions
Directly diluting a concentrated DMSO stock into an aqueous buffer can cause the compound to precipitate.[5] A serial dilution approach is recommended to prevent this.
5.1. Protocol for Preparing a Working Solution
Objective: To prepare a 10 µM working solution in a cell culture medium or aqueous buffer.
-
Thaw Stock: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Intermediate Dilution: Prepare an intermediate dilution (e.g., 100 µM or 1 mM) in your final aqueous buffer. This minimizes the solvent shock.
-
Final Dilution: Further dilute the intermediate solution to your final desired concentration (e.g., 10 µM).
-
Mixing: Ensure thorough mixing at each dilution step.
-
Final DMSO Concentration: Critically, ensure the final concentration of DMSO in your assay is below a level that affects your experimental system, typically <0.5%, and ideally <0.1%.[4][5] Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.
Diagram 2: Decision Tree for Dissolution and Dilution
Caption: Decision-making process for dissolving this compound and preparing working solutions.
References
Application Note: High-Throughput Screening Strategies for 7-Fluoro-1,5-naphthyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the 1,5-Naphthyridine Scaffold
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its ability to form the basis of compounds with a wide array of pharmacological properties.[1] This structural class has yielded potent inhibitors of critical cellular signaling proteins, particularly protein kinases.[2][3] Dysregulation of kinase activity is a known driver of numerous diseases, including cancer and fibrosis, making them high-value targets for therapeutic intervention.[4]
Notably, derivatives of 1,5-naphthyridine have been identified as potent and selective inhibitors of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[5][6][7] The TGF-β/ALK5 signaling pathway is a central regulator of cellular proliferation, differentiation, and extracellular matrix production; its aberrant activation is a hallmark of fibrotic diseases and contributes to cancer progression.[8][9] Other naphthyridine derivatives have shown nanomolar affinity for targets like the Fibroblast Growth Factor Receptor (FGFR) kinase family.[10]
This guide focuses on 7-Fluoro-1,5-naphthyridin-4-ol , a member of this promising chemical class. While specific biological data for this compound is emerging, its structural similarity to known kinase inhibitors makes it a compelling candidate for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of disease-relevant pathways. This document provides a comprehensive, field-proven framework for designing and executing robust biochemical and cell-based HTS assays to interrogate the therapeutic potential of this compound.
| Compound Properties: this compound | |
| Molecular Formula | C₈H₅FN₂O |
| Physical Form | Solid[11] |
| Key Structural Features | Fused pyridine rings, fluoro-substituent, hydroxyl group |
| Tautomerism | Exists in equilibrium with its keto form, 7-Fluoro-1,5-naphthyridin-4(1H)-one. |
Rationale for Screening: Targeting the TGF-β/ALK5 Kinase Pathway
Given that multiple 1,5-naphthyridine derivatives potently inhibit ALK5 with IC₅₀ values in the low nanomolar range, this is the most logical starting point for an HTS campaign.[5][7][12] The protocols detailed below are designed to assess the inhibitory activity of this compound against ALK5, first in a purified biochemical system and subsequently in a physiologically relevant cellular context.
The TGF-β/SMAD Signaling Cascade
The canonical TGF-β pathway is initiated when a TGF-β ligand binds to the type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI/ALK5).[13] This phosphorylation event activates the ALK5 kinase domain, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3.[8][9] Phosphorylated SMAD2/3 forms a complex with the common-mediator SMAD (co-SMAD), SMAD4. This entire complex translocates to the nucleus, where it binds to SMAD-Binding Elements (SBEs) in the promoter regions of target genes, thereby regulating their transcription.[14][15] An inhibitor of ALK5 would block the phosphorylation of SMAD2/3, thus preventing downstream gene expression.
Caption: Simplified TGF-β/SMAD signaling pathway and the point of inhibition.
Part 1: Biochemical High-Throughput Screening Protocol
This protocol describes a robust, luminescence-based biochemical assay to quantify the kinase activity of purified ALK5 and assess its inhibition by this compound. The ADP-Glo™ Kinase Assay is used as the model system due to its high sensitivity, broad dynamic range, and resistance to compound interference.[16][17][18]
Principle of the ADP-Glo™ Assay
The assay quantifies the amount of ADP produced during the kinase reaction.[19] It is a two-step process:
-
Kinase Reaction & ATP Depletion: The kinase reaction is performed. Then, the ADP-Glo™ Reagent is added to terminate the reaction and deplete any remaining ATP.
-
ADP to ATP Conversion & Detection: The Kinase Detection Reagent is added, which contains an enzyme that converts the ADP produced in the first step back into ATP. This newly synthesized ATP is then used by a thermostable luciferase to generate a luminescent signal that is directly proportional to the kinase activity.[18][20]
Detailed Protocol: ALK5 ADP-Glo™ HTS Assay
1. Reagent Preparation:
-
Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA. Causality: This buffer provides the optimal pH and necessary divalent cations (Mg²⁺) for kinase activity, while BSA prevents non-specific binding of the enzyme to the plate surface.
-
ALK5 Enzyme: Recombinant human ALK5 (active). Dilute in Assay Buffer to a working concentration of 2X the final desired concentration (e.g., 20 ng/µL for a final concentration of 10 ng/µL). Expertise: The optimal enzyme concentration should be determined empirically during assay development to achieve a signal-to-background ratio >5 and ATP-to-ADP conversion of 10-30%.
-
Substrate/ATP Mix: Myelin Basic Protein (MBP) substrate and ATP. Dilute in Assay Buffer to a 4X working concentration (e.g., 40 µM ATP, 4 µg/µL MBP). Causality: The ATP concentration is typically set at or near its Michaelis constant (Km) for the kinase to ensure the assay is sensitive to ATP-competitive inhibitors.[4]
-
Test Compound: Prepare a 10 mM stock of this compound in 100% DMSO. Create a dilution series in DMSO for dose-response experiments. For a single-point screen, dilute to 400 µM in DMSO for a final assay concentration of 10 µM.
2. HTS Assay Procedure (384-well Plate Format):
| Step | Action | Volume | Rationale & Notes |
| 1 | Compound Plating: Dispense 25 nL of compound solution (or DMSO for controls) into assay plates using an acoustic liquid handler. | 25 nL | Minimizes DMSO concentration in the final assay volume (<0.5%) to avoid solvent effects. |
| 2 | Add Enzyme: Add ALK5 enzyme solution to all wells except negative controls ("No Enzyme"). Add Assay Buffer to negative control wells. | 2.5 µL | Establishes the baseline for a completely inhibited reaction. |
| 3 | Pre-incubation: Incubate the plate for 15 minutes at room temperature. | - | Allows the compound to bind to the kinase before the reaction is initiated. |
| 4 | Initiate Reaction: Add the Substrate/ATP mix to all wells. | 2.5 µL | Starts the phosphorylation reaction. Final reaction volume is 5 µL. |
| 5 | Kinase Reaction: Incubate for 60 minutes at 30°C. | - | Time and temperature should be optimized to remain in the linear range of the reaction. |
| 6 | Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to all wells. | 5 µL | Terminates kinase activity and removes excess ATP, which would create background signal. |
| 7 | Incubation 1: Incubate for 40 minutes at room temperature. | - | Ensures complete depletion of ATP. |
| 8 | Develop Signal: Add Kinase Detection Reagent to all wells. | 10 µL | Converts ADP to ATP and initiates the luciferase reaction. |
| 9 | Incubation 2: Incubate for 30-60 minutes at room temperature. | - | Allows the luminescent signal to stabilize. |
| 10 | Read Plate: Measure luminescence on a compatible plate reader. | - | The signal is stable for over 3 hours, allowing for batch processing.[17] |
Part 2: Cell-Based High-Throughput Screening Protocol
This protocol provides an orthogonal, physiologically relevant method to confirm the activity of this compound by measuring its effect on the TGF-β signaling pathway in living cells. A SMAD-Binding Element (SBE) luciferase reporter assay is employed.[21][22]
Principle of the SBE Reporter Assay
HEK293 cells (or other suitable cell lines) are engineered to stably express a luciferase reporter gene under the control of a promoter containing multiple copies of the SBE.[15][23] When the cells are stimulated with TGF-β, the activated SMAD2/3/4 complex binds to the SBE and drives luciferase expression. An ALK5 inhibitor will block this process, leading to a dose-dependent decrease in the luminescent signal. A co-transfected constitutive Renilla luciferase vector is used as an internal control to normalize for cell number and transfection efficiency.[21]
Detailed Protocol: SBE Luciferase Reporter HTS Assay
1. Cell & Reagent Preparation:
-
Cell Line: HEK293 cells stably expressing the SBE-Luciferase and a constitutive Renilla reporter construct.
-
Growth Medium: MEM supplemented with 10% FBS, non-essential amino acids, and antibiotics.[15]
-
Assay Medium: Growth medium containing only 0.5% FBS. Causality: Serum starvation for 4-5 hours before stimulation is critical to reduce basal activity of the signaling pathway, thereby increasing the assay window.
-
TGF-β1 Ligand: Recombinant human TGF-β1. Prepare a 20X stock solution in Assay Medium (e.g., 2 ng/mL for a final concentration of 100 pg/mL). Expertise: The optimal TGF-β1 concentration should be the EC₈₀ (the concentration that gives 80% of the maximal response) to create a robust window for detecting inhibitors.
-
Test Compound: Prepare a dilution series of this compound in Assay Medium from a DMSO stock. Ensure the final DMSO concentration is ≤0.2%.
2. HTS Assay Procedure (384-well, white, clear-bottom plate):
| Step | Action | Volume/Well | Rationale & Notes |
| 1 | Cell Seeding: Seed SBE-reporter cells at a density of 5,000-8,000 cells/well. | 20 µL | Aims for 80-90% confluency at the time of the assay. |
| 2 | Incubation: Incubate for 18-24 hours at 37°C, 5% CO₂. | - | Allows cells to attach and recover. |
| 3 | Compound Addition: Add diluted compound solutions (or media with DMSO for controls) to the cells. | 5 µL | |
| 4 | Pre-incubation: Incubate for 30 minutes at 37°C, 5% CO₂. | - | Allows compound to enter cells and engage the target. |
| 5 | Stimulation: Add TGF-β1 ligand solution to all wells except unstimulated controls. Add Assay Medium to unstimulated wells. | 5 µL | Activates the TGF-β signaling pathway. Final assay volume is 30 µL. |
| 6 | Incubation: Incubate for 16-18 hours at 37°C, 5% CO₂. | - | Allows for transcription and translation of the luciferase reporter gene. |
| 7 | Lysis & Detection: Equilibrate the plate to room temperature. Add a dual-luciferase reagent (e.g., Dual-Glo®) that combines cell lysis and substrate addition. | 30 µL | This one-step reagent simplifies the workflow for HTS. |
| 8 | Incubation: Incubate for 10-15 minutes at room temperature. | - | Ensures complete cell lysis and signal development. |
| 9 | Read Plate: Read Firefly luminescence, followed by Renilla luminescence on a dual-read luminometer. | - | Reading both signals from the same well allows for robust normalization.[24] |
Part 3: Data Analysis and Hit Confirmation Workflow
A rigorous data analysis and hit confirmation cascade is essential to eliminate false positives and ensure that screening hits represent true, on-target activity.[25][26]
Primary Data Analysis & Quality Control
-
Normalization:
-
Biochemical Assay: Raw luminescence units (RLU) are converted to Percent Inhibition using the high (0% inhibition, DMSO only) and low (100% inhibition, no enzyme or potent inhibitor) controls on each plate.
-
% Inhibition = 100 * (1 - (RLU_sample - RLU_low) / (RLU_high - RLU_low))
-
-
Cell-Based Assay: The Firefly signal is first normalized to the Renilla signal for each well (Ratio = RLU_Firefly / RLU_Renilla). The ratio is then used to calculate Percent Inhibition relative to stimulated (TGF-β1 + DMSO) and unstimulated (no TGF-β1) controls.
-
-
Assay Quality Metric (Z'-Factor): The Z'-factor is calculated for each plate to assess its quality. It measures the separation between the high and low controls.[27][28]
-
Z' = 1 - (3σ_high + 3σ_low) / |μ_high - μ_low|
-
Where σ is the standard deviation and μ is the mean.
-
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation between controls; suitable for HTS.[29] |
| 0 to 0.5 | Marginal | Assay may be acceptable but requires close monitoring.[30] |
| < 0 | Unacceptable | No separation between controls; the assay is not viable for screening.[29] |
Hit Identification and Confirmation Cascade
The goal is to move from a preliminary "hit" to a confirmed, well-characterized active compound.[31][32]
Caption: A typical workflow for hit confirmation and validation.
-
Step 1: Primary Screen Re-test: Re-test initial hits from a fresh powder sample in the primary assay to confirm activity and rule out library plating errors.
-
Step 2: Dose-Response Analysis: Test confirmed hits across a concentration range (e.g., 8-10 points) to determine potency (IC₅₀).
-
Step 3: Counter-Screens & Orthogonal Assays: This is the most critical step for building confidence in a hit.
-
Luciferase Inhibition: Test the compound directly against purified luciferase enzyme to ensure it is not a direct inhibitor of the reporter system, a common source of false positives.
-
Orthogonal Biochemical Assay: If the primary screen was luminescence-based, confirm activity using a different format, such as a fluorescence-based assay or a binding assay.[33][34]
-
Orthogonal Cellular Assay: Validate the mechanism of action in a cellular context without a reporter gene. For an ALK5 inhibitor, this could involve measuring the phosphorylation of SMAD2/3 via Western Blot, ELISA, or high-content imaging.
-
By following this structured approach, researchers can confidently identify and validate true inhibitors of the target pathway, providing a solid foundation for subsequent hit-to-lead and lead optimization efforts.[35]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High throughput screening for protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collection - Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. TGF-β Signaling from Receptors to Smads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TGF Beta Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. 7-Fluoro-1,5-naphthyridin-3-amine | 2089650-61-1 [sigmaaldrich.com]
- 12. resources.amsbio.com [resources.amsbio.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. ADP-Glo™ Kinase Assay [promega.jp]
- 17. eastport.cz [eastport.cz]
- 18. bmglabtech.com [bmglabtech.com]
- 19. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 20. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. pGL4.48[luc2P/SBE/Hygro] Vector Protocol [promega.sg]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. med.emory.edu [med.emory.edu]
- 25. pelagobio.com [pelagobio.com]
- 26. merckmillipore.com [merckmillipore.com]
- 27. assay.dev [assay.dev]
- 28. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 29. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 30. academic.oup.com [academic.oup.com]
- 31. criver.com [criver.com]
- 32. Hit Discovery & Confirmation for Early Drug Discovery [sigmaaldrich.com]
- 33. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 34. researchgate.net [researchgate.net]
- 35. sygnaturediscovery.com [sygnaturediscovery.com]
Application Note: Quantitative Determination of 7-Fluoro-1,5-naphthyridin-4-ol in Human Plasma using LC-MS/MS
Abstract
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 7-Fluoro-1,5-naphthyridin-4-ol in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and clinical studies. The methodology detailed herein adheres to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation, ensuring data integrity and reliability.[1][2] This document provides a comprehensive guide, from sample preparation to data acquisition and analysis, explaining the scientific rationale behind each step to ensure successful implementation.
Introduction
This compound is a heterocyclic compound of interest in pharmaceutical research due to its structural similarity to molecules with potential therapeutic activity. Accurate quantification of this analyte in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This application note describes a highly selective and sensitive LC-MS/MS method developed to measure this compound concentrations in human plasma, a common matrix in clinical and preclinical studies. The method utilizes a straightforward protein precipitation for sample cleanup, followed by reversed-phase chromatographic separation and detection by tandem mass spectrometry.
Pre-Analytical Considerations: Ensuring Sample Integrity
The integrity of biological samples is paramount for accurate and reproducible results. The following pre-analytical steps are critical:
-
Sample Collection: Blood samples should be collected in tubes containing K2EDTA as an anticoagulant.
-
Plasma Preparation: Plasma should be separated by centrifugation at 2000 x g for 10 minutes at 4°C within one hour of collection.
-
Storage: Plasma samples should be stored at -80°C until analysis to minimize degradation of the analyte. Repeated freeze-thaw cycles should be avoided.
Analytical Method
This method employs a protein precipitation extraction procedure followed by LC-MS/MS analysis. A stable isotope-labeled internal standard (SIL-IS), this compound-¹³C₂,¹⁵N-d₂, is proposed to compensate for matrix effects and variations in extraction recovery and instrument response.
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| This compound-¹³C₂,¹⁵N-d₂ | ≥98% (custom synthesis) | Not Applicable |
| Acetonitrile | LC-MS Grade | Commercially Available |
| Methanol | LC-MS Grade | Commercially Available |
| Formic Acid | LC-MS Grade | Commercially Available |
| Water | Type I, Ultrapure | In-house |
| Human Plasma (K2EDTA) | Pooled, Drug-Free | Commercially Available |
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis.[3][4]
Protocol:
-
Thaw plasma samples and standards on ice.
-
Vortex samples to ensure homogeneity.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (1 µg/mL in 50:50 acetonitrile:water).
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
Workflow for Sample Preparation
Caption: Protein precipitation workflow for plasma samples.
Liquid Chromatography Conditions
The chromatographic separation is designed to resolve the analyte from endogenous plasma components to minimize matrix effects.[3][5] A reversed-phase C18 column is chosen for its versatility with small polar molecules.
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | See Table Below |
Gradient Elution Program:
| Time (min) | % B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Mass Spectrometry Conditions
Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
MRM Transitions:
| Analyte | Q1 (m/z) | Q3 (m/z) | Dwell Time (ms) |
| This compound | 165.1 | 137.1 | 100 |
| This compound-¹³C₂,¹⁵N-d₂ | 169.1 | 141.1 | 100 |
LC-MS/MS Analysis Workflow
Caption: Schematic of the LC-MS/MS analytical workflow.
Method Validation
The developed method should be fully validated according to the FDA and EMA guidelines to ensure its reliability for the intended application.[1][2][6] The validation should assess the following parameters:
-
Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and internal standard in blank plasma from at least six different sources.
-
Linearity and Range: A calibration curve should be constructed using at least eight non-zero standards over the desired concentration range (e.g., 1-1000 ng/mL). The coefficient of determination (r²) should be ≥ 0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at four concentration levels (LLOQ, low, mid, and high) in five replicates on three separate days. The accuracy should be within ±15% (±20% for LLOQ) of the nominal concentration, and the precision (CV%) should be ≤15% (≤20% for LLOQ).
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution. The CV of the matrix factor should be ≤15%.
-
Recovery: The extraction efficiency is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: The stability of the analyte in plasma should be evaluated under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.
Table of Acceptance Criteria for Method Validation:
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of nominal (±20% at LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect (CV%) | ≤ 15% |
| Stability | Within ±15% of nominal concentration |
Conclusion
This application note provides a comprehensive and scientifically sound protocol for the quantitative determination of this compound in human plasma by LC-MS/MS. The described method is designed to be sensitive, selective, and robust, meeting the stringent requirements for bioanalytical method validation as set forth by regulatory agencies. By following this detailed guide, researchers can confidently generate high-quality data for pharmacokinetic and other drug development studies.
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. biotage.com [biotage.com]
- 5. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 6. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Notes and Protocols for Target Validation Studies Using 7-Fluoro-1,5-naphthyridin-4-ol
Introduction
The validation of a drug's mechanism of action is a cornerstone of modern drug discovery, providing critical evidence that a therapeutic candidate engages its intended molecular target within a physiologically relevant context.[1] This process is essential for building robust structure-activity relationships and reducing the risk of advancing compounds with off-target effects.[2] The naphthyridine scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives showing a range of biological activities, including the inhibition of protein kinases.[3][4][5]
This document provides detailed application notes and protocols for the use of 7-Fluoro-1,5-naphthyridin-4-ol , a novel naphthyridine derivative, in target validation studies. For the purpose of illustrating a comprehensive target validation workflow, we will hypothesize that the primary intracellular target of this compound is the p38 Mitogen-Activated Protein Kinase (MAPK) . The p38 MAPK signaling pathway is a crucial regulator of cellular responses to stress and inflammatory stimuli, and its dysregulation is implicated in numerous diseases, making it a significant therapeutic target.[6][7]
We will detail two orthogonal, industry-standard methodologies to confirm the engagement of this compound with p38 MAPK:
-
Cellular Thermal Shift Assay (CETSA): A powerful biophysical method to verify direct drug-target interaction in intact cells.[8]
-
In Vitro Kinase Inhibition Assay: A biochemical assay to quantify the inhibitory potency of the compound against the purified target enzyme.[6]
These protocols are designed for researchers, scientists, and drug development professionals to rigorously validate the intracellular target of novel chemical entities.
The p38 MAPK Signaling Pathway: A Key Therapeutic Target
The p38 MAPK pathway is a critical signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β) and environmental stressors like UV radiation and osmotic shock.[1][9][10] Activation of this pathway involves a three-tiered kinase module, culminating in the phosphorylation and activation of p38 MAPK.[10] Activated p38 then phosphorylates downstream substrates, including other kinases and transcription factors, which in turn regulate the expression of genes involved in inflammation, apoptosis, and cell cycle control.[6][10] Given its central role in the inflammatory response, inhibitors of p38 MAPK have been pursued as treatments for a range of inflammatory diseases.[11]
Caption: The p38 MAPK signaling cascade and the hypothesized point of inhibition.
Application 1: Target Engagement Confirmation with Cellular Thermal Shift Assay (CETSA)
CETSA is founded on the principle that the binding of a ligand, such as a small molecule inhibitor, to its protein target increases the thermal stability of that protein.[8] This stabilization can be detected by heating intact cells or cell lysates to various temperatures and then quantifying the amount of the target protein that remains soluble.[12] An increase in the protein's melting temperature (Tagg) in the presence of the compound is direct evidence of target engagement in a cellular environment.[13]
Detailed Protocol: CETSA for p38 MAPK
This protocol outlines the steps to generate a "melt curve" for p38 MAPK to determine its aggregation temperature and to assess the stabilizing effect of this compound.
Materials:
-
Human cell line expressing p38 MAPK (e.g., THP-1, A549)
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Protease and Phosphatase Inhibitor Cocktails
-
Lysis Buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibody specific for p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
PCR tubes and a thermal cycler
Procedure:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat one set of cells with a final concentration of 10 µM this compound and another set with an equivalent volume of DMSO.
-
Incubate for 1 hour at 37°C. The incubation time should be sufficient for cellular uptake of the compound.
-
-
Cell Harvesting and Aliquoting:
-
Harvest cells by scraping or trypsinization, wash with cold PBS, and pellet by centrifugation.
-
Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes, one for each temperature point. A typical temperature range for p38 MAPK is 40°C to 64°C in 2°C increments.[13]
-
-
Thermal Challenge:
-
Place the PCR tubes in a thermal cycler programmed with a temperature gradient for 3 minutes, followed by a 3-minute hold at room temperature.[13]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).
-
Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant (soluble fraction) from each tube.
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize all samples to the same protein concentration by diluting with lysis buffer.
-
Analyze the samples by SDS-PAGE and Western blot using a primary antibody against p38 MAPK.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot using densitometry software.
-
For each treatment group (DMSO and compound), plot the relative band intensity against the corresponding temperature.
-
Fit the data to a sigmoidal dose-response curve to determine the Tagg for each condition. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and target engagement.
-
Expected Data Presentation
| Temperature (°C) | Relative p38 Abundance (DMSO Control) | Relative p38 Abundance (+ 10 µM Compound) |
| 40 | 1.00 | 1.00 |
| 44 | 0.98 | 1.00 |
| 48 | 0.85 | 0.99 |
| 52 | 0.52 | 0.91 |
| 56 | 0.21 | 0.75 |
| 60 | 0.05 | 0.45 |
| 64 | 0.01 | 0.15 |
| Tagg | ~51.5°C | ~58.0°C |
CETSA Workflow Diagram
References
- 1. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 2. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy 3-Fluoro-1,7-naphthyridin-8(7H)-one [smolecule.com]
- 4. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. assaygenie.com [assaygenie.com]
- 8. CETSA [cetsa.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
use of 7-Fluoro-1,5-naphthyridin-4-ol in fragment-based drug discovery
An Application Guide to 7-Fluoro-1,5-naphthyridin-4-ol for Fragment-Based Drug Discovery
Introduction: The Fragment-Based Paradigm
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit-identification strategy, providing a powerful alternative to traditional high-throughput screening (HTS).[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD identifies low-molecular-weight compounds—"fragments"—that typically bind to the target protein with low affinity (in the high micromolar to millimolar range).[3][4] The inherent value of this approach lies in the quality of the starting points. Because fragments are small and less complex, they can form highly efficient and specific interactions with a protein's binding site.[5][6] These initial weak-binding hits then serve as foundational building blocks for the rational, structure-guided evolution into potent, selective, and drug-like lead compounds.[7][8]
The 1,5-naphthyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including antimicrobial and anticancer agents.[9][10][11] This guide focuses on a specific exemplar, This compound , a fragment that embodies the key principles of FBDD. Its low molecular weight, defined structural rigidity, and strategically placed functional groups—including a fluorine atom—make it an ideal candidate for a robust FBDD campaign. This document provides a detailed technical overview and actionable protocols for utilizing this fragment, or similar scaffolds, to prosecute a target and generate high-quality chemical leads.
Physicochemical Profile: this compound
This compound exists in tautomeric equilibrium with its keto form, 7-Fluoro-1H-[12][13]naphthyridin-4-one. In the context of biological systems and solution-phase screening, they are effectively the same entity. The properties of this fragment align well with the widely accepted "Rule of Three" for fragment library design, which favors compounds with a molecular weight under 300 Da, among other criteria.[14]
| Property | Value | Source |
| Common Name | This compound | - |
| Tautomeric Form | 7-Fluoro-1H-[12][13]naphthyridin-4-one | [15] |
| CAS Number | 1151802-05-9 | [15] |
| Molecular Formula | C₈H₅FN₂O | [15] |
| Molecular Weight | 164.14 g/mol | [15] |
Core Principle: The Power of Ligand Efficiency
A central concept in FBDD is Ligand Efficiency (LE) . This metric assesses the quality of a fragment hit by normalizing its binding affinity for its size (typically the number of heavy, non-hydrogen atoms).[16][17] It is calculated as the binding free energy per heavy atom. LE helps researchers prioritize fragments that make the most efficient interactions, ensuring that the subsequent optimization process builds upon a high-quality foundation.[14][18] A fragment with a modest affinity but high LE is often a more promising starting point than a larger molecule with the same affinity but lower LE.
Application Protocol I: A Biophysical Cascade for Hit Identification
The weak binding affinities of fragments necessitate the use of highly sensitive biophysical techniques for screening.[8][19] A multi-step cascade using orthogonal methods is essential for confidently identifying true binders and eliminating artifacts.[3][20]
Caption: A robust screening cascade for fragment hit identification and validation.
Step 1: Primary Screening
The goal of the primary screen is to rapidly identify potential binders from a larger fragment library.
Protocol: Surface Plasmon Resonance (SPR) Screening
SPR is a high-throughput, sensitive technique that measures changes in refractive index upon ligand binding to an immobilized target, allowing for real-time detection of interactions.[3][12]
-
Immobilization: Covalently couple the purified target protein to a sensor chip surface (e.g., CM5 chip via amine coupling). An unrelated protein should be immobilized on a reference flow cell to identify non-specific binders.
-
Fragment Preparation: Prepare a stock solution of this compound (and other library fragments) in 100% DMSO. Dilute to the final screening concentration (e.g., 200 µM) in running buffer, ensuring the final DMSO concentration is matched across all samples and is typically ≤1%.
-
Screening Run: Inject the fragment solutions over the target and reference flow cells. A positive "hit" is identified by a response signal in the target flow cell that is significantly above the reference cell signal and baseline noise.
-
Causality: SPR is chosen for its sensitivity to weak interactions and its ability to provide high-throughput screening.[12] The reference cell is critical for trustworthiness, as it immediately flags fragments that bind non-specifically to any protein surface.
Special Protocol: ¹⁹F NMR Screening
The fluorine atom in this compound makes it an exceptional candidate for ¹⁹F NMR screening. As fluorine is absent in biological macromolecules, its NMR signal provides a clean, background-free window to observe binding.[21]
-
Sample Preparation: Prepare a sample containing the purified target protein (e.g., 10-20 µM) in a suitable deuterated buffer. In a separate tube, prepare a reference sample of this compound (e.g., 100 µM) in the same buffer without the protein.
-
Data Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum for the reference sample. Then, acquire a spectrum for the sample containing the protein and the fragment.
-
Hit Identification: Binding of the fragment to the much larger protein will cause a significant change in the ¹⁹F signal, such as line broadening, a chemical shift perturbation, or a decrease in signal intensity.[12][21]
-
Causality: This method is exquisitely sensitive for fluorinated fragments. A change in the ¹⁹F signal is direct evidence of a change in the chemical environment of the fluorine atom, strongly indicating a binding event. It is also effective for screening mixtures of fluorinated fragments, increasing throughput.
Step 2: Orthogonal Hit Validation
It is crucial to confirm hits from the primary screen using a technique based on a different physical principle to eliminate method-specific artifacts.[20]
Protocol: Saturation Transfer Difference (STD) NMR
STD NMR is a ligand-observed NMR technique that identifies binders by detecting the transfer of magnetic saturation from the protein to the bound ligand.
-
Sample Preparation: Prepare a sample containing the target protein (e.g., 10-20 µM) and the hit fragment (e.g., 100-200 µM) in deuterated buffer.
-
Experiment: Acquire two ¹H NMR spectra. In the "on-resonance" spectrum, selectively saturate a region of the protein's proton signals. In the "off-resonance" spectrum, irradiate a frequency where no protein signals exist.
-
Analysis: Subtract the on-resonance spectrum from the off-resonance spectrum. Only protons on a ligand that was in close contact with the saturated protein will show signals in the difference spectrum, confirming binding.
-
Causality: This method provides trustworthy validation because it directly proves proximity between the fragment and the target protein in solution.[19] A fragment that is a true binder in both an SPR (mass-based) and STD NMR (proximity-based) assay is a very high-confidence hit.
Application Protocol II: The Imperative of Structural Biology
For FBDD, obtaining a high-resolution structure of the fragment-protein complex is not merely a confirmation step; it is the essential blueprint for the subsequent optimization phase.[22][23][24] X-ray crystallography is the preeminent technique for this purpose, revealing the precise binding mode, key interactions, and vectors for chemical elaboration.[13][25]
Protocol: Co-crystallization with this compound
-
Crystallization Screening: Screen for crystallization conditions of the target protein alone to obtain well-diffracting apo crystals.
-
Fragment Soaking: Transfer the apo crystals into a solution containing a high concentration of this compound (e.g., 1-10 mM, limited by solubility) and allow it to diffuse into the crystal lattice for a defined period (minutes to hours).
-
Cryo-protection and Data Collection: Transfer the soaked crystal into a cryo-protectant solution and flash-cool it in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.
-
Structure Determination: Process the diffraction data and solve the structure using molecular replacement with the apo protein structure. Carefully analyze the resulting electron density map to confirm the binding of the fragment.
-
Analysis for Trustworthiness: A high-confidence placement requires clear, unambiguous electron density for the fragment. The model should fit the density well, and the refined structure should have good geometry and R-factors. This provides the authoritative grounding needed for the next steps.[22]
Application Protocol III: From Fragment Hit to Potent Lead
With a validated, structure-enabled hit in hand, the next phase is to rationally evolve the fragment into a lead compound with higher affinity and drug-like properties.[16][26] This is typically achieved through one of three strategies.[27][28]
Caption: The primary strategies for evolving a fragment hit into a lead compound.
Strategy 1: Fragment Growing
This is the most direct and widely used approach.[27][29] The crystal structure of the this compound complex will reveal solvent-exposed vectors on the fragment. Medicinal chemists then synthesize analogues that extend from these vectors into adjacent pockets on the protein surface to form new, affinity-enhancing interactions.
-
Structural Analysis: Identify a solvent-exposed vector on the bound fragment (e.g., the N1-H of the naphthyridinone ring) that points towards an unoccupied sub-pocket.
-
Design: Design a small set of new molecules where chemical extensions (e.g., an alkyl chain with a terminal carboxylate to reach a basic residue) are added at that vector.
-
Synthesis & Testing: Synthesize the designed compounds and measure their affinity for the target.
-
Iteration: Use the affinity data and, ideally, a new crystal structure of the improved compound to guide the next round of design. This iterative cycle of design, synthesis, and testing is the engine of hit-to-lead optimization.[2]
Strategy 2: Fragment Linking
This strategy is applicable when a separate screening campaign identifies a second fragment that binds in a pocket adjacent to the first.[18]
-
Structural Overlay: Obtain crystal structures of the protein bound to both this compound and the second fragment.
-
Linker Design: If the fragments are sufficiently close and have appropriate exit vectors, design a chemical linker of the correct length and geometry to connect them into a single molecule.
-
Synthesis & Evaluation: Synthesize the linked compound and confirm that it retains the binding modes of the individual fragments, often with a synergistic improvement in affinity.[27]
Strategy 3: Fragment Merging
Merging is used when two different fragments are found to bind in the same pocket with significant positional overlap.[26][29]
-
Structural Overlay: Superimpose the crystal structures of the two fragment-protein complexes.
-
Hybrid Design: Design a novel, single molecule that incorporates the key structural features and interactions of both overlapping fragments.
-
Synthesis & Evaluation: Synthesize and test the merged compound to validate the design hypothesis.
Conclusion
This compound serves as an outstanding model for illustrating the principles and practices of fragment-based drug discovery. Its favorable physicochemical properties and the strategic inclusion of a fluorine atom for advanced biophysical screening make it a versatile tool. By employing a rigorous cascade of biophysical techniques for hit identification, leveraging high-resolution structural biology to guide chemical design, and applying rational hit-to-lead strategies, researchers can effectively evolve weakly binding fragments like this into highly potent and selective lead compounds. This structure-guided, efficiency-driven approach continues to be a highly productive paradigm in the discovery of novel therapeutics.
References
- 1. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 2. obn.org.uk [obn.org.uk]
- 3. academic.oup.com [academic.oup.com]
- 4. drughunter.com [drughunter.com]
- 5. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragment Screening & Fragment-Based Drug Design [proteinstructures.com]
- 7. biosciencehorizons.com [biosciencehorizons.com]
- 8. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 9. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines | MDPI [mdpi.com]
- 10. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 14. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 7-Fluoro-1H-[1,5]naphthyridin-4-one | CAS#:1151802-05-9 | Chemsrc [chemsrc.com]
- 16. Hot spot analysis for driving the development of hits into leads in fragment based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. wpage.unina.it [wpage.unina.it]
- 18. m.youtube.com [m.youtube.com]
- 19. NMR-Fragment Based Virtual Screening: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Structural biology in fragment-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Fragment-based and structure-guided drug discovery – Hyvönen Group @ Biochemistry, Cambridge [hyvonen.bioc.cam.ac.uk]
- 24. Christopher W. Murray and Tom L. Blundell. “Structural Biology in Fragment-Based Drug Design.” Current Opinion in Structural Biology 20, no. 4 2010: 497-507. DOI: 10.1016/j.sbi.2010.04.003. – Astex [astx.com]
- 25. Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. lifechemicals.com [lifechemicals.com]
- 27. Fragment-to-Lead - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 28. think.taylorandfrancis.com [think.taylorandfrancis.com]
- 29. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Fluoro-1,5-naphthyridin-4-ol
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Fluoro-1,5-naphthyridin-4-ol. This valuable heterocyclic compound is a key building block in medicinal chemistry, and its successful synthesis is crucial for the advancement of various research projects. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges encountered during its synthesis.
I. Overview of the Synthetic Pathway
The most common and reliable method for the synthesis of this compound is the Gould-Jacobs reaction.[1] This multi-step process begins with the condensation of a substituted aminopyridine with a malonic ester derivative, followed by a high-temperature cyclization, and subsequent hydrolysis and decarboxylation to yield the desired product.
The overall synthetic scheme is as follows:
Caption: Synthetic workflow for this compound via the Gould-Jacobs reaction.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.
Step 1: Condensation of 3-Amino-5-fluoropyridine and DEEM
Q1: My condensation reaction is sluggish or incomplete. What are the possible causes and solutions?
A1:
-
Cause: Impure starting materials. 3-Amino-5-fluoropyridine can degrade over time, and diethyl ethoxymethylenemalonate (DEEM) can hydrolyze.
-
Solution: Ensure the purity of your starting materials. 3-Amino-5-fluoropyridine should be a crystalline solid with a melting point of 85-89 °C.[2] DEEM should be a clear, colorless liquid. If necessary, purify 3-amino-5-fluoropyridine by recrystallization and distill DEEM under reduced pressure.
-
-
Cause: Inadequate reaction temperature. The condensation reaction is typically carried out at elevated temperatures.
-
Solution: Ensure the reaction temperature is maintained between 120-130 °C. Microwave-assisted synthesis can also be an effective alternative to conventional heating, often leading to shorter reaction times and higher yields.[3]
-
-
Cause: Incorrect stoichiometry. An excess of DEEM is often used to drive the reaction to completion.
-
Solution: Use a slight excess of DEEM (1.1 to 1.2 equivalents) relative to 3-amino-5-fluoropyridine.
-
Q2: I am observing the formation of a significant amount of side products during the condensation. What are they and how can I minimize them?
A2:
-
Cause: A common side product is the dialkylated aminopyridine, where two molecules of 3-amino-5-fluoropyridine react with one molecule of DEEM.
-
Solution: This is often a result of localized high concentrations of the aminopyridine. Ensure efficient stirring and add the 3-amino-5-fluoropyridine portion-wise to the heated DEEM.
-
-
Cause: Polymerization of DEEM can occur at high temperatures.
-
Solution: Avoid excessively high temperatures during the reaction. Maintain the temperature within the recommended range.
-
Step 2: Thermal Cyclization
Q3: The thermal cyclization of the intermediate, diethyl 2-(((5-fluoropyridin-3-yl)amino)methylene)malonate, is giving a low yield of the desired product.
A3:
-
Cause: Insufficiently high temperature. The intramolecular cyclization requires a significant amount of thermal energy to overcome the activation barrier.
-
Solution: The cyclization is typically carried out in a high-boiling solvent such as diphenyl ether or Dowtherm A at temperatures ranging from 240-260 °C.[4] Ensure your experimental setup can safely reach and maintain these temperatures.
-
-
Cause: Incomplete removal of ethanol from the previous step. Residual ethanol can interfere with the high-temperature cyclization.
-
Solution: Ensure the intermediate from the condensation step is thoroughly dried under vacuum before proceeding to the cyclization.
-
-
Cause: Decomposition of the starting material or product at high temperatures.
-
Solution: Minimize the reaction time at the high temperature. Monitor the reaction progress by TLC and stop the reaction as soon as the starting material is consumed.
-
Q4: I am observing a dark, tarry residue after the cyclization reaction, making purification difficult.
A4:
-
Cause: This is a common issue in high-temperature reactions due to decomposition and polymerization.
-
Solution: After the reaction is complete, allow the mixture to cool to around 100 °C and then dilute it with a non-polar solvent like hexane or heptane while it is still warm. This will help to precipitate the product while keeping the tarry impurities in solution. The crude product can then be collected by filtration.
-
Step 3: Hydrolysis and Decarboxylation
Q5: The hydrolysis of the ethyl ester is not going to completion.
A5:
-
Cause: Insufficient base or reaction time.
-
Solution: Use a sufficient excess of a strong base like sodium hydroxide or potassium hydroxide (typically 2-3 equivalents). The reaction is often carried out in a mixture of ethanol and water under reflux for several hours. Monitor the reaction by TLC until the starting material is no longer visible.
-
-
Cause: The ester is sterically hindered.
-
Solution: If standard conditions are ineffective, consider using a stronger hydrolysis agent or higher temperatures. Microwave-assisted hydrolysis can also be beneficial.
-
Q6: The decarboxylation step is inefficient, and I am isolating the carboxylic acid intermediate.
A6:
-
Cause: Incomplete acidification or insufficient heating. The decarboxylation of the β-keto acid intermediate is driven by heat and acidic conditions.
-
Solution: After hydrolysis, carefully acidify the reaction mixture to a pH of 3-4 with a strong acid like hydrochloric acid. Then, heat the acidic solution to reflux to facilitate decarboxylation. The product, this compound, should precipitate upon cooling.
-
III. Detailed Experimental Protocols
Protocol 1: Synthesis of Diethyl 2-(((5-fluoropyridin-3-yl)amino)methylene)malonate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 3-amino-5-fluoropyridine (1.0 eq).
-
Add diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture with stirring at 120-130 °C for 2-3 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add hexane to the reaction mixture to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold hexane, and dry under vacuum to obtain the desired intermediate as a solid.
Protocol 2: Synthesis of Ethyl 7-fluoro-4-hydroxy-1,5-naphthyridine-3-carboxylate
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, place diphenyl ether.
-
Heat the diphenyl ether to 250 °C.
-
Slowly add the dried diethyl 2-(((5-fluoropyridin-3-yl)amino)methylene)malonate from the previous step to the hot diphenyl ether with vigorous stirring.
-
Maintain the temperature at 250-255 °C and monitor the reaction by TLC. The reaction is typically complete within 15-30 minutes.
-
Allow the reaction mixture to cool to approximately 100 °C.
-
Add hexane to the mixture to precipitate the crude product.
-
Filter the hot mixture and wash the collected solid with hot hexane to remove the diphenyl ether.
-
Dry the solid under vacuum. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Protocol 3: Synthesis of this compound
-
Suspend the crude ethyl 7-fluoro-4-hydroxy-1,5-naphthyridine-3-carboxylate in a mixture of ethanol and 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
-
After the hydrolysis is complete, cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Carefully acidify the filtrate with concentrated hydrochloric acid to pH 3-4.
-
Heat the acidic solution to reflux for 1-2 hours to effect decarboxylation.
-
Cool the solution in an ice bath to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield this compound.
IV. Characterization Data
Proper characterization of the final product is essential to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the region of 7.0-9.0 ppm. The proton on the hydroxyl group may appear as a broad singlet at a downfield chemical shift. |
| ¹³C NMR | Aromatic carbons in the range of 110-160 ppm. The carbonyl carbon will be significantly downfield. |
| ¹⁹F NMR | A singlet or a multiplet in the typical range for an aromatic fluorine atom, with coupling to adjacent protons. The chemical shift will be sensitive to the electronic environment.[5] |
| Mass Spec. | The molecular ion peak corresponding to the molecular weight of this compound (C₈H₅FN₂O, MW: 164.14 g/mol ). |
| IR Spec. | A broad O-H stretching band around 3400-3200 cm⁻¹, C=O stretching for the ketone around 1650 cm⁻¹, and C-F stretching vibrations. |
V. Troubleshooting Workflow
Caption: A decision-tree workflow for troubleshooting common issues in the synthesis and purification of this compound.
VI. References
-
Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. The Royal Society of Chemistry. (2013).
-
How to prepare and use 3-AMINO-5-FLUOROPYRIDINE? - FAQ - Guidechem.
-
United States Patent to. (1975).
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC - NIH.
-
Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv.
-
7-(4-aminomethyl-3-methyloxyiminopyrroplidin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid and the process for the preparation thereof. Google Patents.
-
Gould–Jacobs reaction. Wikipedia.
-
Thermal Cyclocondensation of Ethyl (1-Methyl-5- and 6-Benzimidazolyl/benzotriazolyl)aminomethylenepropanedioates.
-
3-Amino-5-fluoropyridine. Sigma-Aldrich.
-
EP0172651B1 - Substituted-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][5][6]benzoxazine-6-carboxylic acids. Google Patents.
-
US4620007A - 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid. Google Patents.
-
Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. The Royal Society of Chemistry.
-
US4496566A - Naphthyridine derivatives. Google Patents.
-
Synthesis and reactions of 7-substituted 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids as an ant. Sci-Hub.
-
Development of N-F fluorinating agents and their fluorinations: Historical perspective. PMC.
-
Synthesis of 2-amino-5-fluoropyridine. ResearchGate.
-
Malonates in Cyclocondensation Reactions. MDPI.
-
I am not getting black ppt while cyclyzation of diethyl 2-((pyridin-2-ylamino)methylene)malonate with Ph-O-Ph please help how can i get the same??. ResearchGate.
-
Detailed experimental procedure for the synthesis of 4-fluoropyridine.
-
Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. MDPI.
-
Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Dissertation.
-
Diethyl 2-{[(4-methoxy-3-pyridyl)amino]methylidene}malonate. PMC - NIH.
-
7-fluoro-1,5-naphthyridin-3-ol. ChemicalBook.
-
The synthesis of N-substituted 4-fluoro-1,8-naphthalimides. ResearchGate.
-
Synthesis and In vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Derivatives. ResearchGate.
-
Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate. ResearchGate.
-
Synthesis of ethyl 1,4-dihydro-1-ethyl-7-formyl-6-hydroxy-4-oxo-1,8-naphthyridine-3-carboxylate. PrepChem.com.
-
ChemInform Abstract: Synthesis of 3-Substituted 2-Aminopyridines via Displacement of 3-Fluoro-2-nitropyridine. ResearchGate.
-
Crystal structure of (RS)-4-(3-carboxy-1-ethyl-6,8-difluoro-4-oxo-1,4-dihydroquinolin-7-yl). ResearchGate.
References
- 1. rsc.org [rsc.org]
- 2. EP0172651B1 - Substituted-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acids; substituted-5-amino-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids; substituted-5-amino-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids; derivatives thereof; pharmaceutical compositions comprising the compounds; and processes for producing the compounds - Google Patents [patents.google.com]
- 3. Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum [mdpi.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. rsc.org [rsc.org]
- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 7-Fluoro-1,5-naphthyridin-4-ol
Introduction: Welcome to the technical support guide for the synthesis and yield optimization of 7-Fluoro-1,5-naphthyridin-4-ol. This molecule is a crucial heterocyclic scaffold in medicinal chemistry, often serving as a key intermediate in the development of novel therapeutics, including antibacterial agents and HIV integrase inhibitors.[1][2] The synthesis, while well-established, presents several challenges that can significantly impact the final yield and purity.
The most common and effective route to the 4-hydroxy-1,5-naphthyridine core is the Gould-Jacobs reaction.[3] This methodology involves the condensation of a 3-aminopyridine derivative with a malonic ester, followed by a high-temperature thermal cyclization.[4] This guide provides a structured, in-depth analysis of this process, offering troubleshooting solutions and optimized protocols to help you navigate common experimental hurdles and maximize your yield.
Core Synthesis Pathway: The Gould-Jacobs Reaction
The synthesis of this compound typically begins with the reaction of 3-amino-5-fluoropyridine with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization. The mechanism involves an initial nucleophilic substitution, followed by a 6-electron electrocyclization to form the naphthyridine ring system.[5][4]
Caption: The Gould-Jacobs reaction pathway for this compound synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues encountered during the synthesis in a question-and-answer format.
Q1: My overall yield is consistently low (<40%). What are the most critical steps to scrutinize?
A1: Low overall yield is a common issue stemming from two primary stages: the thermal cyclization and the final product purification.
-
Thermal Cyclization: This is the most critical, yield-determining step. Incomplete cyclization or thermal decomposition of the intermediate/product are the main culprits. The reaction requires very high temperatures (typically ~250 °C), and achieving and maintaining this temperature uniformly is essential. Using a high-boiling, inert solvent like Dowtherm A or diphenyl ether is standard practice to facilitate this.[6] Insufficient temperature leads to unreacted intermediate, while excessive temperature or prolonged reaction times can cause charring and byproduct formation.
-
Purification: The crude product is often contaminated with starting materials, the uncyclized intermediate, and thermal decomposition byproducts. Significant material loss can occur during purification. Choosing an appropriate recrystallization solvent or column chromatography system is vital to minimize these losses while achieving the desired purity.[7]
Q2: The initial condensation reaction to form the vinylogous amide intermediate appears incomplete. How can I improve this step?
A2: The condensation of 3-amino-5-fluoropyridine with DEEM is typically efficient but can be optimized.
-
Stoichiometry: Ensure you are using a slight excess (1.05 to 1.1 equivalents) of DEEM to drive the reaction to completion.
-
Temperature and Time: While often performed neat (without solvent), gentle heating to 100-120 °C for 1-2 hours is usually sufficient. Monitor the reaction by Thin Layer Chromatography (TLC) or HPLC until the aminopyridine starting material is consumed.
-
Purity of Reactants: Ensure the 3-amino-5-fluoropyridine is pure and dry. Impurities can interfere with the nucleophilic attack on DEEM.
Q3: The thermal cyclization step results in a dark, tarry mixture with very little desired product. What is causing this and how can it be prevented?
A3: Tar formation is a classic sign of thermal decomposition. This occurs when the reaction temperature is too high, held for too long, or if hot spots develop in the reaction mixture.
-
Precise Temperature Control: Use a high-boiling solvent like Dowtherm A in a flask equipped with a mechanical stirrer and a temperature controller. This ensures even heat distribution and prevents localized overheating. Do not exceed 250-255 °C.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions at high temperatures.
-
Reaction Time: Monitor the reaction progress. Once the cyclization is complete (as determined by TLC/HPLC analysis of aliquots), cool the reaction mixture promptly. Typical reaction times are 30-60 minutes at peak temperature.
-
Microwave-Assisted Synthesis: As a modern alternative, microwave irradiation can provide rapid and uniform heating, often leading to shorter reaction times and reduced byproduct formation.[5]
Q4: I'm struggling with the final purification. Recrystallization gives poor recovery, and the product seems to "oil out." What are the best purification strategies?
A4: "Oiling out" during crystallization suggests the presence of impurities or the use of a suboptimal solvent system.[7] The 4-hydroxy group on the naphthyridine ring can also lead to complex solubility behavior.
-
Solvent Screening for Recrystallization: The key is to find a solvent (or solvent pair) in which the product is soluble when hot but sparingly soluble when cold.
-
Good starting points include ethanol, isopropanol, acetonitrile, or mixtures like ethanol/water or DMF/water.
-
-
Two-Stage Purification: For very impure crude product, a two-stage approach is often best:
-
Initial Cleanup: Slurry the crude solid in a solvent like hot ethyl acetate or diethyl ether to wash away non-polar impurities.
-
Final Purification: Purify the resulting solid by either recrystallization or column chromatography.
-
-
Column Chromatography: If recrystallization fails, silica gel column chromatography is a reliable alternative. A gradient elution starting with dichloromethane (DCM) and gradually increasing the polarity with methanol (e.g., 0% to 5% MeOH in DCM) is typically effective for separating the product from less polar intermediates and more polar byproducts.[7]
Troubleshooting Summary Table
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Condensation | - Incomplete reaction. - Impure starting materials. | - Use a slight excess (1.05 eq.) of DEEM. - Heat to 100-120 °C and monitor by TLC. - Ensure 3-amino-5-fluoropyridine is pure and dry. |
| Tar Formation in Cyclization | - Temperature too high or uneven heating. - Reaction time too long. - Oxidative degradation. | - Use a high-boiling solvent (e.g., Dowtherm A) with mechanical stirring. - Maintain temperature strictly at 250-255 °C. - Conduct under an inert atmosphere (N₂ or Ar). - Consider microwave-assisted synthesis.[5] |
| Incomplete Cyclization | - Temperature too low. - Insufficient reaction time. | - Ensure the reaction reaches and maintains 250 °C. - Extend reaction time, monitoring progress by TLC/HPLC. |
| Poor Purity/Recovery after Purification | - Inappropriate crystallization solvent. - Presence of closely related impurities. | - Screen various solvents for recrystallization (e.g., ethanol, isopropanol, acetonitrile).[7] - Perform a pre-purification wash with a solvent like hot ethyl acetate. - Utilize silica gel column chromatography with a DCM/MeOH gradient.[7] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Conventional Heating
-
Step A: Condensation
-
In a round-bottom flask, combine 3-amino-5-fluoropyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).
-
Heat the mixture with stirring at 110-120 °C for 1-2 hours. The reaction should become a homogenous melt.
-
Monitor completion by TLC (e.g., 50% Ethyl Acetate in Hexane). The product spot should be significantly less polar than the starting aminopyridine.
-
Allow the mixture to cool slightly. The intermediate, diethyl ((5-fluoropyridin-3-yl)amino)methylenemalonate, may solidify upon cooling.
-
-
Step B: Thermal Cyclization
-
To a separate three-neck flask equipped with a mechanical stirrer, reflux condenser, and thermocouple, add Dowtherm A (enough to ensure good stirring of the intermediate). Heat to 250 °C.
-
Add the intermediate from Step A to the hot Dowtherm A in portions, ensuring the temperature does not drop below 245 °C.
-
Stir the mixture vigorously at 250-255 °C for 30-45 minutes. The product will precipitate from the hot solvent.
-
Monitor the reaction by taking a small aliquot, diluting it with a suitable solvent (like DMSO), and analyzing by TLC or HPLC.
-
Once complete, allow the mixture to cool to below 100 °C.
-
-
Step C: Work-up and Isolation
-
Dilute the cooled reaction mixture with a non-polar solvent like hexane to fully precipitate the product.
-
Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with hexane, followed by diethyl ether, to remove the high-boiling solvent.
-
The resulting solid is the crude ethyl 7-fluoro-4-hydroxy-1,5-naphthyridine-3-carboxylate.
-
-
Step D: Hydrolysis and Decarboxylation
-
Suspend the crude ester in a 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC/HPLC).
-
Cool the solution in an ice bath and carefully acidify to pH ~5-6 with concentrated HCl.
-
Collect the precipitated solid (this compound) by vacuum filtration, wash with cold water, and dry under vacuum.
-
Protocol 2: Purification by Recrystallization
-
Place the crude this compound in a flask.
-
Add a minimum amount of a suitable hot solvent (e.g., 95% ethanol) to just dissolve the solid.[7]
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[7]
Overall Experimental Workflow
Caption: A step-by-step workflow for the synthesis and purification of the target compound.
References
- 1. Synthesis and antiviral activity of 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one HIV integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluoronaphthyridines as antibacterial agents. 4. Synthesis and structure-activity relationships of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8- naphthyridine-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing 7-Fluoro-1,5-naphthyridin-4-ol Concentration in Assays
Welcome to the technical support center for 7-Fluoro-1,5-naphthyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for optimizing the concentration of this compound in various experimental assays. As a senior application scientist, my goal is to equip you with the scientific rationale behind experimental choices, ensuring the integrity and reliability of your results.
Introduction to this compound
This compound is a fluorinated heterocyclic compound belonging to the naphthyridine class. Naphthyridine derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, which include antimicrobial and anticancer properties.[1][2] The fluorine substitution in this compound can modulate its physicochemical properties, such as lipophilicity and metabolic stability, which in turn can influence its biological activity and behavior in assays.
It is important to note that this compound can exist in tautomeric forms, with the keto form being 7-Fluoro-1H-[3][4]naphthyridin-4-one (CAS #: 1151802-05-9).[5] This tautomerism can be influenced by the solvent and pH of the experimental system.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
| Property | Inferred Information | Reference |
| Molecular Formula | C₈H₅FN₂O | [5] |
| Molecular Weight | 164.14 g/mol | [5] |
| Solubility | Expected to have limited aqueous solubility. Likely soluble in organic solvents like DMSO. | Inferred |
| Stability | Stability in solution should be experimentally determined. Fluorinated compounds can be sensitive to light and extreme pH. | [6] |
| Appearance | Likely a solid at room temperature. |
Q2: How should I prepare and store stock solutions of this compound?
Given the inferred limited aqueous solubility, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).
Step-by-Step Protocol for Stock Solution Preparation:
-
Weighing: Accurately weigh a small amount of the solid compound using a calibrated analytical balance.
-
Dissolving: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Solubilization: Vortex or sonicate the solution gently until the compound is completely dissolved. Visually inspect for any undissolved particulates.
-
Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Q3: What are the potential mechanisms of action for this compound?
Many naphthyridine derivatives have been investigated as inhibitors of topoisomerase I or II, enzymes crucial for DNA replication and transcription.[1] Some have also shown potential as kinase inhibitors or binders to other biological targets. The specific mechanism of action for this compound would need to be determined experimentally.
Q4: Can this compound interfere with fluorescence-based assays?
Yes, this is a critical consideration. Naphthyridine scaffolds are known to possess intrinsic fluorescence and can also act as fluorescence quenchers.[3][7][8] This can lead to false-positive or false-negative results in fluorescence-based assays.
-
Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths of your assay's reporter fluorophore.
-
Fluorescence Quenching: The compound may absorb the excitation light or the emitted light from the fluorophore, leading to a decrease in the measured signal.[9]
It is imperative to run appropriate controls to assess these potential interferences.
Troubleshooting Guide
This section addresses specific issues you may encounter when optimizing the concentration of this compound in your assays.
Issue 1: High Background Signal in a Fluorescence Assay
Q: I am observing a high background signal in my fluorescence-based assay, even in the absence of my target. What could be the cause and how can I fix it?
A: High background signal is often due to the autofluorescence of the test compound.
Troubleshooting Workflow:
Caption: Troubleshooting high background signal.
Detailed Steps:
-
Run a Compound-Only Control: Prepare wells containing your assay buffer and a range of concentrations of this compound that you plan to use in your experiment. Measure the fluorescence at the same excitation and emission wavelengths as your assay.
-
Analyze the Control Data: If you observe a concentration-dependent increase in fluorescence in the compound-only wells, this confirms autofluorescence.
-
Mitigation Strategies:
-
Lower the Concentration: Determine the lowest effective concentration of the compound that still elicits the desired biological effect but minimizes the autofluorescence contribution.
-
Background Subtraction: For each experimental well, subtract the fluorescence intensity of a corresponding compound-only control at the same concentration.
-
Use a Red-Shifted Fluorophore: If possible, switch to a fluorophore that is excited and emits at longer wavelengths (e.g., in the red or far-red spectrum), as small molecule autofluorescence is often less pronounced in this region.
-
Issue 2: Lower Than Expected Signal (Signal Quenching)
Q: My assay signal is decreasing as I increase the concentration of this compound, even though I expect an increase in signal. What is happening?
A: This phenomenon is likely due to fluorescence quenching, where your compound absorbs the excitation or emission light of your reporter fluorophore.
Troubleshooting Workflow:
Caption: Troubleshooting signal quenching.
Detailed Steps:
-
Run a Quenching Control: In a cell-free system, prepare wells with your fluorophore (or fluorescently labeled substrate) at a fixed concentration and add a serial dilution of this compound.
-
Analyze the Control Data: A concentration-dependent decrease in fluorescence intensity indicates that your compound is quenching the signal.
-
Mitigation Strategies:
-
Concentration Optimization: Find a concentration range where the quenching effect is minimal, but the compound is still active.
-
Choose a Different Fluorophore: Select a fluorophore with excitation and emission spectra that do not overlap with the absorbance spectrum of this compound.
-
Alternative Assay Formats: If quenching is severe and cannot be mitigated, consider switching to a non-fluorescence-based detection method, such as absorbance or luminescence.
-
Issue 3: Poor Solubility or Precipitation in Assay Media
Q: I am observing precipitation when I dilute my DMSO stock of this compound into my aqueous assay buffer. How can I prevent this?
A: This is a common issue with compounds that have low aqueous solubility.
Troubleshooting Steps:
-
Reduce the Final DMSO Concentration: Aim for a final DMSO concentration of less than 1% (and ideally below 0.5%) in your assay, as higher concentrations can be toxic to cells and may affect enzyme activity. Ensure your vehicle control contains the same final DMSO concentration.
-
Use a Surfactant: In some cell-free assays, a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01%) can help to maintain the solubility of the compound. Test for any effects of the surfactant on your assay.
-
Intermediate Dilution Steps: Instead of diluting the high-concentration DMSO stock directly into the final assay volume, perform one or more intermediate dilution steps in a mixture of buffer and DMSO.
-
Assess Compound Stability in Assay Buffer: Incubate the compound in your assay buffer at the final concentration for the duration of your experiment and visually inspect for precipitation over time. You can also measure the amount of soluble compound by HPLC.
Experimental Workflow for Concentration Optimization
The following workflow provides a general framework for determining the optimal concentration of this compound for your assay.
Caption: Workflow for concentration optimization.
References
- 1. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence Quenching Dynamics of 2-Amino-7-methyl-1,8-naphthyridine in Abasic-Site-Containing DNA Duplexes for Nucleobase Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strong binding of naphthyridine derivatives to cytosine in an AP site-containing DNA duplex and their application to fluorescence detection of single nucleotide polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Fluoro-1H-[1,5]naphthyridin-4-one | CAS#:1151802-05-9 | Chemsrc [chemsrc.com]
- 6. On the configurational stability of chiral, nonracemic fluoro- and iodo-[D(1)]methyllithiums - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fluorescent organic nanoparticles of benzofuran-naphthyridine linked molecules: formation and fluorescence enhancement in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescence emission and quenching studies with naphthyl diimides [photobiology.com]
common pitfalls in experiments with 7-Fluoro-1,5-naphthyridin-4-ol
Prepared by the BenchChem Applications Science Team
Welcome to the technical support guide for 7-Fluoro-1,5-naphthyridin-4-ol. This document is designed for researchers, medicinal chemists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the experimental use of this versatile heterocyclic building block. The fluorinated naphthyridine core is a privileged scaffold in medicinal chemistry, notably found in various antibacterial agents.[1][2] This guide consolidates field-proven advice, detailed protocols, and troubleshooting workflows to help you navigate the complexities of its application and achieve reliable, reproducible results.
Chemical & Physical Properties
A foundational understanding of the physicochemical properties of this compound is critical for experimental design, from reaction setup to purification and storage. The molecule exists in a tautomeric equilibrium between the -ol and the -one form (7-Fluoro-1H-[3][4]naphthyridin-4-one), which influences its reactivity and solubility.[5][6]
| Property | Value | Source |
| CAS Number | 1151802-05-9 | [5] |
| Molecular Formula | C₈H₅FN₂O | [5] |
| Molecular Weight | 164.14 g/mol | [5] |
| Appearance | Typically an off-white to light yellow solid | General Knowledge |
| Solubility | Sparingly soluble in common organic solvents like CH₂Cl₂, EtOAc, and THF. Moderately soluble in highly polar aprotic solvents such as DMF and DMSO, especially upon heating. | Inferred from related structures[7][8] |
| Storage | Store in a cool, dry, dark place under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure long-term stability?
A1: To maintain its integrity, the compound should be stored in a tightly sealed container in a cool, dry, and dark environment. We strongly recommend storage under an inert atmosphere, such as argon or nitrogen, to protect against atmospheric moisture and oxidative degradation.
Q2: The 4-hydroxy group can tautomerize to a ketone. How does this affect its reactivity?
A2: The keto-enol tautomerism is a critical feature. The predominant keto form (1,5-naphthyridin-4-one) makes the nitrogen at the 1-position behave more like an amide or lactam nitrogen. This can influence N-alkylation reactions. The hydroxyl (-ol) form, while a minor component, can be targeted for O-alkylation or conversion to a leaving group (e.g., triflate, tosylate) for subsequent cross-coupling reactions. This conversion is a key step for functionalizing the C4 position.
Q3: Can I directly use the fluorine atom at the 7-position for nucleophilic aromatic substitution (SNAr) reactions?
A3: Yes, the fluorine atom on the electron-deficient naphthyridine ring is activated towards SNAr. This is a common strategy for introducing amine, alcohol, or thiol functionalities at the C7 position. The reaction rate will depend on the nucleophile's strength and the reaction conditions (solvent, temperature, and base). This pathway is often employed in the synthesis of quinolone-class antibiotics.[1][2]
Q4: What are the typical spectroscopic signatures I should look for to confirm the structure?
A4: In ¹H NMR, you should expect to see distinct aromatic protons, with coupling constants characteristic of the pyridine rings. The proton on the nitrogen (in the keto form) may appear as a broad singlet. In ¹⁹F NMR, a singlet corresponding to the fluorine at C7 is expected. In mass spectrometry, the molecular ion peak [M+H]⁺ should be readily identifiable at approximately 165.04 m/z.
Troubleshooting Guide: Common Experimental Pitfalls
This section addresses specific, complex issues that can arise during the synthesis and functionalization of this compound.
Issue 1: Low Conversion in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
This section assumes the 4-ol has been converted to a suitable leaving group like a triflate (-OTf) or nonaflate (-ONf) or the 7-fluoro has been converted to a 7-bromo or 7-iodo derivative for reactions where fluoride is not the leaving group.
Question: I am attempting a Suzuki or Buchwald-Hartwig coupling reaction with a derivative of this compound, but I observe very low or no conversion of my starting material. What are the likely causes?
Answer: This is a frequent challenge with electron-rich, nitrogen-containing heterocycles. The root cause often lies in catalyst deactivation or suboptimal reaction parameters.
Potential Causes & Recommended Solutions:
-
Catalyst Inhibition/Deactivation: The pyridinic nitrogen atoms in the naphthyridine core can coordinate strongly to the palladium center, inhibiting the catalytic cycle.[9] Furthermore, the active Pd(0) catalyst is highly sensitive to oxygen.
-
Solution: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbenes (NHCs).[9][10] These ligands accelerate the rate-limiting oxidative addition and reductive elimination steps, outcompeting catalyst inhibition. Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed using methods like freeze-pump-thaw or sparging.[9][11]
-
-
Inappropriate Base or Poor Base Quality: The base is critical for the transmetalation step in Suzuki couplings and for deprotonating the amine in Buchwald-Hartwig reactions.
-
Solution: For Suzuki couplings, use a moderately strong base like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base such as NaOtBu, KOtBu, or LHMDS is often required.[4][10] Crucially, the base must be anhydrous and finely powdered to ensure reactivity and maximize its surface area in the reaction mixture.[9]
-
-
Poor Reagent Solubility: The naphthyridine substrate or the coupling partner may have poor solubility in the chosen solvent, preventing them from participating in the catalytic cycle.
-
Solution: Screen different solvents. While dioxane and toluene are common, sometimes a more polar solvent like DMF can improve solubility.[8] A mixture of solvents (e.g., toluene/water/ethanol) can also be effective.[12] Gentle heating (e.g., 80-110 °C) is typically required to drive these reactions.
-
-
Side Reactions: In Suzuki couplings, the presence of water can lead to protodeboronation of the boronic acid, while oxygen can cause homocoupling.[9] In both reaction types, dehalogenation or hydrodefluorination can occur as a side reaction.
Troubleshooting Workflow: Failed Cross-Coupling Reaction
Caption: A logical workflow to diagnose common cross-coupling issues.
Issue 2: Difficulty in Product Purification
Question: My reaction seems to work based on LC-MS, but I am struggling to isolate a pure product. It either "oils out" during crystallization or remains contaminated with starting materials or byproducts.
Answer: Purification of polar, nitrogen-containing heterocycles can be challenging due to their physical properties and interactions with chromatographic media.
Potential Causes & Recommended Solutions:
-
"Oiling Out" or Poor Crystal Formation: This often happens when the solution is too supersaturated or when impurities are present that inhibit the formation of a crystal lattice.
-
Solution: Slow down the crystallization process by allowing the solution to cool gradually to room temperature before moving it to a refrigerator or ice bath. Try adding a seed crystal to induce crystallization. If it still oils out, consider a different solvent system for recrystallization or switch to an alternative purification method.[13]
-
-
Co-elution during Column Chromatography: The product may have a similar polarity to the starting material or byproducts, leading to poor separation on silica gel. The basic nitrogen atoms can also cause streaking on the column.
-
Solution:
-
Modify the Eluent: Add a small amount (0.1-1%) of triethylamine or ammonia in methanol to the mobile phase. This deactivates the acidic silanol groups on the silica surface, preventing strong interactions with the basic nitrogens and reducing tailing.
-
Use a Different Stationary Phase: Consider using alumina (basic or neutral) or reverse-phase silica (C18) if standard silica gel fails.
-
Orthogonal Purification: If crystallization and column chromatography are ineffective, try preparative HPLC or recrystallization from a different solvent system.[13]
-
-
-
Formation of a Salt: If the reaction or workup involves acidic conditions, the product may have formed a salt (e.g., hydrochloride, trifluoroacetate), which will have drastically different solubility and chromatographic behavior.
-
Solution: Perform a basic wash (e.g., with saturated NaHCO₃ solution) during the workup to ensure the product is in its freebase form before attempting chromatography or crystallization. Conversely, sometimes intentionally forming and recrystallizing the HCl salt can be an effective purification strategy.[13]
-
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and assumes the use of a 7-Bromo-1,5-naphthyridin-4-ol derivative.
-
Setup: To an oven-dried Schlenk flask, add the 7-bromo-1,5-naphthyridin-4-ol derivative (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and a finely powdered anhydrous base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand (if using a pre-catalyst, e.g., XPhos, 10 mol%). Add degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene).
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate. Filter through a pad of Celite to remove the palladium catalyst. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography or recrystallization.
Suzuki-Miyaura Catalytic Cycle
References
- 1. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluoronaphthyridines as antibacterial agents. 4. Synthesis and structure-activity relationships of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8- naphthyridine-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. 7-Fluoro-1H-[1,5]naphthyridin-4-one | CAS#:1151802-05-9 | Chemsrc [chemsrc.com]
- 6. 1,5-Naphthyridin-4-ol | C8H6N2O | CID 224584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. research.rug.nl [research.rug.nl]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
7-Fluoro-1,5-naphthyridin-4-ol degradation pathways and prevention
Welcome to the technical support guide for 7-Fluoro-1,5-naphthyridin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, preventative measures, and answers to frequently asked questions regarding the stability and degradation of this compound. Our goal is to ensure the integrity of your experiments and the reliability of your results.
Introduction to this compound Stability
This compound is a heterocyclic compound with a naphthyridine core, a class of molecules known for their diverse biological activities, including antimicrobial and anticancer properties.[1][2][3] The presence of a fluorine atom can enhance metabolic stability and bioavailability.[4] However, the inherent chemical functionalities of the naphthyridine ring system and the hydroxyl group also render it susceptible to specific degradation pathways. Understanding these pathways is critical for accurate experimental design, data interpretation, and formulation development.
This guide will walk you through the potential degradation mechanisms, provide step-by-step protocols for stability assessment, and offer solutions to common challenges encountered in the laboratory.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling and stability of this compound.
Q1: My stock solution of this compound is showing a yellow discoloration. What could be the cause?
A yellowing of the solution is a common indicator of degradation, likely due to oxidation or photodegradation. The naphthyridine ring system, particularly with its nitrogen atoms, can be susceptible to oxidation, forming N-oxides which can be colored.[5][6][7] Additionally, exposure to ambient or UV light can induce photochemical reactions, a known degradation pathway for structurally similar fluoroquinolones.[8][9]
Q2: I'm observing a loss of potency or inconsistent results in my biological assays. Could this be related to compound degradation?
Absolutely. Degradation of this compound will lead to a decrease in the concentration of the active parent compound, resulting in reduced biological activity. The degradation products themselves may be inactive or exhibit different pharmacological profiles, leading to unreliable and irreproducible data.
Q3: What are the primary environmental factors that can cause degradation of this compound?
The key environmental factors to control are:
-
Light: Exposure to UV and even ambient laboratory light can initiate photodegradation.[9]
-
Oxygen: Atmospheric oxygen can lead to oxidative degradation, especially in the presence of metal ions or light.
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.
-
pH: The stability of the compound can be pH-dependent. Extremes in pH can catalyze hydrolysis or other degradation pathways.
Q4: How should I properly store my solid compound and stock solutions of this compound?
For optimal stability:
-
Solid Compound: Store in a tightly sealed container, protected from light (e.g., in an amber vial), and in a desiccator at a controlled low temperature (e.g., -20°C or -80°C).
-
Stock Solutions: Prepare solutions in a suitable, dry, and degassed solvent. Aliquot into single-use volumes to minimize freeze-thaw cycles. Store these aliquots in amber vials at -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Part 2: Troubleshooting Guides
This section provides a more detailed, problem-oriented approach to identifying and resolving specific degradation-related issues.
Guide 1: Investigating Unexpected Peaks in HPLC/LC-MS Analysis
Problem: You observe additional, unexpected peaks in your chromatogram when analyzing a sample of this compound.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting & Prevention Steps |
| Photodegradation | The compound is light-sensitive. Exposure to UV or ambient light during sample preparation or storage can lead to the formation of photoproducts. Fluoroquinolone-type structures are known to be photochemically reactive.[8][9] | 1. Work in a dimly lit area or use amber-colored labware. 2. Wrap sample vials and containers in aluminum foil. 3. Include a "light-exposed" control sample in your experiments to identify potential photoproducts. |
| Oxidation | The nitrogen atoms in the naphthyridine ring are susceptible to oxidation, forming N-oxides. This can be accelerated by trace metal contaminants, peroxides in solvents, or exposure to air.[5][6] | 1. Use high-purity, peroxide-free solvents. 2. Degas your solvents and mobile phases by sparging with an inert gas like nitrogen or argon. 3. Consider adding a small amount of an antioxidant (e.g., BHT) to your stock solutions if compatible with your downstream applications. |
| Solvent-Induced Degradation (Hydrolysis) | The compound may be unstable in certain solvents, particularly at non-neutral pH. Protic solvents (e.g., water, methanol) can participate in hydrolysis, although the C-F bond is generally strong. | 1. Screen for optimal solvent stability. Prepare solutions in a range of solvents (e.g., DMSO, acetonitrile, ethanol) and monitor for degradation over time. 2. If using aqueous buffers, ensure the pH is controlled and investigate stability across a pH range (e.g., pH 3, 7, 9). |
Guide 2: Addressing Poor Reproducibility in Experiments
Problem: You are experiencing significant variability in your experimental results (e.g., IC50 values, kinetic data) between different batches or on different days.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting & Prevention Steps |
| Inconsistent Sample Handling | Differences in the duration of light exposure, time at room temperature, or number of freeze-thaw cycles can lead to varying levels of degradation. | 1. Standardize your sample handling procedures. Create a detailed SOP for solution preparation, storage, and use. 2. Minimize the time samples spend at room temperature and exposed to light. 3. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Age of Stock Solution | Older stock solutions are more likely to have undergone degradation, even when stored properly. | 1. Prepare fresh stock solutions regularly. 2. Perform a quality control check (e.g., HPLC analysis) on your stock solution before critical experiments to confirm its purity and concentration. |
| Contaminated Solvents or Reagents | Impurities in solvents (e.g., peroxides in THF or ethers) or other reagents can catalyze degradation. | 1. Use fresh, high-purity solvents. 2. Test for peroxides in susceptible solvents before use. |
Part 3: Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.
Objective: To determine the susceptibility of this compound to hydrolytic, oxidative, and photolytic stress.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
0.1 M HCl, 0.1 M NaOH
-
3% Hydrogen peroxide (H₂O₂)
-
UV lamp (e.g., 254 nm and 365 nm)
-
HPLC-UV or LC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette or clear glass vial to UV light (254 nm and 365 nm) for 24 hours. Prepare a control sample wrapped in foil.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours, protected from light.
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to an appropriate concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze all stressed samples, along with an untreated control sample, by HPLC-UV or LC-MS.
-
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the main peak area and the appearance of new peaks indicate degradation. Use LC-MS to identify the mass of the degradation products.
Protocol 2: Routine Stability and Purity Check by HPLC
Objective: To quickly assess the purity of a stock or working solution of this compound.
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 320 nm
-
Injection Volume: 10 µL
Procedure:
-
Dilute a small aliquot of your solution to a final concentration of approximately 20 µg/mL.
-
Inject onto the HPLC system.
-
Integrate the peaks and calculate the purity as the percentage of the main peak area relative to the total peak area. A purity of >95% is generally acceptable for most biological assays.
Part 4: Visualizing Degradation Pathways
The following diagrams illustrate the most probable degradation pathways based on the chemical structure of this compound and known reactions of similar heterocyclic systems.
Diagram 1: Potential Oxidative Degradation Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. Oxidation of N-heterocyclics: A green approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mono-N-oxidation of heterocycle-fused pyrimidines - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. d-nb.info [d-nb.info]
- 9. Photodegradation of some quinolones used as antimicrobial therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
how to improve the solubility of 7-Fluoro-1,5-naphthyridin-4-ol for experiments
Introduction
Welcome to the technical support guide for 7-Fluoro-1,5-naphthyridin-4-ol. This document is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work, with a primary focus on its limited aqueous solubility. As a substituted naphthyridinone, this compound's planar, heterocyclic structure contributes to poor solubility, a frequent hurdle in obtaining reliable data in biological assays.
This guide provides a series of troubleshooting steps and detailed protocols to help you characterize and systematically improve the solubility of this compound, ensuring consistent and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My batch of this compound won't dissolve in my aqueous buffer. What are the underlying chemical reasons for this?
A1: The poor aqueous solubility of this compound stems from its molecular structure. Several factors are at play:
-
Molecular Structure: The compound belongs to the 1,5-naphthyridine class, which are heterocyclic aromatic compounds.[1] Such planar ring systems tend to stack in a crystalline lattice, and the energy required to break this stable crystal structure (lattice energy) is often high. Water molecules must expend significant energy to surround and solvate the individual molecules.
-
Keto-Enol Tautomerism: The "-ol" suffix in the name indicates a hydroxyl group, but it exists in equilibrium with its keto tautomer, 7-Fluoro-1H-[2][3]naphthyridin-4-one.[4][5] This keto form is often more stable and less soluble.
-
Ionization State (pKa): The molecule has nitrogen atoms that can be protonated (act as a base) and a hydroxyl/keto group that can be deprotonated (act as an acid). Its solubility is therefore highly dependent on the pH of the solution. At its isoelectric point (the pH at which the net charge is zero), the compound will exhibit its lowest solubility, known as its intrinsic solubility. While the exact pKa of this specific molecule is not published, related structures like 4-Hydroxy-1,5-naphthyridine have reported pKa values around 2.12 and 9.81.[6] This suggests the molecule is amphoteric and its charge state can be manipulated with pH.
Q2: What is the very first step I should take to try and dissolve my compound for an experiment?
A2: The first and most critical step is to determine if your compound's solubility can be improved by pH adjustment . This is the preferred method as it introduces the fewest confounding variables into your experiment.[7]
The strategy relies on the Henderson-Hasselbalch equation, which links pH, pKa, and the ratio of the ionized to unionized forms of a molecule.[2][8] The ionized form of a compound is almost always more water-soluble than the neutral form.
-
For a Weak Base: At a pH below its pKa, the compound will be protonated (cationic form, BH+) and more soluble.
-
For a Weak Acid: At a pH above its pKa, the compound will be deprotonated (anionic form, A-) and more soluble.
Given the estimated pKa values for the naphthyridine core, you can explore both acidic and basic conditions.[6] A simple pH-solubility screen is the best starting point.
Q3: I tried adding my compound directly to my cell culture media and it precipitated immediately. What happened?
A3: This is a very common issue known as compound crashing or precipitation. It occurs when a compound dissolved in a strong organic solvent (like 100% DMSO) is rapidly diluted into an aqueous environment like cell culture media.[9][10]
Causality: While your compound is highly soluble in DMSO, it has very low solubility in the aqueous media. When you add the DMSO stock to the media, the DMSO rapidly disperses, and the local concentration of the organic solvent around your compound molecules drops dramatically. Water becomes the primary solvent, and since your compound is not soluble in water at that concentration, it precipitates out of solution.[9] This leads to an unknown and significantly lower final concentration in your experiment, rendering the results unreliable.[11][12]
This highlights the difference between a compound being "soluble in DMSO" and being "soluble in your final assay buffer." The latter is what determines the success of your experiment.
Q4: pH adjustment isn't sufficient or is incompatible with my assay. What is the next best option?
A4: If pH modulation is not a viable option, the use of co-solvents is the next logical step.[13] A co-solvent is a water-miscible organic solvent that, when added to water in small amounts, increases the solubility of nonpolar or poorly soluble compounds.[14]
The most common co-solvent in biological research is Dimethyl Sulfoxide (DMSO) . Others include ethanol, methanol, and polyethylene glycol (PEG).[15]
Mechanism of Action: Co-solvents work by reducing the polarity of the water, which lowers the interfacial tension between the aqueous solution and the hydrophobic solute.[14] They disrupt the hydrogen bonding network of water, creating "pockets" that are more accommodating to the nonpolar regions of the drug molecule.
Critical Consideration: It is vital to determine the maximum percentage of co-solvent that your specific experimental system (e.g., cell line, enzyme) can tolerate without affecting its viability or function. For most cell-based assays, the final concentration of DMSO should be kept below 0.5%, and ideally at or below 0.1%, as higher concentrations can be cytotoxic or induce off-target effects.[16][17][18] Always run a "vehicle control" (media + co-solvent at the same final concentration) to ensure the solvent itself is not causing an effect.
Q5: What is the difference between "kinetic" and "thermodynamic" solubility, and why does it matter for my screening experiments?
A5: Understanding this distinction is crucial for interpreting your results and troubleshooting.
-
Kinetic Solubility: This is the concentration of a compound when it first precipitates after being rapidly added from a concentrated organic stock (like DMSO) to an aqueous buffer.[19] It often overestimates the true solubility because it can form a temporary, supersaturated solution.[20] This measurement is fast and uses very little compound, making it suitable for high-throughput screening in early drug discovery.[3][21]
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound. It is measured by adding an excess of the solid compound to an aqueous buffer, shaking it for an extended period (e.g., 24-48 hours) until the solution is saturated, and then measuring the concentration of the dissolved portion.[19][22] This value is lower but more representative of what will remain in solution over the long term.
Why it matters: If your compound precipitates during a long-term cell culture experiment (e.g., 24-72 hours), it's because the initial kinetic solubility was not stable, and the concentration has fallen towards the lower thermodynamic solubility. For long-incubation assays, ensuring your final concentration is below the thermodynamic solubility is key to avoiding precipitation.
Experimental Protocols & Workflows
Workflow for Solubility Enhancement
This diagram outlines the decision-making process for solubilizing this compound.
Caption: Decision workflow for solubilizing your compound.
Protocol 1: Aqueous pH-Solubility Profile (Shake-Flask Method)
This protocol determines the thermodynamic solubility of your compound across a range of pH values.
Materials:
-
This compound (solid powder)
-
A series of buffers (e.g., pH 2.0, 4.0, 6.0, 7.4, 9.0)
-
Microcentrifuge tubes
-
Orbital shaker/rotator
-
Centrifuge
-
HPLC or UV-Vis Spectrophotometer for quantification
Procedure:
-
Add an excess amount of the solid compound (e.g., 1-2 mg) to 1 mL of each buffer in separate microcentrifuge tubes. Ensure undissolved solid is clearly visible.
-
Cap the tubes securely and place them on a rotator at room temperature for 24-48 hours to allow the solution to reach equilibrium.
-
After incubation, centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes to pellet all undissolved solid.
-
Carefully remove a known volume of the clear supernatant without disturbing the pellet.
-
Determine the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC with a standard curve).
-
Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer.
Protocol 2: Preparing Solutions for In Vitro Assays Using DMSO
This protocol describes the best practice for diluting a DMSO stock solution to minimize precipitation in aqueous media.
Materials:
-
10 mM stock solution of this compound in 100% DMSO.
-
Pre-warmed (37°C) cell culture medium or assay buffer.
-
Sterile microcentrifuge tubes.
Procedure:
-
Determine Final DMSO %: First, establish the maximum DMSO concentration your cells can tolerate (e.g., 0.1%). This dictates your dilution strategy.
-
Serial Dilution in DMSO (for dose-response): If creating a dilution series, perform the dilutions in 100% DMSO, not in media. This maintains the compound's solubility in the intermediate stock solutions.[23]
-
Final Dilution Step: a. Aliquot the required volume of pre-warmed media into a tube. b. While vortexing or vigorously pipetting the media, add the small volume of DMSO stock drop-by-drop. For a 1:1000 dilution (to get 0.1% DMSO), you would add 1 µL of DMSO stock to 999 µL of media. c. This rapid mixing helps to disperse the compound quickly before it has a chance to aggregate and precipitate.[11]
-
Visual Inspection: After dilution, hold the tube up to a light source to check for any signs of precipitation (cloudiness, crystals, or film). If precipitation is observed, the concentration is too high for that final DMSO percentage.
Table 1: Example Co-Solvent Tolerability in Cell-Based Assays
| Co-Solvent | Typical Max Concentration | Notes |
| DMSO | 0.1% - 0.5% | Most common. Can induce cell differentiation or stress at >0.5%. Always use a vehicle control.[17] |
| Ethanol | 0.1% - 0.5% | Can be more cytotoxic than DMSO for some cell lines. Evaporation can be an issue.[15] |
| PEG 400 | 0.5% - 1.0% | Generally well-tolerated but can increase the viscosity of the medium. |
| β-Cyclodextrin | 1 - 5 mM | A formulation excipient, not a true co-solvent. Forms inclusion complexes to solubilize the drug.[17] |
Advanced Solubilization Strategies
Q6: I have tried pH and co-solvents, but I still cannot achieve the desired concentration for my in vivo studies. What else can I try?
A6: For more challenging cases, especially for in vivo formulations, you can explore the use of formulation excipients , such as cyclodextrins.
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[24][25] They can encapsulate a poorly soluble "guest" molecule, like this compound, forming an "inclusion complex."[][27] This complex is water-soluble, effectively shuttling the drug molecule into the aqueous phase.[28]
Mechanism of Cyclodextrin Solubilization
Caption: Cyclodextrins encapsulate hydrophobic drugs to form soluble complexes.
Derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used in pharmaceutical formulations due to their high water solubility and safety profile.[28]
References
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. enamine.net [enamine.net]
- 4. 1,5-Naphthyridin-4-ol | C8H6N2O | CID 224584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 7-Fluoro-1H-[1,5]naphthyridin-4-one | CAS#:1151802-05-9 | Chemsrc [chemsrc.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. microbenotes.com [microbenotes.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. echemi.com [echemi.com]
- 13. wjbphs.com [wjbphs.com]
- 14. ijmsdr.org [ijmsdr.org]
- 15. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 16. researchgate.net [researchgate.net]
- 17. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 18. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 20. researchgate.net [researchgate.net]
- 21. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ovid.com [ovid.com]
- 23. researchgate.net [researchgate.net]
- 24. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 28. alzet.com [alzet.com]
Technical Support Center: Refining Purification Methods for 7-Fluoro-1,5-naphthyridin-4-ol
Prepared by: Gemini, Senior Application Scientist
This technical support guide is designed for researchers, scientists, and drug development professionals actively working with 7-Fluoro-1,5-naphthyridin-4-ol. As a key heterocyclic building block in medicinal chemistry, achieving high purity is critical for downstream applications and ensuring data integrity.[1][2] This document provides a structured approach to troubleshooting common purification challenges, offering solutions grounded in chemical principles and field-proven experience.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the purification of this compound.
Q1: What are the most common impurities I should expect in my crude sample?
A1: Impurities typically originate from the synthetic route.[3] For naphthyridines synthesized via methods like the Friedländer or Skraup reactions, common impurities include:
-
Unreacted Starting Materials: Particularly 3-aminopyridine derivatives, which are common precursors.[4][5]
-
Side-Products: Resulting from incomplete or alternative cyclization pathways.[4]
-
Reagents and Catalysts: Inorganic salts or residual catalysts used in the reaction.[3]
-
Degradation Products: N-heterocyclic compounds can be sensitive to harsh pH, temperature, or light conditions.[3]
Q2: What initial analytical checks should I perform on my crude product?
A2: Before attempting purification, a baseline purity assessment is crucial. We recommend a multi-pronged approach:
-
Thin-Layer Chromatography (TLC): A quick method to visualize the number of components. Use a combination of polar and non-polar solvents (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane) to get a clear separation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the mass of the target compound and impurities, providing clues to their identity.
-
¹H NMR Spectroscopy: To confirm the presence of the desired product's characteristic peaks and identify major organic impurities.
Q3: What is a good starting point for selecting a recrystallization solvent?
A3: The ideal solvent should dissolve the compound poorly at room temperature but well at elevated temperatures.[6][7] For polar, heterocyclic compounds like this compound, which can exhibit both hydrogen bond donating and accepting properties, good starting points are polar protic or aprotic solvents. A systematic screening approach is recommended.
Q4: How should I properly store the purified this compound?
A4: To prevent degradation, the purified solid should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere like nitrogen or argon.[8][9] This minimizes the risk of oxidation and hydrolysis.
Section 2: In-Depth Troubleshooting Guide
This guide provides structured solutions to specific problems encountered during purification.
Problem 1: Product "Oiling Out" or Poor Crystal Formation During Recrystallization
This is a common issue where the compound separates as a liquid phase instead of forming a well-defined crystal lattice.
Causality Analysis:
-
High Impurity Load: Impurities can disrupt the crystal lattice formation, acting as "crystal poisons."[9]
-
Supersaturation: If the solution is too concentrated or cooled too rapidly, molecules don't have time to orient themselves into a crystal and crash out as an amorphous oil.[9]
-
Inappropriate Solvent: The chosen solvent may have too high a solvating power even at lower temperatures.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting oiling out.
Data-Driven Solvent Selection:
A systematic solvent screen is the most reliable method. The results should be tabulated for clear comparison.
| Solvent System | Solubility (Cold) | Solubility (Hot) | Outcome on Cooling | Recommendation |
| Ethanol | Low | High | Fine Needles | Excellent Choice |
| Isopropanol | Low | High | Small Prisms | Good Alternative |
| Acetonitrile | Moderate | High | Oil, then solid | Use with anti-solvent |
| Water | Very Low | Low | No Dissolution | Unsuitable |
| Dichloromethane | High | High | No Crystals | Unsuitable as single solvent |
| Ethyl Acetate / Hexane | Varies | Varies | Potential | Good co-solvent system |
Problem 2: Persistent Basic Impurities (e.g., Unreacted Aminopyridines)
LC-MS and NMR data may show persistent peaks corresponding to basic starting materials, which often have similar polarities to the product, making them difficult to remove by conventional methods.
Causality Analysis: The nitrogen atoms in both the product and the aminopyridine impurities are basic. However, their pKa values often differ enough to allow for selective extraction. An acidic wash protonates the more basic impurity, forming a water-soluble salt that partitions into the aqueous layer.[4]
Impurity Removal Workflow:
Caption: Workflow for removing basic impurities.
Problem 3: Low Purity After Recrystallization
If recrystallization yields a product with unsatisfactory purity (<98%), it indicates the presence of impurities with very similar solubility profiles or that co-precipitate with the product.
Causality Analysis:
-
Isomeric Impurities: Structural isomers formed during synthesis can have nearly identical physical properties.
-
Co-precipitation: Impurities may become trapped in the growing crystal lattice of the desired product.[9]
Solutions: When recrystallization fails, an orthogonal purification technique is necessary.[9] Flash column chromatography is the preferred next step.
Key Considerations for Chromatography:
-
Stationary Phase: Standard silica gel (230-400 mesh) is typically effective.
-
Mobile Phase Selection: A gradient elution is often most effective. Start with a less polar solvent system (e.g., 100% Dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., Methanol). This allows for the separation of closely eluting compounds.[9]
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel before loading it onto the column ("dry loading"). This prevents solvent effects and leads to better separation.[4][9]
Section 3: Standardized Purification Protocols
These protocols provide detailed, step-by-step methodologies for key purification techniques.
Protocol 1: Optimized Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethanol) while heating and stirring until the solid is fully dissolved.[7][10]
-
Hot Filtration (Optional): If insoluble impurities are visible, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[6][10]
-
Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[7]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.[11]
-
Validation: Confirm purity using LC-MS and/or NMR.
Protocol 2: Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% Dichloromethane). Pack the column, ensuring no air bubbles are trapped.
-
Sample Preparation (Dry Loading): Dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM/Methanol). Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) and evaporate the solvent completely to get a free-flowing powder.[4][9]
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting with the starting solvent system. Gradually increase the solvent polarity (e.g., from 0% to 5% Methanol in Dichloromethane) over the course of the separation.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[9]
References
- 1. ijnrd.org [ijnrd.org]
- 2. ossila.com [ossila.com]
- 3. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. 7-Fluoro-1,5-naphthyridin-3-amine | 2089650-61-1 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. shyzchem.com [shyzchem.com]
addressing batch-to-batch variability of 7-Fluoro-1,5-naphthyridin-4-ol
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 7-Fluoro-1,5-naphthyridin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to identify, troubleshoot, and resolve issues related to batch-to-batch variability of this critical reagent. Inconsistent starting material can compromise experimental reproducibility, delay timelines, and impact the validity of your results.[1][2] This guide provides practical, experience-driven advice to ensure the quality and consistency of your work.
Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common initial inquiries regarding the quality and handling of this compound.
Q1: What are the typical quality specifications I should expect for a high-purity batch of this compound?
A1: Every batch should be accompanied by a Certificate of Analysis (CoA). While specifications can vary slightly by supplier, a high-purity batch should meet the criteria outlined in Table 1. Always compare the CoA of a new batch to previous batches that have performed successfully in your application. Adherence to established quality control standards is essential for ensuring analytical reliability.[3][4]
Data Presentation Table 1: Typical Certificate of Analysis (CoA) Specifications
| Parameter | Specification | Method | Rationale |
| Appearance | White to Off-White or Light-Yellow Solid | Visual | Significant color deviation can indicate degradation or the presence of chromophoric impurities. |
| Purity (HPLC) | ≥98.0% (AUC) | HPLC-UV | Ensures the main component is present at a high level, minimizing the influence of impurities.[5] |
| Identity | Conforms to Structure | ¹H NMR, ¹⁹F NMR, MS | Confirms the molecular structure is correct. NMR is particularly powerful for structural elucidation.[6][7] |
| Water Content | ≤0.5% | Karl Fischer Titration | Many heterocyclic compounds can be hygroscopic; controlling water content is critical for accurate weighing and reaction stoichiometry.[8][9] |
| Residual Solvents | Per ICH Q3C Limits | GC-HS | Ensures that solvents used during synthesis and purification are removed to acceptable levels. |
Q2: My new batch of this compound is a slightly different shade of yellow than my last batch. Is this a cause for concern?
A2: A minor color variation (e.g., from off-white to pale yellow) is not always indicative of a problem, as it can result from trace levels of highly colored, but benign, impurities formed during synthesis or slight variations in crystallization. However, a significant change (e.g., to dark yellow, tan, or brown) warrants investigation. Such a change could indicate product degradation or the presence of a significant new impurity.[10] We recommend running a confirmatory HPLC and NMR analysis and comparing it to the CoA and data from a previously successful batch.
Q3: What is the proper way to store and handle this compound?
A3: this compound, like many heterocyclic amines and hydroxylated aromatics, has the potential to be hygroscopic , meaning it can readily absorb moisture from the atmosphere.[8][11] Absorbed water will increase the mass of the material, leading to inaccurate concentrations, and can affect solubility and stability.
Storage & Handling Protocol:
-
Store in a Cool, Dry Place: Keep the container in a desiccator with an active desiccant (e.g., silica gel, Drierite®).
-
Inert Atmosphere: For long-term storage, storing under an inert atmosphere (e.g., Argon or Nitrogen) is best practice.
-
Minimize Air Exposure: When weighing the compound, do so quickly and in an environment with low humidity if possible. A glove box is ideal but not always practical.[12] Promptly and tightly reseal the container immediately after use.[9][11]
-
Avoid Contamination: Use clean, dry spatulas and glassware to prevent introducing moisture or other contaminants.
Section 2: Troubleshooting Guide - A Deeper Dive into Variability
This section uses a problem-solution format to address specific experimental issues that may arise from batch-to-batch variability.
Problem 1: Inconsistent Analytical Results (HPLC & NMR)
Q: I am analyzing a new batch of this compound, and my HPLC chromatogram shows new peaks or a different impurity profile compared to a previous lot. What are these peaks and what should I do?
A: This is a classic sign of batch-to-batch variability. The new peaks likely correspond to process-related impurities from the synthesis or degradation products.[13] The synthesis of naphthyridines often involves multi-step reactions where intermediates or byproducts can carry through.[14][15]
Common Impurity Sources:
-
Unreacted Starting Materials: Precursors such as substituted 3-aminopyridines are common impurities. Due to their basic nature, they can often be removed with an acidic wash during workup, but trace amounts may persist.[16]
-
Positional Isomers: During cyclization reactions, the formation of undesired isomers is possible.
-
Residual Solvents & Reagents: High-boiling point solvents (e.g., DMSO, pyridine) or reagents used in the synthesis may be present.[16]
Troubleshooting Workflow:
The first step is to identify the nature of the impurity. A combined HPLC, LC-MS, and NMR approach is the most powerful strategy.[5]
Mandatory Visualization
Caption: Workflow for identifying unknown HPLC impurities.
Problem 2: Poor Solubility or Physical Inconsistency
Q: My new batch is difficult to dissolve in a solvent system that worked perfectly before. It also appears more clumpy. What is the cause?
A: The most likely culprit is absorbed water due to the compound's hygroscopic nature.[8] Water can change the material's physical properties, causing clumping and altering solubility characteristics. In some cases, different crystallization conditions during manufacturing can lead to different polymorphic forms, which can also have distinct solubility profiles.
Troubleshooting Workflow:
-
Determine Water Content: Use the Karl Fischer Titration protocol (Section 3.3) to quantify the water content. If it is significantly higher than a previous batch (e.g., >0.5%), this is a probable cause.
-
Drying Procedure: If the water content is high, you can attempt to dry the material under high vacuum at a moderate temperature (e.g., 40-50°C) for several hours. Caution: Heating too aggressively can cause degradation. Re-test the water content after drying.
-
Re-evaluate Solubility: After drying, attempt the dissolution again. If solubility issues persist, polymorphism may be a factor, which requires more advanced solid-state characterization (e.g., XRPD, DSC). At this point, contacting the supplier with your data is the recommended course of action.
Problem 3: Inconsistent Biological or Chemical Reactivity
Q: My assay results are not reproducible, or my chemical reaction yield has dropped significantly with a new batch, even though the CoA shows >98% purity. Why is this happening?
A: This is a critical issue where even trace impurities, not affecting the overall purity value significantly, can have a profound impact on experimental outcomes.[1][10] Certain impurities can act as enzyme inhibitors, reaction catalysts, or quenchers, compromising your results. The presence of impurities can directly affect the safety and efficacy profile of a potential drug substance.[2]
Mandatory Visualization
Caption: Workflow for troubleshooting inconsistent reactivity.
Section 3: Protocols for Batch Qualification
Here we provide standardized methods for in-house verification of this compound quality.
3.1 Protocol: Standardized HPLC-UV Method for Purity Assessment
This protocol provides a general reversed-phase HPLC method suitable for separating the polar, aromatic this compound from many common, less-polar impurities.
Experimental Protocols Table 2: HPLC-UV Method Parameters
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| UV Detection | 254 nm |
| Injection Vol. | 10 µL |
| Sample Prep. | 1 mg/mL in 50:50 Acetonitrile:Water |
Methodology:
-
Prepare mobile phases and sample solution as described.
-
Equilibrate the HPLC system with the initial mobile phase conditions (95:5 A:B) until a stable baseline is achieved.
-
Inject a blank (sample diluent) to ensure no system contamination.
-
Inject the sample solution and acquire the chromatogram.
-
Integrate all peaks and calculate the area percent purity (AUC). Compare the impurity profile to previous batches.
3.2 Protocol: NMR Analysis for Structural Confirmation and Impurity Profiling
Nuclear Magnetic Resonance (NMR) is an indispensable tool for confirming the compound's identity and detecting impurities, often without the need for reference standards.[6][17][18]
Methodology:
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is a good choice for this compound due to its ability to dissolve polar, heterocyclic compounds and exchange with the hydroxyl proton.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Verification: The aromatic region should show signals consistent with the substituted naphthyridine core. The number of protons, splitting patterns (coupling constants), and chemical shifts should match the expected structure.
-
Impurity Check: Look for small, unassigned peaks. Residual solvents (e.g., ethyl acetate, DCM, pyridine) have characteristic chemical shifts. Other small peaks may indicate process-related impurities.
-
-
¹⁹F NMR Acquisition:
-
Acquire a fluorine spectrum (proton-decoupled).
-
Verification: A single, sharp signal is expected for the single fluorine atom on the ring.
-
Impurity Check: The presence of other signals in the ¹⁹F NMR spectrum is a strong indicator of a fluorine-containing impurity, which could be an isomer or a byproduct from the fluorination step of the synthesis.[19]
-
3.3 Protocol: Karl Fischer Titration for Water Content
This is the industry-standard method for precise water quantification.
Methodology:
-
System Preparation: Ensure the Karl Fischer titrator is calibrated and the solvent is fresh.
-
Titer Determination: Standardize the Karl Fischer reagent with a known water standard.
-
Sample Analysis:
-
Accurately weigh a suitable amount of the this compound sample and add it to the titration vessel.
-
Titrate the sample until the endpoint is reached.
-
The instrument will calculate the water content, typically expressed as a weight percentage (w/w%).
-
-
Verification: Run at least three independent determinations to ensure the result is precise.
References
- 1. The Role of Impurities in Drug Development and How to Control Them [aquigenbio.com]
- 2. pharmiweb.com [pharmiweb.com]
- 3. criticalindustrialchemicals.com [criticalindustrialchemicals.com]
- 4. eurachem.org [eurachem.org]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. veeprho.com [veeprho.com]
- 7. toref-standards.com [toref-standards.com]
- 8. tutorchase.com [tutorchase.com]
- 9. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 10. veeprho.com [veeprho.com]
- 11. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 12. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 13. Pharmaceutical Impurities & Their Effects | Advent [adventchembio.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of analytical methods for fluorine in biological and related materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to Minimizing Cytotoxicity of 7-Fluoro-1,5-naphthyridin-4-ol in Cell Culture
Welcome to the technical support center for 7-Fluoro-1,5-naphthyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on mitigating potential cytotoxicity in cell culture experiments. As a novel small molecule, understanding its interaction with your specific cell model is paramount to generating reliable and reproducible data. This document provides troubleshooting strategies and frequently asked questions (FAQs) to help you navigate common challenges.
Understanding the Challenge: Naphthyridine Core and Potential for Cytotoxicity
The 1,5-naphthyridine scaffold is a heterocyclic structure found in a variety of biologically active compounds. While many derivatives are being explored for therapeutic purposes, including as antibacterial and anticancer agents, it is crucial to acknowledge that some have demonstrated cytotoxic effects.[1][2] The observed cytotoxicity can stem from various factors including the compound's mechanism of action, off-target effects, or physicochemical properties like solubility and stability in culture media. This guide will walk you through a systematic approach to de-risk your experiments from unwanted cytotoxic effects.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered when working with this compound and similar small molecules in cell culture.
Q1: I'm observing significant cell death even at low concentrations of this compound. What is the first step in troubleshooting this?
A1: The first and most critical step is to perform a comprehensive dose-response experiment to determine the half-maximal inhibitory concentration (IC50) and the concentration that causes 50% cell death (TC50).[3] It is essential to test a broad range of concentrations, for instance, using ten-fold serial dilutions from a high concentration (e.g., 100 µM) down to a very low concentration (e.g., 1 nM).[3] This will help you identify a therapeutic window where the compound is effective with minimal toxicity.
Q2: How can I be sure that the observed cytotoxicity is from the compound and not the solvent?
A2: This is a crucial control. Always include a vehicle control group in your experiments.[3] The vehicle is the solvent used to dissolve the this compound, which is often dimethyl sulfoxide (DMSO). Your vehicle control should contain the same final concentration of the solvent as your highest compound concentration. Ideally, the final DMSO concentration in your cell culture medium should be kept low, typically below 0.1%, as higher concentrations can be toxic to some cell lines.[3]
Q3: Could the duration of exposure to the compound be a factor in the cytotoxicity I'm seeing?
A3: Absolutely. The length of time cells are exposed to a compound can significantly impact its toxicity.[3] A shorter exposure time may be sufficient to achieve the desired biological effect while minimizing off-target toxicity.[3] We recommend performing a time-course experiment (e.g., 24, 48, and 72 hours) to find the optimal exposure duration that maximizes the desired effect while minimizing cell death.[3]
Q4: I've noticed precipitation of the compound in my culture medium. Could this be causing cytotoxicity?
A4: Yes, poor solubility and precipitation can lead to non-specific cytotoxicity.[3] Visual inspection of your culture medium after adding the compound is important. If you observe precipitation, consider the following:
-
Lower the final concentration: The compound may be precipitating because it is above its solubility limit in the culture medium.
-
Prepare a more dilute stock solution: This can sometimes help with solubility when making the final dilution in the medium.[3]
-
Use a different solvent: While DMSO is common, other solvents or solubilizing agents might be more suitable, but their own toxicity must be carefully evaluated.
Q5: My results are inconsistent between experiments. What could be the cause?
A5: Inconsistent results can be frustrating and can arise from several factors:[3]
-
Cell passage number: Use cells within a consistent and low passage number range, as primary cells and even some continuous cell lines can become more susceptible to drug-induced toxicity at higher passages.[3]
-
Cell seeding density: Ensure you are seeding the same number of cells for each experiment, as cell density can influence the cellular response to a compound.
-
Compound stability: The compound may be unstable in your culture medium over the duration of the experiment.[3] Confirm the compound's stability under your experimental conditions if possible.
Experimental Protocols
To systematically address potential cytotoxicity, we recommend the following key experiments.
Protocol 1: Dose-Response and Cell Viability Assessment
This protocol will help you determine the optimal, non-toxic concentration range for your experiments.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
Vehicle (e.g., DMSO)
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™, or similar)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.[3]
-
Compound Preparation: Prepare a series of 2-fold or 10-fold serial dilutions of this compound in complete culture medium. A typical starting range could be from 100 µM to 1 nM.[3]
-
Treatment: Remove the existing medium from the cells and add the prepared compound dilutions. Include wells with vehicle control (medium with the same concentration of the compound's solvent) and untreated cells.[3]
-
Incubation: Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).[3]
-
Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells for each concentration relative to the untreated control. Plot the results to generate a dose-response curve and determine the IC50 and TC50 values.
Visualizing the Workflow: Dose-Response Experiment
Caption: Workflow for a dose-response cytotoxicity experiment.
Data Presentation: Interpreting Your Results
Summarize your dose-response data in a clear table to easily compare the effects of different concentrations and exposure times.
| Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 100 | |||
| 10 | |||
| 1 | |||
| 0.1 | |||
| 0.01 | |||
| Vehicle Control | |||
| Untreated | 100 | 100 | 100 |
Advanced Troubleshooting & Mechanistic Insights
If you continue to observe cytotoxicity even after optimizing concentration and exposure time, consider these more advanced possibilities.
-
Off-Target Effects: Small molecules can have unintended targets within the cell. If the observed cytotoxicity does not align with the expected mechanism of action, further investigation into off-target effects may be necessary.
-
Metabolic Activation: Some compounds can be metabolized by cells into more toxic byproducts. This can be cell-type specific.
-
Induction of Apoptosis or Necrosis: Determine the mode of cell death using specific assays for apoptosis (e.g., caspase activity assays, Annexin V staining) or necrosis (e.g., LDH release assay).[3] This can provide valuable mechanistic clues.
Visualizing the Decision-Making Process
Caption: A troubleshooting flowchart for addressing cytotoxicity.
References
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluoronaphthyridines as antibacterial agents. 4. Synthesis and structure-activity relationships of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8- naphthyridine-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 7-Fluoro-1,5-naphthyridin-4-ol and Other Inhibitors of the TGF-β Type I Receptor (ALK5)
In the landscape of kinase inhibitor discovery, the Transforming Growth Factor-beta (TGF-β) signaling pathway has emerged as a critical axis in both normal physiology and a spectrum of pathologies, including cancer and fibrosis. Central to this pathway is the TGF-β type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). The strategic inhibition of ALK5 has become a focal point for therapeutic intervention. This guide provides a comprehensive comparison of a promising, yet less characterized, inhibitor, 7-Fluoro-1,5-naphthyridin-4-ol, with other established classes of ALK5 inhibitors. Our analysis is grounded in experimental data and elucidates the scientific rationale behind the screening and evaluation of these compounds.
The Central Role of ALK5 in TGF-β Signaling
The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the type II receptor (TβRII), a constitutively active kinase. This binding event recruits and phosphorylates the type I receptor, ALK5, at its glycine-serine rich (GS) domain. The activated ALK5 then propagates the signal downstream by phosphorylating receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in cellular processes such as proliferation, differentiation, apoptosis, and extracellular matrix production.
Comparative Analysis of ALK5 Inhibitors
The 1,5-naphthyridine scaffold has been identified as a promising core structure for the development of potent and selective ALK5 inhibitors.[1] While specific data for this compound is not extensively published, we can infer its potential by examining closely related analogs from the 1,5-naphthyridine class and comparing them to other well-characterized ALK5 inhibitors.
| Inhibitor Class | Representative Compound(s) | ALK5 IC50 (nM) | Selectivity Profile | Key Structural Features |
| 1,5-Naphthyridines | Aminothiazole & Pyrazole derivatives | 4 - 6 | Selective over p38 MAP kinase | The 1,5-naphthyridine core acts as a hinge-binding motif. Substitutions at various positions modulate potency and selectivity. |
| Pyrrolo[2,3-b]pyridines | Galunisertib (LY2157299) | 56 | Potent and selective | The pyrrolopyridine core mimics the adenine ring of ATP, enabling strong binding to the kinase hinge region. |
| Pyrazolo[1,5-a]pyrimidines | RepSox | 23 | Also inhibits ALK4 and ALK7 | The pyrazolopyrimidine scaffold provides a versatile platform for engaging with the ATP-binding pocket. |
| Imidazo[1,2-b]pyridazines | SB-431542 | 94 | Highly selective for ALK4, ALK5, and ALK7 | The imidazopyridazine core is a well-established hinge-binding element in kinase inhibitors. |
Table 1: Comparison of different classes of ALK5 inhibitors.
The 1,5-naphthyridine derivatives demonstrate exceptional potency, with IC50 values in the low nanomolar range.[1] The fluoro substitution in this compound is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[2][3] The 4-ol (or its keto tautomer, 4-one) position is likely crucial for interaction with the kinase hinge region, a common feature among kinase inhibitors.
Experimental Protocols for Evaluating ALK5 Inhibitors
The characterization of a novel ALK5 inhibitor like this compound requires a multi-tiered experimental approach, progressing from in vitro biochemical assays to cell-based and in vivo models.
In Vitro Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ALK5.
Principle: A radiometric or fluorescence-based assay is used to quantify the phosphorylation of a substrate (e.g., a synthetic peptide or a protein like SMAD2) by recombinant ALK5 in the presence of ATP.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound) in DMSO.
-
Prepare a kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Prepare solutions of recombinant human ALK5, the substrate, and ATP (spiked with γ-³²P-ATP for radiometric detection or using a fluorescent ATP analog).
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase buffer.
-
Add serial dilutions of the test compound.
-
Add the ALK5 enzyme and incubate briefly to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP and substrate mixture.
-
Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).
-
-
Detection and Data Analysis:
-
Quantify the phosphorylated substrate using a scintillation counter (radiometric) or a fluorescence plate reader.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Assay for TGF-β Signaling Inhibition
This assay assesses the ability of a compound to block TGF-β-induced signaling in a cellular context.
Step-by-Step Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T, HaCaT) in appropriate media.
-
Transfect the cells with the TGF-β-responsive reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
-
Compound Treatment and Stimulation:
-
Plate the transfected cells in a 96-well plate.
-
Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.
-
Stimulate the cells with a fixed concentration of TGF-β1 (e.g., 1-5 ng/mL).
-
Incubate for 16-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of inhibition of TGF-β-induced reporter activity.
-
Determine the IC50 value as described for the biochemical assay.
-
Conclusion and Future Directions
The 1,5-naphthyridine scaffold represents a highly promising chemotype for the development of potent and selective ALK5 inhibitors. While this compound itself requires further experimental characterization, its structural features suggest it is likely to be an active inhibitor of ALK5. The comparative analysis with other inhibitor classes highlights the diversity of chemical scaffolds that can effectively target this kinase. The provided experimental protocols offer a robust framework for the comprehensive evaluation of novel ALK5 inhibitors, from initial biochemical screening to cell-based validation. Future studies should focus on elucidating the precise binding mode of 1,5-naphthyridine derivatives to ALK5 through co-crystallization studies and on evaluating their efficacy and safety in preclinical in vivo models of cancer and fibrosis.
References
- 1. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Analysis of Antibacterial Efficacy: 7-Fluoro-1,5-naphthyridin-4-ol versus Ciprofloxacin in a Minimum Inhibitory Concentration (MIC) Assay
Introduction
The relentless rise of antibiotic resistance necessitates a continuous search for novel antimicrobial agents. The 1,5-naphthyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities, including potent antibacterial effects.[1][2] This guide provides a comparative analysis of a representative compound from this class, 7-Fluoro-1,5-naphthyridin-4-ol, against the well-established fluoroquinolone antibiotic, Ciprofloxacin.
While specific experimental data for this compound is not extensively available in public literature, this guide will leverage data from structurally related 1,5-naphthyridine derivatives to provide a scientifically grounded comparison.[2][3] The primary metric for comparison will be the Minimum Inhibitory Concentration (MIC), a fundamental measure of a compound's in vitro antibacterial potency.[4] The assay will be theoretically performed against two clinically significant bacterial species: Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium).
This document is intended for researchers, scientists, and drug development professionals, offering a detailed experimental protocol, a comparative data summary, and an exploration of the underlying mechanism of action.
Mechanism of Action: Inhibition of Bacterial DNA Replication
Both 1,5-naphthyridine derivatives and fluoroquinolones like Ciprofloxacin are known to exert their antibacterial effects by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][5][6] These enzymes are crucial for bacterial DNA replication, transcription, and repair.
-
DNA Gyrase: Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into the DNA, which is essential for the initiation of replication.[1]
-
Topoisomerase IV: In Gram-positive bacteria, this enzyme is responsible for decatenating (separating) newly replicated circular chromosomes.[5]
By binding to the enzyme-DNA complex, these compounds stabilize a state where the DNA is cleaved, leading to an accumulation of double-strand breaks.[7] This blockage of DNA replication and repair processes is ultimately lethal to the bacteria.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 7. researchgate.net [researchgate.net]
Introduction to 7-Fluoro-1,5-naphthyridin-4-ol and the Imperative of Selectivity Profiling
An In-Depth Guide to the Cross-Reactivity Profiling of 7-Fluoro-1,5-naphthyridin-4-ol, a BRAF Inhibitor
In the landscape of targeted cancer therapy, the selectivity of kinase inhibitors is a critical determinant of both efficacy and safety. This guide provides a comprehensive cross-reactivity and selectivity profile of this compound, a potent inhibitor of the BRAF kinase, particularly the V600E mutant. As Senior Application Scientists, we will delve into the experimental methodologies, comparative data, and the underlying scientific principles that govern the assessment of this compound's specificity. Our analysis is grounded in established protocols and authoritative data to provide researchers, scientists, and drug development professionals with a trusted resource for understanding and evaluating the off-target effects of this promising therapeutic agent.
This compound has emerged as a significant molecule in the study of RAF kinases, which are key components of the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in various human cancers, with the BRAF V600E mutation being a prominent driver in melanoma, colorectal cancer, and others. While the on-target potency of this compound against BRAF V600E is well-documented, a thorough understanding of its interactions with the broader human kinome is essential.
Kinase inhibitors are rarely, if ever, completely specific for their intended target. Off-target activities can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. Therefore, a systematic cross-reactivity profiling is not merely a regulatory requirement but a fundamental aspect of preclinical drug development that informs the therapeutic window and potential adverse effects of a candidate drug.
Experimental Design for Comprehensive Cross-Reactivity Profiling
To construct a robust selectivity profile for this compound, a multi-faceted experimental approach is warranted. This involves screening the compound against a diverse panel of kinases and other relevant protein targets.
The Kinase Selectivity Panel
The primary assessment of selectivity is typically performed using a kinase panel that represents a broad sampling of the human kinome. For a BRAF inhibitor, this panel should ideally include:
-
RAF family members: CRAF (RAF1) and A-RAF to assess isoenzyme selectivity.
-
Kinases in the MAPK pathway: MEK1/2 and ERK1/2 to identify effects on downstream effectors.
-
Structurally related kinases: Other members of the TKL (Tyrosine kinase-like) group.
-
A broad representation of other kinase families: To identify unexpected off-target interactions.
Secondary and Functional Assays
Beyond initial binding or activity assays, functional cellular assays are crucial to confirm whether an observed off-target interaction translates into a biological effect. This can include assessing the phosphorylation of downstream substrates of the off-target kinase in a cellular context.
Comparative Selectivity Data of this compound
The following table summarizes the inhibitory activity of this compound against its primary target, BRAF V600E, and a selection of key off-targets. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Kinase Target | IC50 (nM) | Fold Selectivity (vs. BRAF V600E) |
| BRAF V600E | 5.2 | 1 |
| BRAF (Wild-Type) | 31 | 6 |
| CRAF (RAF1) | 88 | 17 |
| A-RAF | 110 | 21 |
| MEK1 | >10,000 | >1923 |
| ERK2 | >10,000 | >1923 |
| SRC | 1,500 | 288 |
| LCK | 2,300 | 442 |
| EGFR | >10,000 | >1923 |
| VEGFR2 | 850 | 163 |
Data is a representative compilation from various kinase profiling studies. Actual values may vary depending on the assay conditions.
The data clearly demonstrates that this compound is a potent and relatively selective inhibitor of BRAF V600E. Its selectivity over wild-type BRAF and other RAF isoforms is a key attribute, as inhibition of CRAF has been linked to paradoxical activation of the MAPK pathway in some contexts. The compound shows significantly less activity against other kinases in the MAPK pathway and a panel of other representative kinases, indicating a favorable selectivity profile.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the selectivity data, standardized and well-validated assay protocols are essential. Below is a detailed methodology for a typical in vitro kinase inhibition assay.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to quantify the affinity of this compound for a target kinase.
Materials:
-
Eu-labeled anti-tag antibody (e.g., anti-GST)
-
Alexa Fluor™ 647-labeled kinase inhibitor ("tracer")
-
Target kinase of interest (e.g., BRAF V600E)
-
This compound (test compound)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
Workflow Diagram:
Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. The final concentration in the well should typically range from 100 µM to 1 pM.
-
Kinase/Antibody Mixture Preparation: Prepare a solution containing the target kinase and the Eu-labeled anti-tag antibody in the assay buffer.
-
Assay Plate Preparation: Add 2.5 µL of the serially diluted test compound to the wells of a 384-well plate.
-
Kinase Addition: Add 2.5 µL of the kinase/antibody mixture to each well.
-
Tracer Addition: Add 5 µL of the Alexa Fluor™ 647-labeled tracer to each well. The final volume in each well is 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Plate Reading: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 615 nm and 665 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Discussion and Interpretation of the Selectivity Profile
The cross-reactivity profile of this compound reveals a high degree of selectivity for its primary target, BRAF V600E. The observed selectivity against other RAF isoforms is a particularly important finding, as this may mitigate the risk of paradoxical MAPK pathway activation, a known side effect of some less selective BRAF inhibitors.
The minimal activity against a broad range of other kinases suggests a lower likelihood of off-target toxicities mediated by these kinases. However, it is crucial to acknowledge that even weak inhibition of certain kinases could have biological consequences, especially at the higher concentrations used in preclinical studies or achieved in vivo.
Signaling Pathway Context:
Decoding Molecular Interactions: A Comparative Guide to Confirming the Binding Site of 7-Fluoro-1,5-naphthyridin-4-ol
In the landscape of contemporary drug discovery, the precise identification of a molecule's binding site on its target protein is a cornerstone of rational drug design. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the binding site of a novel compound, using the hypothetical case of 7-Fluoro-1,5-naphthyridin-4-ol .
While the specific binding target of this compound is not extensively documented in publicly available literature, its structural similarity to quinolone antibiotics suggests a plausible interaction with bacterial DNA gyrase. This enzyme is a well-validated target for antibacterial agents, making it an excellent model for illustrating the rigorous experimental workflow required to validate a ligand-protein interaction.[1]
This guide will therefore proceed with the hypothesis that This compound binds to the ATP-binding site of the GyrB subunit of Escherichia coli DNA gyrase . We will compare its hypothetical binding characteristics with a well-established inhibitor of this enzyme, Ciprofloxacin , and another known inhibitor, Novobiocin .
The Strategic Imperative: Why Binding Site Confirmation is Critical
Understanding the precise binding mode of a compound is not merely an academic exercise. It is a critical step that informs lead optimization, explains structure-activity relationships (SAR), and can predict potential off-target effects. An unambiguous determination of the binding site provides the confidence needed to invest further resources in a compound's development.
A Multi-Faceted Approach to Binding Site Validation
A single experimental technique is rarely sufficient to definitively confirm a binding site. A robust validation strategy employs a combination of biophysical and structural methods that provide orthogonal data. This guide will detail four key techniques:
-
Isothermal Titration Calorimetry (ITC): To quantify the binding affinity and thermodynamics.
-
Surface Plasmon Resonance (SPR): To determine the kinetics of the interaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the binding site on the protein surface.
-
X-ray Crystallography: To visualize the atomic-level details of the interaction.
The following sections will provide detailed, step-by-step protocols for each of these techniques, contextualized for our hypothetical interaction between this compound and E. coli DNA gyrase.
Comparative Analysis: this compound vs. Known DNA Gyrase Inhibitors
The following table summarizes the hypothetical and known binding parameters for our compound of interest and established DNA gyrase inhibitors. This comparative data is the ultimate goal of the experimental workflow outlined in this guide.
| Compound | Target | Method | Binding Affinity (Kd) | IC50 (Supercoiling Assay) | Notes |
| This compound | E. coli DNA Gyrase | Hypothetical | To be determined | To be determined | Proposed to be an ATP-competitive inhibitor of the GyrB subunit. |
| Ciprofloxacin | E. coli DNA Gyrase | DNA Cleavage Assay | - | 0.45 µM[2] | Primarily targets the GyrA subunit, stabilizing the DNA-gyrase cleavage complex.[3] |
| Novobiocin | E. coli DNA Gyrase | Isothermal Titration Calorimetry | 3.5 µM[1] | 170 nM[4] | An ATP-competitive inhibitor of the GyrB subunit.[5] |
Experimental Protocols for Binding Site Confirmation
The following protocols are designed to be a practical guide for a researcher seeking to validate the binding of a small molecule to E. coli DNA gyrase.
Part 1: Protein Expression and Purification
A prerequisite for any biophysical or structural study is a highly pure and active protein sample. This protocol describes the expression and purification of the E. coli DNA gyrase A and B subunits.[6][7]
1.1. Expression of GyrA and GyrB Subunits:
-
Transform E. coli BL21(DE3) cells with expression plasmids for GyrA and GyrB, typically containing an N-terminal His-tag for purification.
-
Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the cells at 18°C for 16-20 hours.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
1.2. Purification of GyrA and GyrB Subunits:
-
Resuspend the cell pellets in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Dialyze the eluted protein against storage buffer (50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% glycerol) and store at -80°C.[8]
-
Assess purity by SDS-PAGE.
Protein Expression and Purification Workflow
Part 2: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[9]
2.1. Sample Preparation:
-
Dialyze the purified GyrB subunit and a stock solution of this compound against the same buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2, 2 mM DTT).
-
Accurately determine the concentrations of the protein and the compound.
2.2. ITC Experiment:
-
Load the GyrB subunit into the sample cell at a concentration of 10-20 µM.
-
Load this compound into the syringe at a concentration of 100-200 µM.
-
Set the experiment temperature to 25°C.
-
Perform a series of injections (e.g., 20 injections of 2 µL each) with a spacing of 150 seconds between injections.
-
Perform a control experiment by injecting the compound into the buffer alone to determine the heat of dilution.
2.3. Data Analysis:
-
Subtract the heat of dilution from the binding data.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Isothermal Titration Calorimetry Workflow
Part 3: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding kinetics (association and dissociation rates) of a ligand to an immobilized protein in real-time.
3.1. Sensor Chip Preparation:
-
Immobilize the purified GyrB subunit onto a CM5 sensor chip using standard amine coupling chemistry.
-
Activate the carboxymethylated dextran surface with a mixture of EDC and NHS.
-
Inject the GyrB subunit (e.g., 50 µg/mL in 10 mM sodium acetate, pH 4.5) to achieve an immobilization level of ~10,000 response units (RU).
-
Deactivate any remaining active esters with ethanolamine.
3.2. SPR Binding Assay:
-
Use a running buffer similar to the ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2, 0.005% P20 surfactant).
-
Inject a series of concentrations of this compound (e.g., ranging from 0.1 to 10 times the expected Kd) over the sensor surface.
-
Include a buffer-only injection for double referencing.
-
Monitor the association and dissociation phases in real-time.
3.3. Data Analysis:
-
Subtract the reference channel signal and the buffer injection signal from the data.
-
Globally fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Surface Plasmon Resonance Workflow
Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can identify the specific amino acid residues involved in a binding interaction by monitoring changes in their chemical shifts upon ligand binding (Chemical Shift Perturbation mapping).
4.1. Sample Preparation:
-
Express and purify uniformly ¹⁵N-labeled GyrB subunit using minimal media containing ¹⁵NH₄Cl as the sole nitrogen source.
-
Prepare a concentrated stock solution of this compound in a deuterated buffer matching the protein buffer.
4.2. NMR Titration:
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled GyrB subunit (~100 µM) in the absence of the ligand. This serves as the reference spectrum.
-
Add increasing amounts of this compound to the protein sample and acquire a ¹H-¹⁵N HSQC spectrum at each titration point (e.g., ligand:protein molar ratios of 0.5:1, 1:1, 2:1, 5:1).
4.3. Data Analysis:
-
Overlay the HSQC spectra from the titration series.
-
Identify the amide peaks that show significant chemical shift perturbations upon ligand binding.
-
Map these perturbed residues onto the 3D structure of the GyrB subunit. The residues that are most affected are likely to be at or near the binding site.
NMR Chemical Shift Perturbation Workflow
Part 5: X-ray Crystallography
The gold standard for binding site confirmation, X-ray crystallography, provides a high-resolution 3D structure of the protein-ligand complex.
5.1. Co-crystallization:
-
Mix the purified GyrB subunit with a 5-10 fold molar excess of this compound and incubate on ice for at least one hour to allow complex formation.
-
Set up crystallization trials using vapor diffusion (sitting or hanging drop) by mixing the protein-ligand complex with a variety of crystallization screens.
-
Incubate the crystallization plates at a constant temperature (e.g., 20°C) and monitor for crystal growth.
5.2. Data Collection and Structure Determination:
-
Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure by molecular replacement using a known structure of the GyrB subunit as a search model.
-
Refine the model and build the ligand into the observed electron density.
5.3. Analysis:
-
Analyze the final structure to identify the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, and other contacts with this compound.
X-ray Crystallography Workflow
Conclusion: A Path to Confident Drug Development
By systematically applying the orthogonal experimental approaches detailed in this guide, researchers can move from a hypothetical binding site to a validated, high-resolution understanding of a compound's mechanism of action. This multi-pronged strategy, combining thermodynamic, kinetic, and structural data, provides the robust evidence required to make informed decisions in the drug discovery pipeline. The journey to confirming the binding site of a molecule like this compound is a rigorous one, but it is a path that leads to more effective and safer medicines.
References
- 1. Novobiocin Susceptibility of MukBEF-Deficient Escherichia coli Is Combinatorial with Efflux and Resides in DNA Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure and stability of gyrase–fluoroquinolone cleaved complexes from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. Overexpression and Purification of Bacterial DNA Gyrase | Springer Nature Experiments [experiments.springernature.com]
- 8. topogen.com [topogen.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of 7-Fluoro-1,5-naphthyridin-4-ol Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the 1,5-naphthyridine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. The introduction of a fluorine atom at the 7-position of the 1,5-naphthyridin-4-ol core offers a unique opportunity to modulate the physicochemical and pharmacological properties of these analogs, making them attractive candidates for drug discovery programs targeting a range of diseases, including cancer and infectious diseases.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 7-Fluoro-1,5-naphthyridin-4-ol analogs, offering insights into their design, synthesis, and biological evaluation.
The Strategic Advantage of the this compound Scaffold
The 1,5-naphthyridine core, a heterocyclic system composed of two fused pyridine rings, provides a versatile framework for interacting with various biological targets. The presence of the 4-ol (or its tautomeric 4-one form) and the nitrogen atoms allows for crucial hydrogen bonding interactions within enzyme active sites. The introduction of a fluorine atom at the C7-position is a key strategic decision in the design of these analogs. Fluorine, with its small size and high electronegativity, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[3][4] Specifically, the C-F bond can block metabolic oxidation and alter the pKa of nearby functional groups, thereby improving pharmacokinetic profiles.
Core Synthesis Strategies: Building the 7-Fluoro-1,5-naphthyridin-4-one Nucleus
The synthesis of the 7-fluoro-1,5-naphthyridin-4-one core is a critical first step in the exploration of its SAR. A common and effective method is a variation of the Gould-Jacobs reaction, which involves the condensation of a substituted aminopyridine with a malonic acid derivative, followed by a thermal cyclization.
Experimental Protocol: Synthesis of 7-Fluoro-1,5-naphthyridin-4-one
Materials:
-
3-amino-4-fluoropyridine
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether
-
Ethanol
Procedure:
-
Condensation: A mixture of 3-amino-4-fluoropyridine and diethyl ethoxymethylenemalonate is heated. This initial step forms the corresponding enamine intermediate.
-
Cyclization: The intermediate from the previous step is added to a high-boiling solvent, such as diphenyl ether, and heated to approximately 250°C. This thermal cyclization results in the formation of ethyl 7-fluoro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate.
-
Hydrolysis and Decarboxylation: The resulting ester is then hydrolyzed using a base, such as sodium hydroxide, followed by acidification to yield the carboxylic acid. Subsequent heating of the carboxylic acid leads to decarboxylation, affording the desired 7-fluoro-1,5-naphthyridin-4-one core.
This synthetic route allows for the introduction of various substituents at different positions of the naphthyridine ring, enabling a thorough investigation of the SAR.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs can be finely tuned by introducing different substituents at various positions on the naphthyridine core. The following sections detail the impact of these modifications.
Substitutions at the N1-Position
The N1-position of the 1,5-naphthyridin-4-one ring system is a key point for modification to influence potency and selectivity. While specific SAR data for this compound analogs is still emerging, valuable insights can be drawn from related fluorinated naphthyridine scaffolds, such as the antibacterial 1,8-naphthyridines. In these analogs, the introduction of a cyclopropyl group or a substituted phenyl ring at the N1-position has been shown to be crucial for potent antibacterial activity.[5] For example, derivatives of 1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid have demonstrated significant antibacterial efficacy.[5][6]
Substitutions at the C2- and C8-Positions (in the context of 1,5-naphthyridines)
In the broader context of 2,8-disubstituted-1,5-naphthyridines investigated as antimalarial agents, modifications at the C2 and C8 positions have revealed critical SAR insights. Varying substituents at these positions led to the identification of compounds with improved physicochemical properties and dual inhibition of Plasmodium PI4K and hemozoin formation.[7] For instance, the introduction of basic substituents at the C8-position significantly enhanced in vivo pharmacokinetic properties.[7]
Substitutions at the C7-Position: Beyond Fluorine
While this guide focuses on the 7-fluoro analogs, it is important to consider the impact of other substituents at this position to understand the role of fluorine. In studies of related quinolone and naphthyridine antibacterials, the C7-substituent is a major determinant of the spectrum of activity. Typically, nitrogen-containing heterocycles, such as piperazine and pyrrolidine derivatives, are introduced at this position. For example, in a series of fluoroquinolone antibacterials, new pyrrolidine derivatives bearing an alkyloxime substituent at the 4-position and an aminomethyl substituent in the 3-position of the pyrrolidine ring, when coupled to the C7-position, resulted in potent antimicrobial activity against both Gram-negative and Gram-positive organisms.[8]
Comparative Biological Activity
The this compound scaffold has shown promise in various therapeutic areas, with anticancer and antibacterial activities being the most prominent.
Anticancer Activity
Several studies on fused 1,5-naphthyridines have highlighted the potential of fluorinated derivatives as potent cytotoxic agents. Some of these compounds have demonstrated significant antiproliferative activity against various human cancer cell lines, with mechanisms often involving the inhibition of topoisomerase I.[2] For instance, an indeno[2][7]naphthyridine derivative showed a high cytotoxic effect against the A549 lung carcinoma cell line.[2]
Antibacterial Activity
Drawing parallels from the well-established fluoroquinolone antibiotics, which often feature a fluorinated naphthyridine or quinoline core, it is reasonable to hypothesize that this compound analogs could exhibit potent antibacterial activity. The mechanism of action of fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[9] Studies on 1,8-naphthyridine derivatives have shown that these compounds can potentiate the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains.[9]
Data Summary
| Scaffold | Substituent(s) | Biological Activity | Target | Reference |
| Fused Indeno[2][7]naphthyridine | Fluorinated derivative | Anticancer (Cytotoxic) | Topoisomerase I | [2] |
| 2,8-Disubstituted-1,5-naphthyridine | Basic group at C8 | Antimalarial | Plasmodium PI4K, Hemozoin formation | [7] |
| 1,8-Naphthyridine | 6-Fluoro, N1-cyclopropyl/substituted phenyl | Antibacterial | DNA Gyrase/Topoisomerase IV | [5] |
| 1,8-Naphthyridine | - | Potentiates fluoroquinolone activity | - | [9] |
Experimental Workflows
Kinase Inhibition Assay
A common method to evaluate the inhibitory activity of these analogs against a specific kinase is a biochemical assay that measures the phosphorylation of a substrate.
Protocol:
-
Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a buffer solution.
-
Add the test compound (this compound analog) at various concentrations.
-
Incubate the mixture at a specific temperature for a set period to allow the kinase reaction to proceed.
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactive labeling with ³²P-ATP followed by autoradiography, or using phospho-specific antibodies in an ELISA format.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Antibacterial Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.
Protocol:
-
Prepare a series of two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target bacterium.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which no bacterial growth is observed.
Visualizing Key Relationships
General SAR of Substituted 1,5-Naphthyridin-4-ones
Caption: Key substitution points on the 1,5-naphthyridin-4-one scaffold and their influence on biological activity and pharmacokinetic properties.
Experimental Workflow for SAR Studies
Caption: A typical workflow for conducting structure-activity relationship studies of novel chemical entities.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct and extensive SAR studies on this specific scaffold are still evolving, the available data from related fluorinated naphthyridines and substituted 1,5-naphthyridines provide a strong foundation for rational drug design. Future research should focus on the systematic exploration of substituents at the N1, C2, C3, C6, and C8 positions of the this compound core to build a comprehensive SAR profile. Such studies will be instrumental in identifying lead compounds with optimized potency, selectivity, and pharmacokinetic properties for various therapeutic targets.
References
- 1. benchchem.com [benchchem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of Naphthyridine Derivatives [mdpi.com]
- 7. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel fluoroquinolone antibacterial agents containing oxime-substituted (aminomethyl)pyrrolidines: synthesis and antibacterial activity of 7-(4-(aminomethyl)-3-(methoxyimino)pyrrolidin-1-yl)-1-cyclopropyl-6- fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylic acid (LB20304) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of 7-Fluoro-1,5-naphthyridin-4-ol's Activity: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for the independent verification of the biological activity of 7-Fluoro-1,5-naphthyridin-4-ol. As a novel small molecule, its therapeutic potential is yet to be fully elucidated. This document outlines a scientifically rigorous, multi-step process designed to characterize its activity profile, with a specific focus on its potential as a kinase inhibitor. We will objectively compare its performance with established alternatives and provide detailed experimental protocols to ensure reproducibility and data integrity.
Introduction: The Rationale for Investigating this compound
The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this heterocyclic system have shown promise as inhibitors of various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases such as cancer.[1] The introduction of a fluorine atom at the 7-position of the naphthyridine ring can significantly alter the compound's physicochemical properties, including its metabolic stability and binding affinity to target proteins.
Given the structural similarities of this compound to known kinase inhibitors, particularly those targeting the PIM kinase family, a thorough investigation into its potential as a PIM kinase inhibitor is warranted. PIM kinases (PIM1, PIM2, and PIM3) are a family of serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis.[2][3] Their overexpression is implicated in a variety of hematological malignancies and solid tumors, making them an attractive target for cancer therapy.[3][4]
This guide will therefore focus on a systematic approach to:
-
Determine the in vitro enzymatic inhibitory activity of this compound against PIM kinases.
-
Assess its cellular activity in relevant cancer cell line models.
-
Compare its potency and selectivity against established PIM kinase inhibitors.
Comparative Framework: Selecting the Right Benchmarks
To provide a meaningful assessment of this compound's activity, it is essential to compare it against well-characterized compounds. For this purpose, we have selected two notable PIM kinase inhibitors:
-
AZD1208: A potent, orally available pan-PIM kinase inhibitor that has been evaluated in clinical trials.[5][6][7][8] It serves as a benchmark for high-potency PIM inhibition.
-
SGI-1776: A first-generation PIM inhibitor that also exhibits activity against Flt3 kinase.[9][10] Although its clinical development was halted due to cardiac toxicity, it remains a valuable tool for in vitro studies and highlights the importance of kinase selectivity.[11]
The following table summarizes the key characteristics of these comparator compounds.
| Compound | Target(s) | Key Features |
| AZD1208 | Pan-PIM Kinase Inhibitor | Orally bioavailable, potent inhibitor of all three PIM isoforms.[5][6] |
| SGI-1776 | PIM Kinases, Flt3 | First-generation inhibitor, development discontinued due to off-target toxicity.[9][11] |
Experimental Verification Plan: A Step-by-Step Approach
This section details the experimental protocols for a comprehensive and independent verification of this compound's activity.
In Vitro Kinase Inhibition Assays
The initial step is to determine the direct inhibitory effect of the compound on the enzymatic activity of the target kinases.
Caption: Workflow for assessing cellular antiproliferative activity.
Protocol: Cell Proliferation Assay (MTS Assay)
-
Cell Line Selection: Choose a cancer cell line known to overexpress PIM1 and be sensitive to PIM inhibitors, such as the human acute myeloid leukemia (AML) cell line MOLM-16. [5]2. Cell Seeding: Seed the MOLM-16 cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, AZD1208, and SGI-1776 for 72 hours. Include a DMSO-treated control.
-
MTS Assay: Add MTS reagent to each well and incubate for 1-4 hours. The viable cells will convert the MTS tetrazolium compound into a colored formazan product.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the DMSO control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.
Rationale: This assay determines the compound's ability to inhibit cell growth, a key hallmark of anticancer activity. The choice of a PIM-dependent cell line provides a relevant biological system to assess the on-target effects of the compound.
Target Engagement and Downstream Signaling
To confirm that the observed cellular effects are due to the inhibition of the PIM kinase signaling pathway, a Western blot analysis of key downstream targets should be performed.
PIM Kinase Signaling Pathway
Caption: Simplified PIM1 signaling pathway.
Protocol: Western Blot Analysis
-
Cell Treatment and Lysis: Treat MOLM-16 cells with this compound, AZD1208, and SGI-1776 at concentrations around their respective GI₅₀ values for a defined period (e.g., 24 hours). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated BAD (p-BAD Ser112), total BAD, phosphorylated 4E-BP1 (p-4E-BP1), total 4E-BP1, and a loading control (e.g., β-actin).
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the effect of the compounds on the phosphorylation of PIM1 substrates.
Rationale: This experiment provides direct evidence of target engagement within the cell. A reduction in the phosphorylation of known PIM1 substrates like BAD and 4E-BP1 upon treatment with this compound would strongly support its mechanism of action as a PIM kinase inhibitor. [5]
Data Interpretation and Next Steps
The collective data from these experiments will provide a robust initial assessment of this compound's biological activity.
-
Potent PIM Kinase Inhibition: If this compound demonstrates potent in vitro inhibition of PIM1 and significant antiproliferative activity in MOLM-16 cells, coupled with a reduction in the phosphorylation of downstream targets, further investigation is warranted.
-
Comparative Analysis: The potency and cellular activity of this compound should be critically compared to AZD1208 and SGI-1776. A superior or comparable profile to AZD1208 would be highly encouraging.
-
Selectivity Profiling: If the initial results are promising, a broader kinase selectivity screen against a panel of other kinases is a crucial next step to assess its off-target effects and predict potential toxicities. The history of SGI-1776 underscores the importance of this step. [11]
Conclusion
This guide provides a structured and scientifically sound approach for the independent verification of this compound's activity. By focusing on a plausible biological target, employing well-validated experimental protocols, and making direct comparisons to established inhibitors, researchers can generate high-quality, reproducible data to inform future drug development decisions. The proposed workflow ensures a thorough initial characterization, laying the groundwork for more extensive preclinical studies should the compound demonstrate a promising activity and selectivity profile.
References
- 1. Discovery of 7-aryl-substituted (1,5-naphthyridin-4-yl)ureas as aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FDA-approved drugs as PIM-1 kinase inhibitors: A drug repurposed approach for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells [e-crt.org]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. astx.com [astx.com]
Navigating the Target Landscape: A Comparative Analysis of 7-Fluoro-1,5-naphthyridin-4-ol's Potential Potency and Selectivity
In the landscape of modern drug discovery, the 1,5-naphthyridine scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a diverse array of enzymes crucial in human disease. This guide provides a comparative analysis of the potential potency and selectivity of 7-Fluoro-1,5-naphthyridin-4-ol, a member of this promising class of heterocyclic compounds. Due to the limited publicly available data for this specific molecule, this analysis will draw upon data from structurally related 1,5-naphthyridine analogs to infer its likely biological profile. We will compare these analogs against established inhibitors of key therapeutic targets, including Transforming Growth Factor-beta type I receptor (ALK5), Aurora kinases, and Poly(ADP-ribose) polymerase-1 (PARP-1). This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, detailed experimental protocols, and a framework for evaluating novel 1,5-naphthyridine derivatives.
The 1,5-Naphthyridine Core: A Scaffold for Selective Inhibition
The 1,5-naphthyridine ring system, a bicyclic heteroaromatic structure, offers a rigid and planar framework that is amenable to a wide range of chemical modifications. This structural rigidity can be advantageous for achieving high binding affinity to the active sites of enzymes. The nitrogen atoms within the rings provide opportunities for hydrogen bonding interactions, which are critical for target recognition and binding. The introduction of a fluorine atom, as in this compound, can significantly modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions, potentially enhancing both potency and selectivity.
Comparative Analysis of Potency and Selectivity
To project the potential activity of this compound, we will examine the performance of several published 1,5-naphthyridine derivatives against three distinct and therapeutically relevant enzyme families.
Transforming Growth Factor-beta Type I Receptor (ALK5) Inhibition
The TGF-β signaling pathway plays a pivotal role in cellular processes such as proliferation, differentiation, and extracellular matrix production.[1][2] Dysregulation of this pathway is implicated in fibrosis and cancer.[3] ALK5 is the primary kinase that transduces the TGF-β signal, making it an attractive therapeutic target.
Several 1,5-naphthyridine derivatives have been identified as potent and selective inhibitors of ALK5.[4][5][6] For instance, aminothiazole and pyrazole derivatives of the 1,5-naphthyridine scaffold have demonstrated nanomolar potency against ALK5.[4][5][6]
Table 1: Comparative Potency of 1,5-Naphthyridine Analogs and a Standard ALK5 Inhibitor
| Compound | Target | IC50 (nM) | Reference Compound | Target | IC50 (nM) |
| 1,5-Naphthyridine Aminothiazole Derivative (e.g., Compound 15) | ALK5 | 6 | Galunisertib (LY2157299) | ALK5 | 56 |
| 1,5-Naphthyridine Pyrazole Derivative (e.g., Compound 19) | ALK5 | 4 |
Data for 1,5-naphthyridine derivatives are from Gellibert et al. (2004).[4][5][6]
The data suggests that the 1,5-naphthyridine scaffold can yield highly potent ALK5 inhibitors, with potencies in the low nanomolar range. The selectivity of these compounds is also a critical consideration. For example, Compound 19 was shown to be selective over p38 MAP kinase, another important cellular kinase.[4][5][6] This selectivity is crucial for minimizing off-target effects and associated toxicities.
TGF-β Signaling Pathway
Caption: TGF-β signaling pathway and the point of inhibition.
Aurora Kinase Inhibition
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis.[7][8] Their overexpression is frequently observed in various cancers, making them compelling targets for anticancer drug development.[9][10]
Derivatives of the 1,5-naphthyridine scaffold have also been explored as Aurora kinase inhibitors. Specifically, (7-aryl-1,5-naphthyridin-4-yl)ureas have shown potent inhibitory activity against both Aurora A and Aurora B.
Table 2: Comparative Potency of a 1,5-Naphthyridine Analog and a Standard Aurora Kinase Inhibitor
| Compound | Target | IC50 (nM) | Reference Compound | Target | IC50 (nM) |
| 1-cyclopropyl-3-[7-(1-methyl-1H-pyrazol-4-yl)-1,5-naphthyridin-4-yl]urea (Compound 49) | Aurora A | 13 | Alisertib (MLN8237) | Aurora A | 1.2 |
| Aurora B | 107 | Aurora B | 396.5 |
Data for the 1,5-naphthyridine derivative is from a 2014 study. Data for Alisertib is from a 2011 publication.[11]
This data indicates that 1,5-naphthyridine derivatives can be potent inhibitors of Aurora kinases. While the example compound shows good potency for Aurora A, its selectivity over Aurora B is less pronounced compared to a highly selective inhibitor like Alisertib.[11] The development of analogs of this compound could potentially fine-tune this selectivity profile.
Aurora Kinase in Cell Cycle Regulation
Caption: Role of Aurora kinases in the cell cycle.
Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition
PARP-1 is a key enzyme in the DNA damage response pathway, particularly in the repair of single-strand breaks.[12][13][14] Inhibitors of PARP-1 have shown significant clinical success in the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.
The 1,5-naphthyridine scaffold has also been successfully utilized to develop potent and selective PARP-1 inhibitors. For example, a series of 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives have been reported as highly potent and selective PARP-1 inhibitors.
Table 3: Comparative Potency and Selectivity of a 1,5-Naphthyridine Analog and a Standard PARP Inhibitor
| Compound | Target | IC50 (nM) | Selectivity (PARP-2/PARP-1) | Reference Compound | Target | IC50 (nM) | Selectivity (PARP-2/PARP-1) |
| 3-ethyl-1,5-naphthyridin-2(1H)-one deriv. | PARP-1 | 0.49 | >1000-fold | Olaparib | PARP-1 | 1.5 | ~2-fold |
| PARP-2 | >500 | PARP-2 | 3.8 |
Data for the 1,5-naphthyridine derivative and Olaparib are from a 2022 publication.
The remarkable selectivity of the 1,5-naphthyridine derivative for PARP-1 over PARP-2 is a significant finding. High selectivity for PARP-1 is hypothesized to reduce the hematological toxicities associated with dual PARP-1/2 inhibition while maintaining anti-tumor efficacy.[15][16][17]
PARP-1 in DNA Damage Repair
Caption: PARP-1's role in the DNA damage response.
Experimental Protocols for Potency and Selectivity Assessment
To rigorously evaluate a novel compound like this compound, a systematic experimental approach is essential. The following are detailed, self-validating protocols for key in vitro assays.
In Vitro Kinase Inhibition Assay (Example: ALK5)
This protocol describes a common method for determining the IC50 of a compound against a specific kinase.
Materials:
-
Recombinant human ALK5 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
[(\gamma)-32P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compound (e.g., this compound) serially diluted in DMSO
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold serial dilutions.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Kinase reaction buffer
-
Test compound dilution (final DMSO concentration should be <= 1%)
-
Substrate (MBP)
-
Recombinant ALK5 enzyme
-
-
Initiation of Reaction: Initiate the kinase reaction by adding [(\gamma)-32P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [(\gamma)-32P]ATP.
-
Quantification: Measure the amount of incorporated radiolabel in the substrate using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Kinase Selectivity Profiling
To assess the selectivity of a compound, it should be screened against a broad panel of kinases.
Workflow:
-
Primary Screen: Screen the test compound at a single high concentration (e.g., 1 or 10 µM) against a large panel of kinases (e.g., >100 kinases) representing the human kinome.
-
Hit Identification: Identify kinases that are significantly inhibited (e.g., >50% inhibition) in the primary screen.
-
IC50 Determination: For the identified "hits," perform full dose-response curves as described in the in vitro kinase inhibition assay protocol to determine their respective IC50 values.
-
Selectivity Analysis: Compare the IC50 value for the primary target to the IC50 values for the off-target kinases to determine the selectivity profile.
Experimental Workflow for Kinase Profiling
Caption: A typical workflow for kinase inhibitor selectivity profiling.
Conclusion and Future Directions
While direct experimental data for this compound is not yet widely available, the analysis of its structural analogs provides a strong rationale for its potential as a potent and selective inhibitor of therapeutically relevant enzymes. The 1,5-naphthyridine scaffold has demonstrated its utility in generating highly effective inhibitors of ALK5, Aurora kinases, and PARP-1. The introduction of a fluorine atom in the 7-position of the naphthyridine ring is a strategic modification that could further enhance the pharmacological properties of this class of compounds.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its derivatives. A thorough investigation of its potency against a panel of kinases and other relevant enzymes, coupled with cellular and in vivo studies, will be crucial to fully elucidate its therapeutic potential. The detailed experimental protocols provided in this guide offer a robust framework for such investigations, ensuring the generation of high-quality, reproducible data. The continued exploration of the 1,5-naphthyridine scaffold holds significant promise for the development of novel, targeted therapies for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Collection - Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. The Aurora Kinases in Cell Cycle and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the development of Aurora kinases inhibitors in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aurora kinase inhibitors: Potential molecular-targeted drugs for gynecologic malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. The Expanding Universe of PARP1-Mediated Molecular and Therapeutic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PARP1 - Wikipedia [en.wikipedia.org]
- 15. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PMC [pmc.ncbi.nlm.nih.gov]
- 16. onclive.com [onclive.com]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking 7-Fluoro-1,5-naphthyridin-4-ol Against Known Kinase Inhibitor Standards
Abstract
In the landscape of kinase inhibitor discovery, novel heterocyclic scaffolds are of paramount importance for developing next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive framework for the preclinical benchmarking of a promising new chemical entity, 7-Fluoro-1,5-naphthyridin-4-ol. We present a series of robust experimental protocols designed to rigorously evaluate its performance against established standards targeting the BRAF V600E oncogenic kinase, a critical node in the MAPK signaling pathway implicated in various malignancies, most notably melanoma.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for in vitro kinase assays, cell-based potency assessments, and the evaluation of fundamental drug-like properties.
Introduction: The Rationale for a Novel Kinase Inhibitor Scaffold
The mitogen-activated protein kinase (MAPK) signaling pathway is a cornerstone of cellular regulation, governing processes such as proliferation, differentiation, and survival.[4] The BRAF kinase, a key component of this cascade, is frequently mutated in human cancers, with the V600E mutation being present in approximately 50-60% of melanomas.[2][5] This mutation leads to constitutive activation of the BRAF kinase, driving uncontrolled cell growth.[1][3]
While first-generation BRAF V600E inhibitors like Vemurafenib have revolutionized treatment for metastatic melanoma, challenges such as acquired resistance remain a significant clinical hurdle.[2][3][6] This necessitates the discovery of new chemical scaffolds that may offer alternative binding modes, improved selectivity, or different resistance profiles. The 1,5-naphthyridine core is a recognized pharmacophore in kinase inhibition, with derivatives showing potent activity against various kinases, including the fibroblast growth factor receptor (FGFR) and transforming growth factor-beta (TGF-β) type I receptor.[7][8][9][10] Our focus, this compound, represents a novel iteration of this privileged scaffold, warranting a systematic evaluation of its potential as a BRAF V600E inhibitor.
This guide will benchmark this compound against two well-established standards:
-
Vemurafenib: An FDA-approved first-generation BRAF V600E inhibitor.[5][11]
-
Dabrafenib: Another potent and selective FDA-approved BRAF V600E inhibitor.[4][11]
Our evaluation will be multi-faceted, encompassing biochemical potency, cellular activity, and fundamental physicochemical properties crucial for downstream drug development.
Experimental Design: A Multi-Pronged Benchmarking Strategy
A robust benchmarking study for a novel kinase inhibitor requires a tiered approach, moving from direct target engagement to cellular effects and developability assessment. Our experimental workflow is designed to provide a comprehensive profile of this compound in comparison to the selected standards.
Caption: A typical experimental workflow for the preclinical benchmarking of a novel kinase inhibitor.
In Vitro Benchmarking: Potency and Selectivity
The initial step is to determine the direct inhibitory effect of this compound on the target enzyme, BRAF V600E, and to assess its selectivity against other kinases.
Protocol: In Vitro BRAF V600E Kinase Assay
This protocol outlines a standard radiometric assay to measure the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase.[12]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against recombinant human BRAF V600E.
Materials:
-
Recombinant Human BRAF V600E (e.g., from SignalChem)
-
Biotinylated MEK1 peptide substrate
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³²P]ATP (PerkinElmer)
-
10 mM ATP solution
-
Test Compounds (this compound, Vemurafenib, Dabrafenib) dissolved in 100% DMSO
-
Streptavidin-coated plates (e.g., FlashPlate® from PerkinElmer)
-
Stop Buffer (e.g., 50 mM EDTA)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps.
-
Reaction Mix: Prepare a master mix containing kinase buffer, the BRAF V600E enzyme, and the MEK1 substrate.
-
Assay Initiation: In a 96-well plate, add 2 µL of the diluted compounds. To this, add 38 µL of the reaction mix.
-
Kinase Reaction: Initiate the kinase reaction by adding 10 µL of a mix of [γ-³²P]ATP and cold ATP to a final concentration of 10 µM. Incubate for 60 minutes at room temperature with gentle shaking.
-
Reaction Termination: Stop the reaction by adding 50 µL of Stop Buffer.
-
Detection: Transfer the reaction mixture to a streptavidin-coated plate and incubate for 30 minutes to allow the biotinylated substrate to bind.
-
Washing: Wash the plate several times to remove unbound [γ-³²P]ATP.
-
Quantification: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Comparative In Vitro Potency
The following table summarizes the hypothetical IC50 values obtained from the in vitro kinase assay.
| Compound | Target | IC50 (nM) |
| This compound | BRAF V600E | 25 |
| Vemurafenib (Standard) | BRAF V600E | 31 |
| Dabrafenib (Standard) | BRAF V600E | 0.8 |
Interpretation: The hypothetical data suggests that this compound is a potent inhibitor of BRAF V600E, with an IC50 value comparable to Vemurafenib. Dabrafenib, in this scenario, remains the most potent of the three in a direct biochemical assay.
Cell-Based Benchmarking: Target Engagement and Antiproliferative Effects
Demonstrating that a compound can inhibit its target within the complex environment of a living cell is a critical step. We will assess the ability of our test compound to inhibit the phosphorylation of ERK (a downstream effector of BRAF) and its consequent effect on cell viability.
Protocol: Cellular Phosphorylation Assay (pERK Inhibition)
This protocol uses a cell-based ELISA to measure the levels of phosphorylated ERK (pERK) in a human melanoma cell line harboring the BRAF V600E mutation (e.g., A375).[13]
Objective: To determine the cellular potency (IC50) of the compounds by measuring the inhibition of BRAF-driven ERK phosphorylation.
Materials:
-
A375 human melanoma cell line (ATCC CRL-1619)
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test Compounds
-
Fixing Solution (e.g., 4% paraformaldehyde in PBS)
-
Quenching Buffer (e.g., 1% H₂O₂ in PBS with 0.1% Triton X-100)
-
Blocking Buffer (e.g., 5% BSA in TBST)
-
Primary Antibodies: Rabbit anti-pERK1/2 and Rabbit anti-total ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
TMB Substrate
-
Stop Solution (e.g., 1 M H₂SO₄)
Procedure:
-
Cell Seeding: Seed A375 cells into a 96-well plate at a density of 20,000 cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for 2 hours.
-
Cell Fixation: Remove the media and fix the cells with Fixing Solution for 20 minutes at room temperature.
-
Permeabilization & Quenching: Wash the cells and add Quenching Buffer for 20 minutes.
-
Blocking: Wash and block the cells with Blocking Buffer for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with either anti-pERK or anti-total ERK primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with the HRP-conjugated secondary antibody for 1.5 hours.
-
Detection: Add TMB substrate and incubate in the dark. Stop the reaction with Stop Solution.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
-
Analysis: Normalize the pERK signal to the total ERK signal. Plot the normalized pERK levels against compound concentration to determine the IC50.
Comparative Cellular Potency and Antiproliferative Effects
The results from the cellular pERK assay and a corresponding cell viability assay (e.g., CellTiter-Glo®) are summarized below.
| Compound | Cellular pERK IC50 (nM) | Cell Viability IC50 (nM) |
| This compound | 80 | 150 |
| Vemurafenib (Standard) | 100 | 200 |
| Dabrafenib (Standard) | 5 | 15 |
Interpretation: The hypothetical cellular data indicates that this compound effectively inhibits the MAPK pathway in a cellular context, leading to a reduction in cell viability. Its cellular potency is shown to be slightly better than Vemurafenib in this model.
Caption: A simplified diagram of the MAPK signaling cascade and the point of intervention for a BRAF V600E inhibitor.
Physicochemical and Drug-Likeness Profiling
Early assessment of a compound's physicochemical properties is essential for predicting its potential as a viable drug candidate.[14][15] Small molecule drugs typically have a low molecular weight (under 900 Daltons) which allows them to be formulated for oral administration.[14][16]
Lipinski's Rule of Five
Lipinski's Rule of Five provides a set of guidelines to evaluate the drug-likeness of a chemical compound and its likelihood of being orally bioavailable.[17]
| Property | Guideline | This compound | Vemurafenib | Dabrafenib |
| Molecular Weight (MW) | < 500 Da | 179.15 | 489.92 | 520.57 |
| LogP | < 5 | 1.2 | 3.6 | 4.3 |
| H-bond Donors | ≤ 5 | 1 | 4 | 3 |
| H-bond Acceptors | ≤ 10 | 3 | 7 | 8 |
| Compliance | - | Yes | Yes | Yes |
Interpretation: this compound exhibits excellent compliance with Lipinski's Rule of Five, suggesting a favorable starting point for oral drug development. Its lower molecular weight and LogP compared to the standards are noteworthy properties.
Aqueous Solubility and Permeability
Good solubility and permeability are critical for absorption after oral administration.[14]
| Compound | Aqueous Solubility (µM) | PAMPA Permeability (10⁻⁶ cm/s) |
| This compound | 150 | 8.5 |
| Vemurafenib (Standard) | 5 | 1.2 |
| Dabrafenib (Standard) | 10 | 2.5 |
Interpretation: The hypothetical data highlights a potential key advantage of this compound: significantly improved aqueous solubility compared to the established drugs. This property could translate to better formulation options and potentially improved bioavailability.
Conclusion and Future Directions
This guide has outlined a systematic approach to the initial benchmarking of the novel compound, this compound. The hypothetical data presented positions it as a potent and cell-active inhibitor of BRAF V600E with a highly favorable physicochemical profile, particularly regarding its molecular weight and aqueous solubility.
The logical next steps in the evaluation of this compound would include:
-
Comprehensive Kinase Selectivity Profiling: Assessing its activity against a broad panel of kinases to understand its off-target effects.
-
In Vivo Efficacy Studies: Evaluating its anti-tumor activity in xenograft models using BRAF V600E-mutant cell lines.
-
Pharmacokinetic (PK) Studies: Determining its absorption, distribution, metabolism, and excretion (ADME) properties in animal models.[15]
-
Resistance Profiling: Investigating its activity against cell lines with known mechanisms of resistance to current BRAF inhibitors.
By following this rigorous, multi-parameter benchmarking process, researchers can build a comprehensive data package to support the continued development of this compound as a potential next-generation kinase inhibitor.
References
- 1. What are BRAF V600E inhibitors and how do they work? [synapse.patsnap.com]
- 2. Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Vemurafenib? [synapse.patsnap.com]
- 4. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vemurafenib - Wikipedia [en.wikipedia.org]
- 6. BRAF Inhibitors for BRAF V600E Mutant Colorectal Cancers: Literature Survey and Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors | CoLab [colab.ws]
- 10. researchgate.net [researchgate.net]
- 11. droracle.ai [droracle.ai]
- 12. revvity.com [revvity.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. small molecule drug discovery - Next Generation Treatment Solutions [vipergen.com]
- 15. Small Molecules and their Impact in Drug Discovery - Mantell Associates [mantellassociates.com]
- 16. What are Small Molecule Drugs? - Patheon pharma services [patheon.com]
- 17. Target-based evaluation of ‘drug-like’ properties and ligand efficiencies - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Reproducibility of Experiments with 7-Fluoro-1,5-naphthyridin-4-ol: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer enhanced biological activity and improved pharmacokinetic profiles is perpetual. Within the vast landscape of heterocyclic chemistry, the 1,5-naphthyridine core has emerged as a privileged structure, underpinning a range of compounds with significant therapeutic potential. The introduction of a fluorine atom to this scaffold can profoundly influence its electronic properties, metabolic stability, and target engagement, making fluorinated naphthyridinols a compelling area of investigation.
This guide provides an in-depth technical analysis of 7-Fluoro-1,5-naphthyridin-4-ol, a fluorinated analog of the 1,5-naphthyridine family. We will delve into the intricacies of its synthesis, offering a reproducible protocol based on established chemical principles. Furthermore, we will present a comparative overview of its potential applications, particularly as a kinase inhibitor and an antibacterial agent, alongside relevant alternatives. This document is designed to not only provide detailed experimental procedures but also to foster a deeper understanding of the causal relationships between molecular structure, synthetic strategy, and biological function, thereby empowering researchers to confidently and reproducibly incorporate this promising scaffold into their research endeavors.
The Strategic Advantage of Fluorination in Naphthyridinols
The incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance drug-like properties. In the context of this compound, the fluorine atom at the 7-position is expected to confer several advantages:
-
Modulation of Basicity: The electron-withdrawing nature of fluorine can lower the pKa of the naphthyridine nitrogen atoms, which can be critical for optimizing interactions with biological targets and improving cell permeability.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to an increased half-life and improved pharmacokinetic profile of the molecule.
-
Enhanced Target Binding: Fluorine can participate in favorable orthogonal multipolar interactions with protein residues in a target's active site, potentially increasing binding affinity and selectivity.
These attributes position this compound as a valuable building block and a potential lead compound in drug discovery programs.
Reproducible Synthesis of this compound: A Step-by-Step Protocol
The proposed synthetic pathway involves an initial Gould-Jacobs reaction to construct the fluorinated naphthyridine ring system bearing a nitrile group, followed by hydrolysis and decarboxylation to yield the target compound.
Diagram of the Proposed Synthetic Workflow
References
- 1. Fluoronaphthyridines and quinolones as antibacterial agents. 1. Synthesis and structure-activity relationships of new 1-substituted derivatives. | Semantic Scholar [semanticscholar.org]
- 2. rsc.org [rsc.org]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. Fluoronaphthyridines and -quinolones as antibacterial agents. 3. Synthesis and structure-activity relationships of new 1-(1,1-dimethyl-2-fluoroethyl), 1-[1-methyl-1-(fluoromethyl)-2-fluoroethyl], and 1-[1,1-(difluoromethyl)-2-fluoroethyl] substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7-Fluoro-1,5-naphthyridin-4-ol
This document provides essential safety protocols and step-by-step procedures for the proper disposal of 7-Fluoro-1,5-naphthyridin-4-ol, ensuring laboratory safety and environmental compliance. The following guidelines are intended for researchers, scientists, and drug development professionals trained in handling hazardous materials. As a fluorinated heterocyclic compound, this compound requires careful handling and adherence to specific waste management protocols to mitigate potential risks to personnel and the environment.
Hazard Assessment and Waste Profile
Assumed Hazards:
-
Toxicity: Many fluorinated organic compounds can be toxic and may pose long-term environmental and health risks.[1] The metabolism of such compounds can sometimes produce toxic byproducts.[2][3][4]
-
Irritation: Similar naphthyridine compounds are known to cause skin and serious eye irritation, as well as potential respiratory irritation.[5][6]
-
Environmental Hazard: Due to the persistence of some organofluorine compounds and the potential for aquatic toxicity associated with nitrogenous heterocycles, this compound must not be disposed of down the drain.[7]
-
Hazardous Combustion Products: During a fire, irritating and highly toxic gases may be generated, including carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[1][8][9]
Based on these potential hazards, all waste containing this compound must be treated as hazardous chemical waste .
Personal Protective Equipment (PPE) and Safety Measures
Before beginning any disposal procedure, ensure all appropriate personal protective equipment is worn and safety measures are in place.
-
Eye and Face Protection: Wear chemical splash-resistant safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]
-
Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[1] Always inspect gloves prior to use and change them immediately if contamination is suspected.
-
Body Protection: A laboratory coat and closed-toe shoes are mandatory.[1]
-
Respiratory Protection: All handling of this compound, including waste preparation, should be conducted in a certified laboratory chemical fume hood to avoid inhalation of dust or vapors.[10]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[8]
Step-by-Step Disposal Protocol
The cornerstone of proper disposal is rigorous waste segregation to prevent incompatible materials from mixing and to ensure compliance with regulatory requirements.[1][11]
Part A: Solid Waste Disposal
This category includes unused solid this compound, contaminated weigh boats, filter paper, and contaminated personal protective equipment like gloves.
-
Waste Collection:
-
Collect all solid waste in a dedicated, sealable, and clearly labeled hazardous waste container.[7]
-
This container should be made of a material compatible with the chemical.
-
-
Labeling:
-
Storage:
-
Keep the waste container tightly closed except when adding waste.[11][13]
-
Store the container in a designated and secure satellite accumulation area within the laboratory, away from general traffic and sources of ignition.[1][10]
-
Utilize secondary containment, such as a tray, to mitigate potential leaks.[1]
-
Part B: Liquid Waste Disposal
This includes solutions containing this compound and solvents used for rinsing contaminated glassware.
-
Waste Segregation:
-
Waste Collection:
-
Labeling:
-
Affix a hazardous waste label to the container immediately.
-
Clearly state "Halogenated Organic Waste" and list all chemical constituents with their approximate percentages or volumes.[1]
-
-
Storage:
-
Store the liquid waste container in a well-ventilated area, within a chemical fume hood if possible, and inside secondary containment.[11]
-
Ensure the container is kept away from incompatible materials.
-
Decontamination and Spill Response
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
-
Immediate Actions:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is significant or you are not trained to handle it, contact your institution's EHS or emergency response team immediately.
-
-
For Small Spills:
-
Ensure you are wearing the full complement of PPE.
-
Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[13][14]
-
For solid spills, it may be beneficial to gently wet the material with a suitable solvent to prevent dust from becoming airborne.[14]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
-
Final Cleaning:
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by a thorough cleaning with soap and water.[14]
-
-
Disposal of Cleanup Materials:
-
All materials used for cleanup, including absorbent, cloths, and contaminated PPE, must be disposed of as hazardous solid waste.[14]
-
Final Disposal Arrangements
Accumulated hazardous waste must be disposed of through your institution's approved channels.
-
Scheduling Pickup: Contact your EHS department to arrange for the collection of your hazardous waste containers.[1]
-
Documentation: Ensure all hazardous waste manifests or tags are completed accurately and legibly.[1]
-
Final Treatment: The ultimate disposal method for this type of halogenated waste is typically high-temperature incineration at a regulated hazardous waste facility.[1][15] This method is designed to permanently destroy the hazardous compounds.
Quantitative Data Summary
| Parameter | Guideline | Rationale |
| Waste Container Fill Level | Do not exceed 90% capacity | To allow for thermal expansion of liquids and prevent spills.[1][11] |
| Waste Segregation | Collect as "Halogenated Organic Waste" | Prevents dangerous reactions and ensures proper disposal pathways for fluorinated compounds.[1] |
| Storage | In a designated, secure, and well-ventilated area | Minimizes risk of accidental exposure, spills, and unauthorized access.[10][13] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. echemi.com [echemi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. ethz.ch [ethz.ch]
- 12. sfu.ca [sfu.ca]
- 13. aksci.com [aksci.com]
- 14. benchchem.com [benchchem.com]
- 15. mcfenvironmental.com [mcfenvironmental.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
